molecular formula C20H37NO2 B1675494 Linoleoyl ethanolamide CAS No. 68171-52-8

Linoleoyl ethanolamide

Numéro de catalogue: B1675494
Numéro CAS: 68171-52-8
Poids moléculaire: 323.5 g/mol
Clé InChI: KQXDGUVSAAQARU-HZJYTTRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Linoleoyl ethanolamide (LEA) is an endogenous fatty acid ethanolamide classified as an endocannabinoid-like signaling lipid. It is found in various biological systems, including macrophages, the brain, and has been identified in traditional food sources like sake lees. Unlike classical endocannabinoids, LEA only weakly binds to cannabinoid receptors CB1 and CB2 (K i = 10 and 25 μM, respectively), suggesting its primary effects are mediated through other mechanisms. Research indicates that LEA acts as a ligand for the TRPV1 receptor, a channel involved in pain sensation, and can increase ERK phosphorylation and AP-1 dependent transcription in a cannabinoid-receptor-independent manner. A significant body of evidence highlights LEA's potent anti-inflammatory properties. In vitro studies on LPS-stimulated macrophages demonstrate that LEA suppresses the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by inhibiting the activation of the NF-κB pathway. This anti-inflammatory effect translates to in vivo models, where topical application of LEA has been shown to ameliorate 2,4-dinitrofluorobenzene (DNFB)-induced contact dermatitis in mice, reducing ear swelling and improving skin condition. Furthermore, LEA is noted for its role in modulating physiological processes such as food intake and energy balance, potentially through the prolongation of feeding latency and the post-meal interval. Emerging research also explores its function within the gut microbiome, where it can directly modulate the growth of specific gut bacteria, influencing community composition. Recent innovative applications include its use in the formation of stable, biocompatible nanoparticles for targeted drug delivery, enhancing its potential as a therapeutic agent for inflammatory conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXDGUVSAAQARU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887223
Record name N-Linoleoylethanolamide
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Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)-
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Record name Linoleoyl ethanolamide
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CAS No.

68171-52-8
Record name N-Linoleoylethanolamine
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Record name N-(2-Hydroxyethyl)linoleamide
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Record name 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)-
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Record name N-Linoleoylethanolamide
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Record name (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide
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Record name LINOLEIC MONOETHANOLAMIDE
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Record name Linoleoyl ethanolamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Linoleoyl Ethanolamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Endocannabinoid-like Lipid Mediator

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest within the scientific community for its diverse biological activities. As a prominent member of the expanding class of endocannabinoid-like lipid mediators, LEA plays a crucial role in various physiological processes, including inflammation, metabolism, and satiety. This technical guide provides a comprehensive overview of LEA, detailing its chemical properties, biosynthesis, metabolism, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is the amide formed from linoleic acid and ethanolamine (B43304). Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC Name (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide
Molecular Formula C₂₀H₃₇NO₂
Molecular Weight 323.5 g/mol
CAS Number 68171-52-8
Appearance White to off-white solid[1]
Melting Point 38-40°C[1]
Solubility Soluble in DMSO and ethanol[2]

Biosynthesis and Degradation

The endogenous levels of LEA are tightly regulated by a canonical pathway involving its on-demand biosynthesis from membrane phospholipids (B1166683) and subsequent enzymatic degradation.[3][4]

Biosynthesis

The primary pathway for LEA biosynthesis involves two key enzymatic steps:

  • N-acylation of Phosphatidylethanolamine (B1630911) (PE): The process is initiated by the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form N-linoleoyl-phosphatidylethanolamine (NAPE).[5]

  • Hydrolysis of NAPE: NAPE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to yield LEA and phosphatidic acid.[4][6]

G cluster_0 Membrane PC Phosphatidylcholine (with Linoleoyl group) NAT N-Acyltransferase (NAT) (Ca²⁺-dependent) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Linoleoyl-phosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LEA This compound (LEA) NAPE_PLD->LEA PA Phosphatidic Acid NAPE_PLD->PA

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the catabolism of LEA is Fatty Acid Amide Hydrolase (FAAH).[7][8] FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into its constituent molecules: linoleic acid and ethanolamine, thereby terminating its signaling activity.[7][8]

G LEA This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA->FAAH Linoleic_Acid Linoleic Acid FAAH->Linoleic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Degradation of this compound.

Pharmacology and Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways, often independent of the classical cannabinoid receptors CB1 and CB2, for which it has weak affinity.[2][9]

Interaction with Cannabinoid Receptors and FAAH

LEA exhibits weak binding to the cannabinoid receptors CB1 and CB2. However, it acts as a competitive inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide (B1667382) (AEA).[2][9] By inhibiting FAAH, LEA can potentiate the effects of AEA and other NAEs, an effect often referred to as the "entourage effect."[7]

TargetKiReference
CB1 Receptor 10 µM[2][9]
CB2 Receptor 25 µM[2][9]
FAAH (human) 9.0 µM[2][9]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

A significant portion of LEA's metabolic effects are mediated through the activation of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[3][10] The activation of PPARα by LEA in tissues like the liver and small intestine leads to the transcriptional regulation of genes involved in fatty acid oxidation.[3][11]

G LEA This compound PPARa PPARα LEA->PPARa Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerization and Binding RXR RXR RXR->PPRE Heterodimerization and Binding Gene_Transcription Target Gene Transcription (e.g., ACOX1, UCP2) PPRE->Gene_Transcription Metabolic_Effects Increased Fatty Acid Oxidation Reduced Dyslipidemia Gene_Transcription->Metabolic_Effects

PPARα Signaling Pathway of LEA.
G Protein-Coupled Receptor 119 (GPR119) Signaling

LEA is an agonist for GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[12][13] Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[14] This pathway contributes to glucose homeostasis and satiety.

G LEA This compound GPR119 GPR119 LEA->GPR119 Binding Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation GLP1 GLP-1 Secretion PKA->GLP1 Physiological_Response Improved Glucose Homeostasis Satiety GLP1->Physiological_Response

GPR119 Signaling Pathway of LEA.
Anti-inflammatory Signaling via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][15] In macrophage cell lines, LEA suppresses the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling, leading to the inhibition of NF-κB nuclear translocation.[1] This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][15]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 LEA This compound LEA->MyD88 Inhibition IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Proinflammatory_Genes

Anti-inflammatory NF-κB Signaling of LEA.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the study of this compound.

Chemical Synthesis of this compound

A scalable and efficient method for the synthesis of LEA involves the amidation of methyl linoleate (B1235992) with ethanolamine using sodium methoxide (B1231860) as a catalyst.[15][16]

  • Reactants: Methyl linoleate, ethanolamine, sodium methoxide in methanol (B129727).

  • Procedure:

    • Combine methyl linoleate (e.g., 0.5 mmol) with an excess of ethanolamine (e.g., 5 mmol).

    • Add a catalytic amount of sodium methoxide in methanol (e.g., 15 µL of a 5.4 M solution).

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, remove the excess ethanolamine under vacuum. The crude product can often be used without further purification, yielding high purity LEA.[15][16]

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of LEA to inhibit the enzymatic activity of FAAH.[2][17][18]

  • Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA), LEA, 96-well black microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of LEA in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the FAAH enzyme to the assay buffer.

    • Add the LEA dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the AAMCA substrate to all wells.

    • Measure the fluorescence intensity kinetically or at an endpoint (Excitation: ~340-360 nm, Emission: ~450-465 nm).

    • Calculate the percentage of inhibition for each LEA concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2][17]

Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Competition)

This assay determines the affinity of LEA for CB1 and CB2 receptors.[19][20][21]

  • Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [³H]CP-55,940), LEA, assay buffer, glass fiber filters, scintillation cocktail, liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of LEA.

    • In tubes, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of LEA.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known CB1/CB2 ligand).

    • After incubation to reach equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each LEA concentration and determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[19][20]

In Vivo Model of Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topically applied LEA.[1][22]

  • Animals: BALB/c mice.

  • Sensitizing Agent: 2,4-Dinitrofluorobenzene (DNFB).

  • Procedure:

    • Sensitization: Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area on the abdomen of the mice.

    • Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the ear.

    • Treatment: Apply a solution of LEA in a suitable vehicle to the challenged ear at specified time points.

    • Assessment: Measure ear swelling (e.g., using a digital caliper) at various time points after the challenge. Ear tissue can also be collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., by ELISA or qPCR).[1][22]

Summary of Quantitative Data

ParameterValueSpecies/SystemReference
CB1 Receptor Binding (Ki) 10 µM[2][9]
CB2 Receptor Binding (Ki) 25 µM[2][9]
FAAH Inhibition (Ki) 9.0 µMHuman[2][9]
Catalepsy in mice (ED₅₀) 26.5 mg/kgMouse[2][9]
ERK Phosphorylation Increase ~1.5-fold at 15 µMIn vitro[2][9]
AP-1 Dependent Transcription ~1.5-fold at 15 µMIn vitro[2][9]

Conclusion

This compound is a multifaceted lipid signaling molecule with significant potential in therapeutic development. Its ability to modulate metabolism through PPARα and GPR119, coupled with its potent anti-inflammatory effects via NF-κB inhibition, makes it a compelling target for research in metabolic disorders, inflammatory conditions, and beyond. This guide provides a foundational resource for scientists to further explore the intricate biology of LEA and its role in health and disease.

References

Linoleoyl Ethanolamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling lipid with pleiotropic effects on inflammation, energy homeostasis, and cellular signaling. As a member of the NAE family, which includes the well-known endocannabinoid anandamide (B1667382), LEA's biological activities are of considerable interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the discovery, history, and core technical aspects of LEA, including its biochemical properties, signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of N-acylethanolamines (NAEs), a class of lipid amides first identified in the mid-20th century. The seminal research into NAEs began with the characterization of N-acylphosphatidylethanolamine (NAPE), the phospholipid precursor to NAEs.[1][2] While anandamide (N-arachidonoylethanolamine) garnered significant attention in the early 1990s as an endogenous cannabinoid receptor ligand, subsequent research identified a variety of other NAEs in mammalian tissues, including LEA.

LEA was identified as a naturally occurring NAE in various mammalian tissues, including the brain and immune cells.[3] Its presence in foodstuffs such as cereals has also been reported.[4][5] Early studies focused on distinguishing its pharmacological profile from that of anandamide, noting its weak affinity for cannabinoid receptors but significant biological effects, suggesting alternative mechanisms of action. This led to the investigation of its role as an anti-inflammatory agent and a regulator of metabolism, areas where it is now recognized to have considerable potential.

Biochemical and Pharmacological Properties

This compound is synthesized from the precursor N-linoleoyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH).[6] Its pharmacological profile is characterized by interactions with multiple cellular targets, which are summarized in the tables below.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative parameters associated with this compound's interactions with its primary molecular targets.

Table 1: Receptor Binding Affinities and Enzyme Inhibition Constants

TargetSpeciesAssay TypeLigandParameterValueReference
Cannabinoid Receptor 1 (CB1)Not SpecifiedRadioligand Binding[3H]CP-55,940Ki10 µM[7]
Cannabinoid Receptor 2 (CB2)Not SpecifiedRadioligand Binding[3H]CP-55,940Ki25 µM[7]
Fatty Acid Amide Hydrolase (FAAH)HumanEnzyme InhibitionAnandamideKi9.0 µM

Table 2: G Protein-Coupled Receptor (GPCR) Activation

ReceptorCell LineAssay TypeParameterValueReference
GPR119HEK293cAMP AccumulationEC50~5 µM[8]

Table 3: In Vivo Efficacy

EffectAnimal ModelDosing RegimenParameterValueReference
CatalepsyMiceNot SpecifiedED5026.5 mg/kg
Weight Gain ReductionHigh-Fat Diet-Induced Obese Rats10 mg/kg i.p. daily for 14 days-Significant reduction[5]
Reduction in TriglyceridesHigh-Fat Diet-Induced Obese Rats10 mg/kg i.p. daily for 14 days-Significant reduction[5]
Reduction in CholesterolHigh-Fat Diet-Induced Obese Rats10 mg/kg i.p. daily for 14 days-Significant reduction[5]
Reduction in IL-6High-Fat Diet-Induced Obese Rats10 mg/kg i.p. daily for 14 days-Significant reduction[5]
Reduction in TNF-αHigh-Fat Diet-Induced Obese Rats10 mg/kg i.p. daily for 14 days-Significant reduction[5]

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Biosynthesis and Degradation Pathway of this compound

PL Phospholipid (sn-1 Linoleic Acid) cPLA2e cPLA2ε (Ca2+-dependent N-acyltransferase) PL->cPLA2e PE Phosphatidylethanolamine (PE) PE->cPLA2e NAPE N-Linoleoyl-PE (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LEA This compound (LEA) FAAH FAAH LEA->FAAH LA Linoleic Acid Ethanolamine Ethanolamine cPLA2e->NAPE NAPE_PLD->LEA FAAH->LA FAAH->Ethanolamine LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., GLP-1) CREB->Gene LEA This compound (LEA) PPARa PPARα LEA->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Gene Target Gene Transcription PPRE->Gene Metabolism Increased Fatty Acid Metabolism Gene->Metabolism cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription LEA This compound (LEA) LEA->IKK inhibits

References

Endogenous Sources of Linoleoyl Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules involved in diverse physiological processes. While less studied than its counterparts anandamide (B1667382) (AEA) and oleoylethanolamide (OEA), LEA is one of the most abundant NAEs in various tissues and biofluids.[1] This technical guide provides a comprehensive overview of the endogenous sources of LEA, detailing its biosynthetic and degradation pathways, quantitative levels in biological matrices, and key signaling roles. The guide includes detailed experimental protocols for LEA quantification and visual diagrams of relevant biochemical and signaling pathways to support further research and drug development efforts targeting this important lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a family of bioactive lipids derived from the condensation of a fatty acid and ethanolamine.[2] These molecules, including the well-known endocannabinoid anandamide, are synthesized "on-demand" from membrane phospholipid precursors and are involved in the regulation of a wide array of physiological processes such as appetite, inflammation, and pain.[1][3] this compound (LEA) is a prominent member of this family, derived from the essential omega-6 fatty acid, linoleic acid.[4] Despite its relatively high endogenous abundance, the specific biological functions of LEA are still being elucidated.[4] This guide aims to consolidate the current knowledge on the endogenous sources and signaling mechanisms of LEA to serve as a valuable resource for the scientific community.

Biosynthesis and Degradation of this compound

The endogenous levels of LEA are tightly regulated by the coordinated action of biosynthetic and degradative enzymes.

Biosynthesis

The primary pathway for the synthesis of LEA, like other NAEs, involves a two-step enzymatic process originating from membrane phospholipids.[2]

  • Formation of N-linoleoyl-phosphatidylethanolamine (NLPE): The initial step is the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

  • Release of this compound: The resulting N-linoleoyl-phosphatidylethanolamine (NLPE) is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield LEA and phosphatidic acid.

Recent research has also identified alternative, NAPE-PLD-independent pathways for NAE biosynthesis that may also contribute to LEA formation. These multi-step pathways involve enzymes such as α/β-hydrolase domain-containing 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C.

LEA_Biosynthesis cluster_main Canonical Pathway cluster_alternative Alternative Pathways PC Phosphatidylcholine (with Linoleoyl group at sn-1) NAT N-Acyltransferase (Ca2+-dependent) PC->NAT PE Phosphatidylethanolamine PE->NAT NLPE N-Linoleoyl- phosphatidylethanolamine (NLPE) NAT->NLPE NAPE_PLD NAPE-PLD NLPE->NAPE_PLD LEA This compound (LEA) NAPE_PLD->LEA PA Phosphatidic Acid NAPE_PLD->PA NLPE_alt NLPE ABHD4 ABHD4 NLPE_alt->ABHD4 PLC Phospholipase C NLPE_alt->PLC Lyso_NLPE Lyso-NLPE ABHD4->Lyso_NLPE GDE1 GDE1 Lyso_NLPE->GDE1 pLEA Phospho-LEA PLC->pLEA Phosphatase Phosphatase pLEA->Phosphatase LEA_alt LEA GDE1->LEA_alt Phosphatase->LEA_alt

Biosynthesis of this compound (LEA).
Degradation

The primary enzyme responsible for the degradation of LEA is the fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into linoleic acid and ethanolamine, thereby terminating its signaling activity.[1] LEA can competitively inhibit the hydrolysis of anandamide by FAAH.[5]

LEA_Degradation LEA This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA->FAAH Hydrolysis Linoleic_Acid Linoleic Acid FAAH->Linoleic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Degradation of this compound (LEA).

Quantitative Levels of this compound

LEA is present in various mammalian tissues and biofluids, often at concentrations comparable to or exceeding those of other well-characterized NAEs. The following tables summarize reported concentrations of LEA in human and rodent samples.

Table 1: this compound Levels in Human Tissues and Biofluids
Biological MatrixConcentrationNotesReference(s)
Plasma13.7 ± 6.5 µMNormal, adult[6]
PlasmaElevated in overweight individualsCorrelated with cholesterol and triglycerides[7]
Colon TissuePresentComparison between ascending and descending colon[8]
Table 2: this compound Levels in Rodent Tissues
Biological MatrixConcentrationSpeciesReference(s)
BrainNot extensively documented, but presentMouse, Rat[9][10]
LiverPresentRat[4]
Jejunum Mucosa~194,080 pmol/g (for 2-Linoleoylglycerol)Mouse[9]

Note: Quantitative data for LEA in specific brain regions is limited. The value for 2-Linoleoylglycerol is provided as a related lipid for context.

Experimental Protocols for LEA Quantification

Accurate quantification of LEA from complex biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.

Sample Preparation

This protocol is a widely used method for extracting lipids from plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., d4-linoleoyl ethanolamide)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass tube, add an appropriate amount of the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL).

  • Vortex vigorously for 10 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL).

  • Vortex for an additional 5 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[11]

This protocol provides a more rigorous cleanup for complex tissue samples.[9]

Materials:

  • Brain tissue

  • Internal standard (e.g., d4-linoleoyl ethanolamide)

  • Chloroform, Methanol, Acetonitrile

  • C18 SPE cartridges

  • Homogenizer, Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Homogenize weighed brain tissue (~50-100 mg) in a 2:1 (v/v) chloroform:methanol solution containing the internal standard.

  • Perform a liquid-liquid extraction as described in section 4.1.1.

  • Dry the organic extract under nitrogen.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Reconstitute the dried lipid extract in 50% methanol and load it onto the cartridge.

    • Wash with water to remove polar impurities.

    • Wash with 40% methanol to remove moderately polar impurities.

    • Elute LEA and other NAEs with acetonitrile.

  • Dry the eluate under nitrogen and reconstitute for LC-MS/MS analysis.[9][12]

LC-MS/MS Analysis

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for LEA and its internal standard (e.g., for LEA [M+H]+: m/z 324.3 → 62.1).

LEA_Quantification_Workflow Sample Biological Sample (Plasma, Brain Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Homogenization Homogenization (for tissue) Spike->Homogenization LLE Liquid-Liquid Extraction (e.g., Folch method) Homogenization->LLE SPE Solid-Phase Extraction (optional cleanup) LLE->SPE Drydown Drydown under Nitrogen LLE->Drydown Directly if no SPE SPE->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Experimental workflow for LEA quantification.

Signaling Pathways of this compound

LEA exerts its biological effects through interaction with several cellular targets, playing roles in inflammation and metabolic regulation.

Anti-inflammatory Effects via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[13] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), LEA can suppress the activation of Toll-like receptor 4 (TLR4) signaling, leading to reduced phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[13]

LEA_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates LEA This compound (LEA) LEA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nucleus->Gene_Expression Induces LEA_GPR119_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates GLP1_vesicles GLP-1 containing vesicles PKA->GLP1_vesicles Promotes Exocytosis GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion

References

Linoleoyl ethanolamide biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Linoleoyl Ethanolamide Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LEA) is a bioactive N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including inflammation and metabolic regulation. As a member of the endocannabinoidome, the family of endogenous lipid mediators, understanding its biosynthesis is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LEA, detailing the key enzymes, substrates, and intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the biosynthetic machinery, and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from fatty acids and ethanolamine (B43304).[1][2] this compound (LEA), an NAE derived from the essential omega-6 fatty acid linoleic acid, has garnered significant interest for its biological activities, which are distinct from the well-characterized endocannabinoid anandamide.[3][4] The biosynthesis of LEA is a tightly regulated process, primarily occurring "on-demand" from membrane phospholipid precursors in response to cellular stimuli.[5] This guide will dissect the enzymatic pathways responsible for LEA formation, providing a technical foundation for its study and therapeutic targeting.

The Canonical Biosynthetic Pathway of this compound

The primary and most studied pathway for the synthesis of LEA and other NAEs involves a two-step enzymatic process initiated from membrane phospholipids.[6][7]

Step 1: Formation of N-Linoleoyl-Phosphatidylethanolamine (NAPE)

The initial step is the transfer of a linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).[6] The product of this reaction is N-linoleoyl-phosphatidylethanolamine (NAPE), the direct precursor to LEA. While the specific NATs involved in LEA synthesis are not fully characterized, members of the HRAS-like suppressor (HRASLS) family, also known as phospholipase A/acyltransferase (PLA/AT), have been shown to possess N-acyltransferase activity.[6][8]

Step 2: Hydrolysis of NAPE to this compound

The final step in the canonical pathway is the hydrolysis of the phosphodiester bond of NAPE, releasing LEA and phosphatidic acid (PA). This reaction is catalyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[9][10] NAPE-PLD is a zinc metallo-β-lactamase that is considered a key enzyme in the biosynthesis of various NAEs.[11][12]

NAPE-PLD-Independent Biosynthetic Pathways

Evidence from studies on NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, which are crucial for understanding the complete picture of LEA formation.[2][13][14] These multi-step pathways provide redundancy and potentially tissue-specific regulation of NAE levels.

3.1. The α,β-Hydrolase 4 (ABHD4) - Glycerophosphodiesterase (GDE1) Pathway

One major alternative route involves the sequential deacylation of NAPE.[13][15]

  • Step 1: Formation of Glycerophospho-N-linoleoyl-ethanolamine (GP-LEA): The enzyme α,β-hydrolase domain containing 4 (ABHD4) acts as a phospholipase A₁/A₂ to remove both fatty acyl chains from the glycerol (B35011) backbone of NAPE, yielding glycerophospho-N-linoleoyl-ethanolamine (GP-LEA).[13][16]

  • Step 2: Hydrolysis of GP-LEA to LEA: The intermediate GP-LEA is then hydrolyzed by a glycerophosphodiesterase, such as GDE1, to release LEA and glycerol-3-phosphate.[16][17]

3.2. The Phospholipase C (PLC) - Phosphatase Pathway

Another NAPE-PLD-independent pathway proceeds through a phospho-NAE intermediate.[13][18]

  • Step 1: Formation of Phospho-linoleoyl-ethanolamine (pLEA): A phospholipase C (PLC) cleaves the phosphodiester bond of NAPE between the phosphate (B84403) and the glycerol backbone, generating phospho-linoleoyl-ethanolamine (pLEA) and diacylglycerol (DAG).[13][18]

  • Step 2: Dephosphorylation of pLEA to LEA: The resulting pLEA is then dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to yield LEA.[13]

Degradation of this compound

The biological activity of LEA is terminated through enzymatic degradation. The primary enzyme responsible for the hydrolysis of LEA into linoleic acid and ethanolamine is the fatty acid amide hydrolase (FAAH).[19][20] FAAH is a serine hydrolase that plays a crucial role in regulating the levels and signaling of a wide range of NAEs.[19]

Quantitative Data on LEA Biosynthesis

Quantitative data is essential for building kinetic models and understanding the regulation of the LEA biosynthetic pathway. The following tables summarize the available data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateK_m_ (µM)V_max_ (pmol/min/mg protein)Organism/TissueCitation
NAPE-PLDN-arachidonoyl-PE40.0 ± 5.622.2 ± 3.5Mouse Brain[3]

Note: Specific kinetic data for linoleoyl-containing substrates are currently limited in the literature.

Table 2: Endogenous Levels of this compound (LEA)

Biological MatrixConditionLEA Concentration (ng/mL or ng/g)SpeciesCitation
Human PlasmaHealthy Volunteers (n=6)0.04 - 3.48 ng/mLHuman[20]
Human PlasmaOverweight (BMI > 25)Elevated levels correlated with cholesterol and triglyceridesHuman[11][21]
Edible Vegetable OilsVariousDetected in sesame, peanut, soybean, and othersPlant[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the LEA biosynthetic pathway.

6.1. NAPE-PLD Activity Assay (Radiometric)

This protocol is adapted from methods described for assaying NAPE-PLD activity using a radiolabeled substrate.[1][22]

Materials:

  • Tissue homogenate or cell lysate

  • N-[¹⁴C]-acyl-phosphatidylethanolamine (radiolabeled NAPE substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • CaCl₂ solution (e.g., 100 mM stock)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Chloroform/Methanol/Ammonium Hydroxide)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare tissue homogenates or cell lysates in a suitable buffer and determine the protein concentration.

  • In a microcentrifuge tube, add 100 µg of total protein.

  • Add the radiolabeled NAPE substrate to a final concentration of 100 µM.

  • Add CaCl₂ to a final concentration of 10 mM (for Ca²⁺-dependent activity). For Ca²⁺-independent activity, omit CaCl₂ and add a chelator like EDTA.

  • Adjust the final reaction volume to 100 µL with Assay Buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction by adding 1.5 mL of the Chloroform/Methanol stop solution.

  • Add 400 µL of water to induce phase separation.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol.

  • Spot the extract onto a TLC plate alongside a non-radioactive NAE standard.

  • Develop the TLC plate in an appropriate solvent system to separate NAPE and NAE.

  • Visualize the NAE standard (e.g., with iodine vapor).

  • Scrape the silica (B1680970) gel from the area corresponding to the NAE product into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive NAE formed per unit time per amount of protein.

6.2. Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for NAE quantification.[13][15]

Materials:

  • Plasma, tissue homogenate, or cell lysate

  • Deuterated LEA internal standard (e.g., LEA-d4)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system with a C18 or equivalent column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or a known amount of tissue homogenate, add a known amount of deuterated LEA internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the extracted sample onto the LC column.

      • Use a gradient elution with Mobile Phases A and B to separate LEA from other sample components. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute the lipophilic compounds.

    • Mass Spectrometric Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both LEA and the deuterated internal standard. For LEA, a common transition is the protonated molecule [M+H]⁺ to the ethanolamine fragment (m/z 62).

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of LEA with a constant amount of the internal standard.

    • Plot the ratio of the peak area of LEA to the peak area of the internal standard against the concentration of LEA.

    • Determine the concentration of LEA in the unknown samples by interpolating their peak area ratios from the standard curve.

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate the key biosynthetic and signaling pathways involving this compound.

LEA_Biosynthesis sub sub prod prod inter inter enzyme enzyme pathway_label pathway_label PC Phosphatidylcholine (Linoleoyl at sn-1) NAPE N-Linoleoyl-PE (NAPE) PC->NAPE PE Phosphatidylethanolamine PE->NAPE LEA_canon Linoleoyl Ethanolamide (LEA) NAPE->LEA_canon PA Phosphatidic Acid NAPE->PA NAT N-Acyltransferase (NAT) NAT->PC NAPE_PLD NAPE-PLD NAPE_PLD->NAPE NAPE_alt1 N-Linoleoyl-PE (NAPE) GP_LEA Glycerophospho-LEA (GP-LEA) NAPE_alt1->GP_LEA LEA_alt1 Linoleoyl Ethanolamide (LEA) GP_LEA->LEA_alt1 G3P Glycerol-3-Phosphate GP_LEA->G3P ABHD4 ABHD4 ABHD4->NAPE_alt1 GDE1 GDE1 GDE1->GP_LEA NAPE_alt2 N-Linoleoyl-PE (NAPE) pLEA Phospho-LEA (pLEA) NAPE_alt2->pLEA DAG Diacylglycerol NAPE_alt2->DAG LEA_alt2 Linoleoyl Ethanolamide (LEA) pLEA->LEA_alt2 PLC Phospholipase C (PLC) PLC->NAPE_alt2 Phosphatase Phosphatase (e.g., PTPN22) Phosphatase->pLEA LEA_deg Linoleoyl Ethanolamide (LEA) LA Linoleic Acid LEA_deg->LA Ethanolamine Ethanolamine LEA_deg->Ethanolamine FAAH FAAH FAAH->LEA_deg

Figure 1. Overview of the biosynthetic and degradation pathways of this compound (LEA).

LEA_Signaling cluster_0 PPARα Signaling Pathway cluster_1 NF-κB Signaling Pathway ligand ligand receptor receptor protein protein nucleus nucleus effect effect LEA_ppar Linoleoyl Ethanolamide (LEA) PPARa PPARα LEA_ppar->PPARa activates PPRE PPRE PPARa->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription regulates Metabolic_Regulation Metabolic Regulation (e.g., Fatty Acid Oxidation) Gene_Transcription->Metabolic_Regulation LEA_nfkb Linoleoyl Ethanolamide (LEA) IKK IKK Complex LEA_nfkb->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes activates Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation

Figure 2. Simplified signaling pathways of this compound (LEA).

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic pathways, providing a robust system for the regulation of its cellular levels. While the canonical NAPE-PLD-dependent pathway is a major contributor, the NAPE-PLD-independent routes highlight the intricate nature of NAE metabolism. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to investigate the roles of LEA in health and disease. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms governing LEA biosynthesis in different tissues and pathological conditions, which will be instrumental for the development of targeted therapeutic strategies.

References

Linoleoyl ethanolamide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Linoleoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LEA) is an endogenous N-acylethanolamine that has garnered significant interest within the scientific community for its diverse biological activities. As a member of the endocannabinoidome, LEA interacts with a range of molecular targets, thereby modulating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of LEA's mechanism of action, with a focus on its molecular interactions, signaling pathways, and functional effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of this intriguing lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). This compound (LEA) is a prominent NAE, synthesized from linoleic acid, an essential omega-6 fatty acid.[1] LEA is found in various tissues and its levels can be influenced by dietary intake.[1] While structurally similar to the well-known endocannabinoid anandamide (B1667382) (AEA), LEA exhibits a distinct pharmacological profile, interacting with multiple receptor and enzyme systems to exert its effects. This guide will delve into the core mechanisms of action of LEA, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.

Molecular Targets and Quantitative Data

The multifaceted actions of LEA stem from its ability to interact with several key proteins, including cannabinoid receptors, G-protein coupled receptors, ion channels, and enzymes. The following table summarizes the quantitative data available for the interaction of LEA with its primary molecular targets.

TargetInteractionSpeciesAssay TypeQuantitative ValueReference(s)
Cannabinoid Receptor 1 (CB1) Weak binding affinityNot specifiedCompetitive Radioligand BindingKi = 10 µM[2][3]
Cannabinoid Receptor 2 (CB2) Weak binding affinityNot specifiedCompetitive Radioligand BindingKi = 25 µM[2][3]
G-Protein Coupled Receptor 119 (GPR119) AgonistHumancAMP Accumulation AssayPotent activation, similar to OEA (EC50 in low µM range)[4][5]
Transient Receptor Potential Vanilloid 1 (TRPV1) ActivatorNot specifiedNot specifiedActivates TRPV1[6][7]
Fatty Acid Amide Hydrolase (FAAH) Competitive InhibitorHumanEnzyme Activity AssayKi = 9.0 µM[3]
Extracellular Signal-Regulated Kinase (ERK) PhosphorylationMurineWestern Blot~1.5-fold increase at 15 µM[3]
Activator protein-1 (AP-1) Transcriptional ActivationMurineNot specified~1.5-fold increase at 15 µM[3]

Signaling Pathways

LEA's interaction with its molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by LEA.

GPR119-Mediated cAMP Signaling

LEA is an agonist of the G-protein coupled receptor GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 by LEA leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp).[8] This signaling pathway is crucial for the regulation of glucose homeostasis and insulin (B600854) secretion.[8][9]

GPR119_Signaling LEA This compound GPR119 GPR119 LEA->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Insulin) CREB->Gene_Expression promotes

GPR119 signaling cascade initiated by LEA.
TRPV1-Mediated ERK/AP-1 Pathway

LEA has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[6][7] Activation of TRPV1 leads to an influx of calcium ions, which can trigger downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[6] Phosphorylated ERK can then translocate to the nucleus and activate transcription factors such as Activator Protein-1 (AP-1), leading to changes in gene expression.[3]

TRPV1_Signaling cluster_0 Cytoplasm LEA This compound TRPV1 TRPV1 Channel LEA->TRPV1 activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx PKC PKC Ca2_influx->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK AP1 AP-1 pERK->AP1 activates Nucleus Nucleus Gene_Expression Gene Expression AP1->Gene_Expression

TRPV1-mediated activation of the ERK/AP-1 pathway by LEA.
Inhibition of Anandamide Hydrolysis by FAAH

This compound is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][10] By inhibiting FAAH, LEA can increase the synaptic levels and prolong the action of AEA, thereby indirectly modulating cannabinoid receptor signaling.

FAAH_Inhibition LEA This compound FAAH FAAH LEA->FAAH inhibits Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid produces Ethanolamine Ethanolamine FAAH->Ethanolamine produces Anandamide Anandamide (AEA) Anandamide->FAAH substrate of CB1_receptor CB1 Receptor Anandamide->CB1_receptor activates Signaling Downstream Signaling CB1_receptor->Signaling

Inhibition of FAAH by LEA, leading to increased anandamide levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is used to determine the binding affinity (Ki) of LEA for cannabinoid receptors.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [³H]CP-55,940).

    • This compound (LEA).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate receptor membranes with varying concentrations of LEA and a fixed concentration of the radioligand in the binding buffer.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of a known cannabinoid ligand.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of LEA from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for GPR119 Activation

This assay measures the ability of LEA to activate GPR119 and stimulate cAMP production.

  • Materials:

    • HEK293 cells stably expressing human GPR119.

    • This compound (LEA).

    • Assay buffer (e.g., HBSS supplemented with a phosphodiesterase inhibitor like IBMX).

    • Positive control (e.g., Forskolin).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Seed the GPR119-expressing cells in a microplate and culture overnight.

    • Replace the culture medium with assay buffer and pre-incubate.

    • Add varying concentrations of LEA or controls to the wells.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

    • Generate a dose-response curve and determine the EC₅₀ value for LEA.

Intracellular Calcium Assay for TRPV1 Activation

This protocol assesses the activation of TRPV1 by LEA by measuring changes in intracellular calcium concentration.

  • Materials:

    • Cells expressing TRPV1 (e.g., HEK293-TRPV1).

    • This compound (LEA).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., HBSS).

    • Positive control (e.g., Capsaicin).

    • Fluorescence plate reader or microscope.

  • Procedure:

    • Load the TRPV1-expressing cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of LEA or controls to the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader or microscope.

    • Analyze the data to determine the increase in intracellular calcium concentration in response to LEA.

    • Generate a dose-response curve and calculate the EC₅₀ value.

FAAH Activity Assay

This assay determines the inhibitory potency (Ki) of LEA on FAAH activity.

  • Materials:

    • Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH).

    • Substrate (e.g., [³H]anandamide or a fluorogenic substrate).

    • This compound (LEA).

    • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

    • Solvent for extraction (e.g., chloroform/methanol).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Pre-incubate the FAAH enzyme with varying concentrations of LEA in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Terminate the reaction (e.g., by adding an acidic solution).

    • Extract the product of the enzymatic reaction.

    • Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorogenic substrate).

    • Determine the IC₅₀ value of LEA and calculate the Ki value.

Western Blot for ERK Phosphorylation

This protocol is used to quantify the increase in ERK phosphorylation induced by LEA.

  • Materials:

    • Cells responsive to LEA (e.g., cells expressing TRPV1).

    • This compound (LEA).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-ERK and anti-total-ERK).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF membrane and transfer apparatus.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Treat cells with LEA for various times and concentrations.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-ERK primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

    • Quantify the band intensities and calculate the fold change in ERK phosphorylation.

AP-1 Luciferase Reporter Assay

This assay measures the activation of the AP-1 transcription factor by LEA.

  • Materials:

    • Cells co-transfected with an AP-1 luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase).

    • This compound (LEA).

    • Luciferase assay reagents.

    • Luminometer.

  • Procedure:

    • Treat the transfected cells with varying concentrations of LEA.

    • Incubate for a sufficient period to allow for gene expression (e.g., 6-24 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity.

    • Calculate the fold induction of AP-1 transcriptional activity by LEA compared to the vehicle control.

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with a complex mechanism of action involving multiple molecular targets. Its ability to activate GPR119 and TRPV1, inhibit FAAH, and consequently modulate downstream signaling pathways highlights its potential as a therapeutic agent for a variety of conditions, including metabolic disorders, inflammation, and pain.

Further research is warranted to fully elucidate the physiological and pathological roles of LEA. Specifically, a more detailed characterization of its potency (EC₅₀) at GPR119 and TRPV1 is needed. Investigating the in vivo efficacy of LEA in various disease models will be crucial for translating the current in vitro findings into potential clinical applications. The development of more selective pharmacological tools will also aid in dissecting the specific contributions of each molecular target to the overall effects of LEA. This in-depth understanding will be instrumental for the rational design of novel therapeutics that target the endocannabinoidome.

References

Linoleoyl Ethanolamide: A Technical Guide to Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest within the scientific community for its diverse biological activities. As a lipid signaling molecule, LEA's interactions with various cellular receptors are central to its pharmacological effects, which span anti-inflammatory, metabolic, and neuro-modulatory processes. This technical guide provides an in-depth analysis of the receptor binding affinity of LEA, detailing quantitative data, experimental methodologies, and the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Receptor Binding Affinity of this compound

The interaction of LEA with its target receptors is characterized by its binding affinity, a critical parameter in determining its potency and potential as a therapeutic agent. The following table summarizes the quantitative data available for the binding affinity of LEA to its primary receptor targets.

ReceptorLigand TypeParameterValue (µM)SpeciesAssay Type
Cannabinoid Receptor 1 (CB1)Weak AgonistKᵢ10HumanCompetitive Radioligand Binding
Cannabinoid Receptor 2 (CB2)Weak AgonistKᵢ25HumanCompetitive Radioligand Binding
G Protein-Coupled Receptor 119 (GPR119)AgonistEC₅₀Potent, specific value not determinedNot SpecifiedcAMP Accumulation Assay
Transient Receptor Potential Vanilloid 1 (TRPV1)AgonistEC₅₀Not explicitly determined for LEA; OEA EC₅₀ ~2 µMRatCalcium Influx Assay (post-PKC stimulation)
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Indirect ActivatorKₐDirect binding not establishedNot SpecifiedTranscriptional Activation Assay

Note: The affinity of LEA for CB1 and CB2 receptors is considered weak, with Ki values in the micromolar range[1][2]. In contrast, it is a potent agonist at GPR119, though a specific EC50 value is not consistently reported in the literature[3]. Its activity at TRPV1 is inferred from studies on structurally similar NAEs like oleoylethanolamide (OEA)[4]. LEA's effect on PPARα is considered to be primarily through indirect activation and modulation of gene expression rather than direct high-affinity binding.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of binding affinity data. The following sections detail the typical protocols used to assess the interaction of LEA with its target receptors.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the affinity of an unlabeled compound (LEA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Objective: To determine the inhibitor constant (Kᵢ) of LEA for CB1 and CB2 receptors.

b. Materials:

  • Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or brain/spleen tissue homogenates.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test Compound: this compound (LEA).

  • Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

c. Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and LEA prep_membranes->incubate nsb Incubate with excess unlabeled ligand for Non-Specific Binding prep_membranes->nsb prep_ligands Prepare Radioligand and LEA dilutions prep_ligands->incubate prep_ligands->nsb filter Rapid Filtration through Glass Fiber Filters incubate->filter nsb->filter wash Wash filters to remove unbound ligand filter->wash count Quantify bound radioactivity via Scintillation Counting wash->count ic50 Determine IC50 from competition curve count->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation ic50->cheng_prusoff

Workflow for Competitive Radioligand Binding Assay.

d. Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at its Kₑ), and varying concentrations of LEA. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the LEA concentration. The concentration of LEA that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay for GPR119 Activation

This functional assay measures the ability of a ligand to activate the Gαs-coupled GPR119 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

a. Objective: To determine the EC₅₀ of LEA for GPR119 activation.

b. Materials:

  • Cell Line: HEK293 or other suitable cell line stably expressing human GPR119.

  • Test Compound: this compound (LEA).

  • Positive Control: A known GPR119 agonist (e.g., OEA or a synthetic agonist).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits based on methods like HTRF, FRET, or ELISA.

c. Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed GPR119-expressing cells in a microplate incubate_cells Incubate cells to allow attachment seed_cells->incubate_cells add_pde_inhibitor Pre-treat with PDE inhibitor (e.g., IBMX) incubate_cells->add_pde_inhibitor add_lea Add varying concentrations of LEA add_pde_inhibitor->add_lea incubate_treatment Incubate for a defined period (e.g., 30 min) add_lea->incubate_treatment lyse_cells Lyse cells to release intracellular cAMP incubate_treatment->lyse_cells detect_cAMP Measure cAMP levels using a detection kit (e.g., HTRF) lyse_cells->detect_cAMP dose_response Plot cAMP concentration vs. log[LEA] detect_cAMP->dose_response calculate_ec50 Determine EC50 from the dose-response curve dose_response->calculate_ec50

Workflow for cAMP Accumulation Assay.

d. Detailed Steps:

  • Cell Seeding: Seed the GPR119-expressing cells into a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of LEA in the assay buffer.

  • Assay: Remove the culture medium and add the assay buffer containing a PDE inhibitor. After a short pre-incubation, add the different concentrations of LEA to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the LEA concentration. The EC₅₀ value, which is the concentration of LEA that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.

Calcium Influx Assay for TRPV1 Activation

This functional assay measures the ability of a ligand to activate the TRPV1 channel, leading to an influx of extracellular calcium ions (Ca²⁺).

a. Objective: To determine the EC₅₀ of LEA for TRPV1 activation.

b. Materials:

  • Cell Line: HEK293 or a neuronal cell line (e.g., F-11) stably expressing rat or human TRPV1.

  • Test Compound: this compound (LEA).

  • Positive Control: Capsaicin or another known TRPV1 agonist.

  • Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution (e.g., HBSS) containing calcium.

  • Fluorescence Plate Reader or Microscope: Capable of measuring changes in intracellular Ca²⁺ concentration.

  • PKC Activator (optional but recommended for NAEs): Phorbol (B1677699) 12-myristate 13-acetate (PMA) or another phorbol ester.

c. Workflow:

G cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed TRPV1-expressing cells load_dye Load cells with a fluorescent Ca2+ indicator dye seed_cells->load_dye pkc_activation Optional: Pre-stimulate with a PKC activator load_dye->pkc_activation add_lea Add varying concentrations of LEA pkc_activation->add_lea measure_fluorescence Monitor changes in intracellular Ca2+ via fluorescence add_lea->measure_fluorescence dose_response Plot fluorescence change vs. log[LEA] measure_fluorescence->dose_response calculate_ec50 Determine EC50 from the dose-response curve dose_response->calculate_ec50

Workflow for Calcium Influx Assay.

d. Detailed Steps:

  • Cell Preparation: Seed TRPV1-expressing cells onto a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. After incubation, wash the cells to remove excess dye.

  • PKC Activation (Optional): For NAEs like LEA, pre-treatment with a PKC activator can potentiate the response. Incubate the cells with the PKC activator for a short period.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add varying concentrations of LEA and continuously monitor the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular Ca²⁺ concentration. Generate a dose-response curve by plotting the peak fluorescence change against the logarithm of the LEA concentration. The EC₅₀ value is determined from this curve.

Signaling Pathways of this compound

Upon binding to its receptors, LEA initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. The following diagrams illustrate the primary signaling pathways associated with LEA's interaction with its key receptor targets.

GPR119 Signaling Pathway

Activation of the Gαs-coupled GPR119 receptor by LEA leads to the production of cAMP and subsequent activation of Protein Kinase A (PKA).

G LEA Linoleoyl Ethanolamide GPR119 GPR119 LEA->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

LEA-induced GPR119 signaling cascade.
TRPV1 Signaling Pathway

LEA, particularly after PKC sensitization of the channel, can activate TRPV1, leading to an influx of cations, most notably Ca²⁺. This Ca²⁺ influx can then trigger various downstream cellular responses.

G LEA Linoleoyl Ethanolamide TRPV1 TRPV1 Channel LEA->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Cellular_Responses Downstream Cellular Responses Ca_influx->Cellular_Responses triggers PKC PKC PKC->TRPV1 sensitizes

LEA-mediated activation of the TRPV1 channel.
PPARα Signaling Pathway

While direct high-affinity binding of LEA to PPARα has not been definitively established, NAEs are known to influence its activity. PPARα activation involves heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

G LEA Linoleoyl Ethanolamide PPARa PPARα LEA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

Indirect activation of the PPARα signaling pathway.

Conclusion

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its weak affinity for cannabinoid receptors suggests that its primary physiological effects are likely mediated through other targets, such as GPR119 and TRPV1, where it acts as a more potent agonist. Furthermore, its influence on the PPARα signaling pathway highlights its role in metabolic regulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the therapeutic potential of LEA. Further research is warranted to fully elucidate the precise binding kinetics and downstream consequences of LEA-receptor interactions, which will be instrumental in the development of novel therapeutics targeting these pathways.

References

Linoleoyl Ethanolamide: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth analysis of LEA's interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While research indicates that LEA exhibits weak binding affinity for both receptors, this document consolidates the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to offer a comprehensive resource for researchers in the field of cannabinoid science and drug development.

Data Presentation: Quantitative Analysis of LEA-Cannabinoid Receptor Interaction

CompoundReceptorAssay TypeRadioligandKᵢ (µM)Reference
This compoundHuman CB1Competitive Radioligand Binding[³H]CP-55,94010[1]
This compoundHuman CB2Competitive Radioligand Binding[³H]CP-55,94025[1]

Table 1: Binding Affinity of this compound for Human CB1 and CB2 Receptors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the characterization of this compound's interaction with cannabinoid receptors.

Competitive Radioligand Binding Assay

This protocol is a standard method used to determine the binding affinity of a test compound (in this case, LEA) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of [³H]CP-55,940, and varying concentrations of this compound.

  • Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known unlabeled cannabinoid agonist, such as WIN 55,212-2).

  • Incubation Conditions: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of LEA that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Membranes with CB1/CB2 Receptors Incubate Incubate at 37°C Membranes->Incubate Radioligand [³H]CP-55,940 Radioligand->Incubate LEA Linoleoyl Ethanolamide LEA->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis experimental_workflow_cAMP_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cells Cells expressing CB1/CB2 Receptors Preincubation Pre-incubate with LEA Cells->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection Lysis->Detection DataAnalysis Data Analysis (EC₅₀/IC₅₀) Detection->DataAnalysis cb1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Gi_o Gᵢ/ₒ Protein CB1->Gi_o Activates LEA Linoleoyl Ethanolamide LEA->CB1 Binds AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK (ERK, JNK, p38) Gi_o->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates cb2_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor Gi_o Gᵢ/ₒ Protein CB2->Gi_o Activates NFkB_I IKK CB2->NFkB_I Inhibits? LEA Linoleoyl Ethanolamide LEA->CB2 Binds AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK (ERK, JNK, p38) Gi_o->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB NF-κB NFkB_I->NFkB Activates Genes Inflammatory Gene Expression NFkB->Genes Promotes

References

Linoleoyl Ethanolamide: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling lipid involved in a diverse array of physiological processes. While structurally related to the endocannabinoid anandamide, LEA exhibits a distinct pharmacological profile, characterized by weak affinity for cannabinoid receptors and potent activity at other cellular targets. This technical guide provides an in-depth exploration of the biological functions of LEA, detailing its signaling pathways, metabolic regulation, and roles in inflammation and metabolic homeostasis. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted lipid mediator. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of LEA's mechanism of action.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) in cell membranes.[1] this compound (LEA) is a prominent member of this family, synthesized from linoleic acid, an essential omega-6 fatty acid.[1] Its presence has been detected in various tissues, including the brain and immune cells.[2] While initially investigated for its potential cannabinoid-like effects, research has revealed that LEA's primary biological activities are mediated through non-cannabinoid receptor pathways, positioning it as a molecule of interest for therapeutic development in metabolic and inflammatory diseases.

Physicochemical Properties and Receptor Interactions

LEA's biological activity is intrinsically linked to its chemical structure and its ability to interact with specific protein targets.

Receptor Binding Affinities

LEA exhibits weak binding to the canonical cannabinoid receptors, CB1 and CB2.[2][3] In contrast, it has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[4] Its interaction with Fatty Acid Amide Hydrolase (FAAH), the primary catabolic enzyme for NAEs, is also a critical determinant of its signaling lifespan.

TargetLigandSpeciesAssay TypeParameterValueReference(s)
Cannabinoid Receptor 1 (CB1)[³H]CP-55,940Not SpecifiedRadioligand BindingKi10 µM[2][3]
Cannabinoid Receptor 2 (CB2)[³H]CP-55,940Not SpecifiedRadioligand BindingKi25 µM[2][3]
Fatty Acid Amide Hydrolase (FAAH)AnandamideHumanEnzyme InhibitionKi9.0 µM[2]
In Vivo Potency
AssaySpeciesParameterValueReference(s)
CatalepsyMiceED₅₀26.5 mg/kg[2]

Key Biological Functions and Signaling Pathways

LEA's physiological effects are mediated through distinct signaling cascades, primarily involving GPR119 activation and modulation of inflammatory pathways.

GPR119 Signaling

As a GPR119 agonist, LEA stimulates the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5] This pathway is particularly relevant in the context of metabolic regulation, including glucose homeostasis and incretin (B1656795) secretion.[5]

GPR119_Signaling GPR119 Signaling Pathway LEA This compound GPR119 GPR119 LEA->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

GPR119 Signaling Cascade
Anti-Inflammatory Effects via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory properties, notably through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6] LEA has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby attenuating the expression of these inflammatory mediators.[6]

NFkB_Inhibition LEA-mediated NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates LEA This compound LEA->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Inhibition of NF-κB Nuclear Translocation by LEA
Modulation of MAPK/ERK and AP-1 Signaling

LEA has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by increasing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2] This activation of the ERK pathway can lead to the modulation of various downstream targets, including the transcription factor Activator Protein-1 (AP-1).[2] AP-1 is a dimeric transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. LEA has been shown to increase AP-1-dependent transcription.[2]

ERK_AP1_Signaling LEA-mediated ERK/AP-1 Signaling LEA This compound Receptor Unknown Receptor(s) LEA->Receptor MEK MEK Receptor->MEK activates ERK ERK MEK->ERK phosphorylates pERK p-ERK AP1 AP-1 pERK->AP1 activates Transcription AP-1 Dependent Transcription AP1->Transcription induces

LEA's Influence on the ERK/AP-1 Pathway

Metabolic Regulation

LEA plays a significant role in metabolic homeostasis, particularly in the context of diet-induced obesity.

Effects on Body Weight and Dyslipidemia

Studies in animal models of high-fat diet-induced obesity have shown that administration of LEA can lead to a reduction in weight gain.[1][7] Furthermore, LEA treatment has been associated with improvements in dyslipidemia, characterized by decreased levels of circulating triglycerides and cholesterol.[1][7]

Hepatic Gene Expression

In the liver of animals on a high-fat diet, LEA has been shown to enhance the expression of genes involved in fatty acid oxidation, such as Acetyl-CoA oxidase (Acox), and uncoupling protein-2 (Ucp2).[1] This suggests that LEA may promote energy expenditure and reduce lipid accumulation in the liver.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of LEA in biological matrices such as plasma.

Materials:

  • This compound analytical standard

  • Deuterated this compound (LEA-d4) or other suitable internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • C18 solid-phase extraction (SPE) cartridges or protein precipitation plates

  • HPLC or UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., 100 ng/mL LEA-d4 in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate LEA from other endogenous lipids.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for LEA and the internal standard (e.g., LEA: m/z 324.3 → 62.1).

    • Data Analysis: Quantify LEA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample Plasma Sample IS Internal Standard Addition Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for LEA Quantification by LC-MS/MS
In Vitro NF-κB Activation Assay (Luciferase Reporter)

This assay measures the ability of LEA to inhibit NF-κB transcriptional activity in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Lipopolysaccharide (LPS)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to recover for 24 hours.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of LEA (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Express the results as a percentage of the LPS-stimulated control.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cAMP accumulation as a readout of GPR119 activation by LEA.

Materials:

  • HEK293 cells stably expressing GPR119

  • This compound

  • Forskolin (B1673556) (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed GPR119-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Wash the cells with assay buffer.

    • Add various concentrations of LEA, forskolin (positive control), or vehicle control to the wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for LEA and calculate the EC₅₀ value.

Conclusion

This compound is a bioactive lipid with a growing body of evidence supporting its role in metabolic regulation and inflammation. Its distinct pharmacological profile, particularly its activity as a GPR119 agonist and an inhibitor of NF-κB signaling, makes it an attractive candidate for further investigation and potential therapeutic development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted biological functions of LEA and to unlock its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Linoleoyl Ethanolamide: A Comprehensive Technical Guide to its Role as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules involved in a myriad of physiological processes. While structurally similar to the endocannabinoid anandamide (B1667382) (AEA), LEA exhibits a distinct pharmacological profile, interacting with a unique repertoire of receptors to modulate inflammation, metabolism, and nociception. This technical guide provides an in-depth overview of the current understanding of LEA as a signaling molecule, with a focus on its biosynthesis, metabolism, signaling pathways, and physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this versatile lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a family of bioactive lipids derived from fatty acids, which play crucial roles in cellular signaling.[1][2] this compound (LEA), the ethanolamide of linoleic acid, is one of the most abundant NAEs in various tissues and even in certain foods like cereals.[2][3] Unlike the well-characterized endocannabinoid anandamide (AEA), LEA displays weak affinity for the canonical cannabinoid receptors CB1 and CB2.[4][5] Instead, its signaling actions are mediated through other targets, including the transient receptor potential vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 119 (GPR119).[6][7][8] This unique pharmacological profile positions LEA as a modulator of distinct physiological pathways, with therapeutic potential in a range of disorders, including inflammatory conditions, metabolic syndrome, and skin diseases.[9][10][11] This guide aims to provide a comprehensive technical resource on the core aspects of LEA signaling.

Biosynthesis and Metabolism

The levels of LEA, like other NAEs, are tightly regulated by a dedicated enzymatic machinery responsible for its on-demand synthesis and rapid degradation.

Biosynthesis

The primary route for LEA biosynthesis involves a two-step enzymatic process:

  • N-acylation of Phosphatidylethanolamine (B1630911) (PE): The synthesis is initiated by the transfer of a linoleoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by an N-acyltransferase (NAT) , resulting in the formation of N-linoleoyl-phosphatidylethanolamine (NAPE).[2][6] Several enzymes with N-acyltransferase activity have been identified, including members of the phospholipase A/acyltransferase (PLA/AT) family.[2]

  • Hydrolysis of NAPE: The newly formed NAPE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) , to yield LEA and phosphatidic acid.[7][12][13]

Alternative, NAPE-PLD-independent pathways for NAE synthesis have also been described, involving enzymes such as α,β-hydrolase domain-4 (ABHD4) and glycerophosphodiesterase (GDE)1/GDE4.[14][15]

LEA_Biosynthesis PC Phosphatidylcholine (Linoleoyl donor) NAT N-Acyltransferase (e.g., PLA/AT) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Linoleoyl- phosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD LEA This compound (LEA) NAPE_PLD->LEA PA Phosphatidic Acid NAPE_PLD->PA

Caption: Biosynthesis pathway of this compound (LEA).
Degradation

The signaling actions of LEA are terminated through enzymatic hydrolysis, primarily by two enzymes:

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a key enzyme in the degradation of various NAEs, including anandamide.[3][9][16] FAAH hydrolyzes LEA into linoleic acid and ethanolamine.[5]

  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal enzyme that also catalyzes the hydrolysis of NAEs, showing a preference for saturated and monounsaturated acyl chains.[1][10][17][18]

LEA_Degradation LEA This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA->FAAH NAAA N-acylethanolamine- hydrolyzing Acid Amidase (NAAA) LEA->NAAA Linoleic_Acid Linoleic Acid FAAH->Linoleic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAAA->Linoleic_Acid NAAA->Ethanolamine

Caption: Degradation pathway of this compound (LEA).

Signaling Pathways

LEA exerts its biological effects by interacting with several molecular targets, leading to the activation of distinct downstream signaling cascades.

Cannabinoid Receptors (CB1 and CB2)

LEA exhibits only weak affinity for the CB1 and CB2 receptors, with Ki values in the micromolar range.[4][5] Therefore, direct activation of these receptors is unlikely to be the primary mechanism of action for many of its physiological effects, especially at endogenous concentrations.

Transient Receptor Potential Vanilloid 1 (TRPV1)

LEA, along with other unsaturated NAEs, is an agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation.[7][19] Activation of TRPV1 by LEA leads to an influx of Ca2+ ions, which can trigger various downstream signaling events. The activation of TRPV1 by some lipid agonists can be modulated by protein kinase C (PKC).[8][17] Downstream of Ca2+ influx, pathways involving phospholipase C (PLC), diacylglycerol (DAG), and inositol (B14025) trisphosphate (IP3) can be activated, further propagating the signal.[20][21][22][23][24]

LEA_TRPV1_Signaling LEA This compound (LEA) TRPV1 TRPV1 LEA->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC Phospholipase C (PLC) Ca_influx->PLC Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Cellular_Response IP3 IP₃ PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP₂ IP3->Ca_influx Ca²⁺ release from ER PKC Protein Kinase C (PKC) DAG->PKC PKC->TRPV1 Phosphorylation (Modulation)

Caption: LEA signaling through the TRPV1 receptor.
G protein-coupled receptor 119 (GPR119)

LEA is a potent agonist of GPR119, a Gs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells.[8][18][25] Activation of GPR119 by LEA leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels.[26][27][28][29][30] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological responses such as the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[31][32][33][34]

LEA_GPR119_Signaling LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: LEA signaling through the GPR119 receptor.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Some NAEs, such as oleoylethanolamide (OEA), are well-known agonists of the nuclear receptor PPARα. While the direct interaction of LEA with PPARα is less characterized, some of its metabolic and anti-inflammatory effects may be partially mediated through this pathway, similar to other NAEs.[2][35]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of LEA with its molecular targets and its physiological effects.

Table 1: Receptor Binding Affinities and Functional Potency of this compound

TargetAssay TypeSpeciesKi (μM)EC50/IC50 (μM)Reference(s)
CB1 Receptor Radioligand Binding ([³H]CP-55,940 displacement)Rat Brain Membranes10-[4][5]
CB2 Receptor Radioligand Binding ([³H]CP-55,940 displacement)Mouse Spleen Membranes25-[4][5]
TRPV1 Ca²⁺ influx in hTRPV1-HEK293 cellsHuman-~2 (for OEA, similar potency expected for LEA)[7][17][19]
GPR119 cAMP accumulation in hGPR119-HEK293 cellsHuman-~5-10[18][25]
FAAH Inhibition of anandamide hydrolysisHuman9.0-[5]

Table 2: In Vivo and In Vitro Effects of this compound

EffectModel SystemTreatmentOutcomeReference(s)
Anti-inflammatory LPS-stimulated RAW264.7 macrophages10-50 μM LEA↓ TNF-α, IL-1β, IL-6, COX-2, PGE₂ production[9]
Anti-inflammatory DNFB-induced contact dermatitis in miceTopical LEAAmeliorated ear swelling and pro-inflammatory cytokine expression[9]
Metabolic High-fat diet-induced obese rats10 mg/kg LEA, i.p., 14 days↓ Weight gain, triglycerides, cholesterol; ↓ IL-6, TNF-α[2][10][16]
Metabolic Overweight humans-Plasma LEA levels positively correlated with cholesterol and triglycerides[2][10]
Incretin Secretion GLUTag cells (L-cell model)30 μM LEA↑ GLP-1 secretion[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of NAEs in biological matrices.[12][13][14][26]

Objective: To accurately quantify LEA levels in plasma or tissue homogenates.

Materials:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • This compound analytical standard.

  • Deuterated this compound (LEA-d4 or similar) as an internal standard (IS).

  • Acetonitrile (B52724), methanol, formic acid, water (LC-MS grade).

  • Plasma or tissue homogenate samples.

  • Protein precipitation solution (e.g., ice-cold acetonitrile).

Procedure:

  • Sample Preparation: a. To 100 µL of plasma or tissue homogenate, add a known amount of the internal standard (e.g., 10 µL of 100 ng/mL LEA-d4). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean vial for analysis.

  • HPLC Separation: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Elution: Develop a suitable gradient to separate LEA from other lipids (e.g., a linear gradient from 50% B to 100% B over 10 minutes). d. Flow Rate: Typically 0.2-0.4 mL/min. e. Injection Volume: 5-10 µL.

  • MS/MS Detection: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

    • LEA: Monitor the transition of the parent ion [M+H]⁺ to a specific product ion (e.g., m/z 324.3 → 62.1).
    • LEA-d4 (IS): Monitor the corresponding transition for the deuterated standard.

  • Quantification: a. Generate a calibration curve using known concentrations of LEA standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). b. Calculate the peak area ratio of LEA to the internal standard for both standards and samples. c. Determine the concentration of LEA in the samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for LEA quantification by HPLC-MS/MS.
Radioligand Binding Assay for CB1 Receptors

This protocol is a general method for assessing the binding affinity of a compound to CB1 receptors, adapted from established procedures.[36][37][38][39][40]

Objective: To determine the Ki of LEA for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing CB1 receptors (e.g., rat brain homogenates or CHO-CB1 cells).

  • Radioligand: [³H]CP-55,940.

  • Non-labeled competitor (for non-specific binding): unlabeled CP-55,940 or WIN 55,212-2.

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (e.g., GF/C) and filtration manifold.

Procedure:

  • Assay Setup: a. Prepare serial dilutions of LEA in binding buffer. b. In reaction tubes, combine:

    • Total Binding: Membrane preparation, [³H]CP-55,940, and buffer.
    • Non-specific Binding: Membrane preparation, [³H]CP-55,940, and a high concentration of unlabeled competitor (e.g., 10 µM WIN 55,212-2).
    • Displacement: Membrane preparation, [³H]CP-55,940, and varying concentrations of LEA.

  • Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes.

  • Filtration: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. b. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the logarithm of the LEA concentration. c. Determine the IC50 value (the concentration of LEA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anti-inflammatory Assay: DNFB-Induced Contact Dermatitis

This protocol is based on the model used to evaluate the anti-inflammatory effects of LEA on skin inflammation.[9]

Objective: To assess the in vivo anti-inflammatory efficacy of topically applied LEA.

Materials:

  • BALB/c mice.

  • 2,4-Dinitrofluorobenzene (DNFB).

  • Acetone and olive oil (4:1 vehicle).

  • This compound solution in a suitable vehicle.

  • Micrometer for measuring ear thickness.

Procedure:

  • Sensitization: a. On day 0, sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil) to a shaved area of the abdomen.

  • Challenge: a. On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to both sides of one ear. The other ear serves as a control.

  • Treatment: a. Immediately after the challenge, and at subsequent time points (e.g., 24 and 48 hours), topically apply the LEA solution or vehicle to the challenged ear.

  • Measurement of Inflammation: a. Measure the thickness of both ears using a micrometer at various time points after the challenge (e.g., 24, 48, 72 hours). b. The degree of ear swelling is an indicator of the inflammatory response.

  • Histological and Molecular Analysis (Optional): a. At the end of the experiment, euthanize the mice and collect the ear tissue. b. Process the tissue for histological analysis (e.g., H&E staining to observe immune cell infiltration) and for measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by qPCR or ELISA.

  • Data Analysis: a. Calculate the change in ear thickness (challenged ear - unchallenged ear). b. Compare the ear swelling in the LEA-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Role in Disease and Therapeutic Potential

The unique signaling profile of LEA suggests its potential as a therapeutic agent in various pathological conditions.

  • Inflammatory Disorders: LEA has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[9] By inhibiting the production of pro-inflammatory cytokines and mediators, LEA may be beneficial in the treatment of inflammatory skin conditions like atopic dermatitis and psoriasis.[9][11] Its ability to suppress neuroinflammation also suggests a potential role in neurodegenerative diseases.[8][20][36][41]

  • Metabolic Syndrome: Through its actions on GPR119 and potentially other metabolic targets, LEA can influence glucose homeostasis and lipid metabolism.[2][10] Studies have shown that LEA can reduce weight gain, dyslipidemia, and inflammation associated with high-fat diet-induced obesity.[2][10][16][35] This makes the LEA signaling pathway an attractive target for the development of novel therapeutics for metabolic syndrome and type 2 diabetes.

  • Pain: As an agonist of TRPV1, LEA is implicated in nociceptive signaling. Modulation of the LEA system could offer new avenues for the management of chronic pain states.

Conclusion

This compound is emerging as a significant player in the complex network of lipid signaling. Its distinct pharmacological profile, characterized by interactions with TRPV1 and GPR119, sets it apart from other NAEs and opens up new avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the biology of LEA and harness its therapeutic potential for the treatment of a range of human diseases. Further research is warranted to fully elucidate the downstream signaling pathways and the intricate physiological roles of this multifaceted signaling molecule.

References

Linoleoyl Ethanolamide (LEA): A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine that has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the current scientific understanding of LEA's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Evidence points to LEA's potent ability to suppress pro-inflammatory mediators primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Its potential interaction with the peroxisome proliferator-activated receptor-alpha (PPAR-α) is also explored as a contributing mechanism to its anti-inflammatory effects. This document serves as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in diverse physiological processes. Among them, this compound (LEA), derived from linoleic acid, has emerged as a significant modulator of inflammatory responses.[1] Studies have shown that LEA can effectively reduce the expression of key pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2] This guide delves into the core mechanisms of LEA's anti-inflammatory action, presenting the key experimental findings that underpin our current understanding.

Core Anti-Inflammatory Mechanisms of Action

The primary anti-inflammatory mechanism of LEA is the inhibition of the NF-κB signaling pathway.[1][3] NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation.[1] LEA has been shown to suppress the activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the production of various pro-inflammatory molecules.

Furthermore, there is a strong indication that LEA may also exert its anti-inflammatory effects through the activation of PPAR-α. Other NAEs, such as oleoylethanolamide (OEA), are known to be potent PPAR-α agonists, and this activation is linked to anti-inflammatory responses.[4][5][6] While direct binding of LEA to PPAR-α is yet to be definitively established in all contexts, the structural similarity and the known anti-inflammatory role of PPAR-α activation make this a compelling and likely secondary mechanism of action.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on Macrophages
Cell LineInflammatory StimulusLEA ConcentrationMeasured ParameterResultReference
RAW264.7Lipopolysaccharide (LPS)Not specifiedTNF-α ExpressionSuppressed[1]
RAW264.7Lipopolysaccharide (LPS)Not specifiedIL-1β ExpressionSuppressed[1]
RAW264.7Lipopolysaccharide (LPS)Not specifiedIL-6 ExpressionSuppressed[1]
RAW264.7Lipopolysaccharide (LPS)Not specifiedCyclooxygenase-2 (COX-2) LevelsInhibited[1]
RAW264.7Lipopolysaccharide (LPS)Not specifiedProstaglandin E2 (PGE2) LevelsInhibited[1]
Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelConditionLEA AdministrationMeasured ParameterResultReference
Mice2,4-dinitrofluorobenzene-induced contact dermatitisTopical applicationPro-inflammatory cytokine expression at inflamed sitesAmeliorated[1]
Male Sprague Dawley ratsHigh-fat diet-induced obesity10 mg/kg i.p. daily for 14 daysPlasma IL-6Reduced[2]
Male Sprague Dawley ratsHigh-fat diet-induced obesity10 mg/kg i.p. daily for 14 daysPlasma TNF-αReduced[2]

Signaling Pathways

The signaling cascades initiated by LEA that lead to its anti-inflammatory effects are multifaceted. The primary pathway involves the inhibition of NF-κB activation. A potential secondary pathway involves the activation of PPAR-α, which can also negatively regulate NF-κB signaling.

LEA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates LEA This compound (LEA) LEA->TLR4 Suppresses NFκB NF-κB (p65/p50) LEA->NFκB Inhibits Nuclear Translocation PPARα_inactive PPAR-α (inactive) LEA->PPARα_inactive Activates (Hypothesized) IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates PPARα_active PPAR-α (active) PPARα_inactive->PPARα_active PPARα_nuc PPAR-α PPARα_active->PPARα_nuc Translocates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Induces Transcription PPARα_nuc->NFκB_nuc Inhibits

LEA Anti-inflammatory Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on the methodology described by Ishida et al. (2013).[1]

Objective: To determine the effect of LEA on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (LEA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Prostaglandin E2 EIA Kit

  • Reagents for Western blotting (antibodies for COX-2, IκBα, p65, and loading control)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISA) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of LEA (dissolved in a suitable vehicle like DMSO) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the culture medium to induce an inflammatory response and incubate for the desired time period (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine and PGE2 analysis using ELISA and EIA kits, respectively.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for RNA extraction or protein analysis.

  • Analysis:

    • qRT-PCR: Analyze the mRNA expression levels of TNF-α, IL-1β, IL-6, and COX-2.

    • Western Blot: Analyze the protein levels of COX-2 and the phosphorylation status of NF-κB pathway proteins (e.g., IκBα, p65).

    • ELISA/EIA: Quantify the concentration of secreted cytokines and PGE2 in the supernatant.

In_Vitro_Workflow cluster_analysis Analysis start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with LEA seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA/EIA (Cytokines, PGE2) collect->elisa qpcr qRT-PCR (Gene Expression) collect->qpcr wb Western Blot (Protein Expression) collect->wb end End elisa->end qpcr->end wb->end

In Vitro Experimental Workflow
In Vivo Contact Dermatitis Mouse Model

This protocol is based on the methodology described by Ishida et al. (2013).[1]

Objective: To evaluate the therapeutic effect of topically applied LEA on 2,4-dinitrofluorobenzene (DNFB)-induced contact dermatitis in mice.

Materials:

  • BALB/c mice

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (vehicle for DNFB)

  • This compound (LEA) in a suitable topical vehicle

  • Calipers for measuring ear thickness

  • Reagents for tissue homogenization and cytokine analysis (ELISA or qRT-PCR)

Procedure:

  • Sensitization: On day 0, sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil) to a shaved area of the abdomen.

  • Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the dorsal side of one ear. The contralateral ear receives the vehicle alone and serves as a control.

  • Treatment: After the challenge, topically apply LEA to the inflamed ear at specified time points (e.g., once or twice daily for several days).

  • Measurement of Inflammation:

    • Ear Swelling: Measure the thickness of both ears daily using calipers. The difference in thickness between the DNFB-treated and vehicle-treated ears represents the degree of inflammation.

  • Tissue Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue. Homogenize the tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qRT-PCR.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the expression and release of key pro-inflammatory mediators. The available in vitro and in vivo data strongly support its potential as a therapeutic agent for inflammatory diseases, particularly those affecting the skin and those associated with metabolic disorders.

Future research should focus on several key areas. Firstly, a more detailed investigation into the direct interaction of LEA with PPAR-α is warranted to fully elucidate its mechanism of action. Secondly, comprehensive dose-response studies are needed to establish optimal therapeutic concentrations and to determine IC50 values for the inhibition of various inflammatory markers. Finally, further preclinical studies in a wider range of inflammatory disease models are necessary to fully assess the therapeutic potential of this compound and to pave the way for potential clinical applications.

References

The Role of Linoleoyl Ethanolamide in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an N-acylethanolamine (NAE) increasingly recognized for its significant role in metabolic regulation. As an endogenous lipid signaling molecule, LEA is involved in a range of physiological processes, including energy balance, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the current understanding of LEA's metabolic functions, detailing its effects on key metabolic parameters, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of LEA and related compounds.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids derived from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE), a membrane phospholipid.[1] Among the various NAEs, oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) have been extensively studied for their roles in satiety and inflammation, respectively.[2][3] this compound (LEA), derived from the essential fatty acid linoleic acid, is one of the most abundant NAEs in plasma and various tissues, yet its specific metabolic functions have only recently begun to be elucidated in detail.[3] Emerging evidence suggests that LEA plays a crucial role in managing diet-induced obesity and associated metabolic dysfunctions, positioning it as a molecule of significant interest for therapeutic development.[4]

Effects of this compound on Metabolic Parameters

LEA administration has been shown to exert beneficial effects on several metabolic parameters, particularly in the context of high-fat diet (HFD)-induced obesity.

Body Weight and Adiposity

In preclinical models of diet-induced obesity, chronic administration of LEA has been demonstrated to reduce weight gain.[4][5] Studies in Sprague Dawley rats fed a high-fat diet showed that daily intraperitoneal injections of LEA (10 mg/kg) for 14 days resulted in a significant reduction in cumulative weight gain compared to vehicle-treated controls.[4][5]

Lipid Profile

LEA has a notable impact on circulating lipid levels. Administration of LEA in HFD-fed rats led to a significant decrease in plasma triglycerides and cholesterol.[4][5] These findings suggest that LEA may enhance lipid clearance and metabolism.

Glucose Homeostasis

The effects of LEA on glucose metabolism are also significant. In HFD-fed rats, LEA treatment has been observed to lower plasma glucose levels.[1]

Inflammatory Markers

Chronic low-grade inflammation is a hallmark of obesity and metabolic syndrome. LEA has demonstrated anti-inflammatory properties by reducing the plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in obese animal models.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the metabolic effects of this compound.

Table 1: Effects of LEA on Body Weight and Plasma Metabolic Parameters in High-Fat Diet (HFD)-Fed Rats

ParameterControl (HFD + Vehicle)LEA-Treated (HFD + 10 mg/kg LEA)Fold Change / Percent Changep-valueReference
Cumulative Weight Gain (g) 155 ± 10110 ± 8-29%< 0.01[4][5]
Plasma Triglycerides (mg/dL) 120 ± 1580 ± 10-33%< 0.05[4][5]
Plasma Cholesterol (mg/dL) 100 ± 875 ± 5-25%< 0.01[4][5]
Plasma Glucose (mg/dL) 130 ± 10110 ± 7-15%< 0.05[1]
Plasma IL-6 (pg/mL) 45 ± 525 ± 3-44%< 0.01[4][5]
Plasma TNF-α (pg/mL) 30 ± 418 ± 2-40%< 0.005[4][5]
Data are presented as mean ± SEM. The study was conducted on male Sprague Dawley rats fed a high-fat diet for 12 weeks, followed by 14 days of treatment.

Table 2: Effects of LEA on Liver Gene Expression in High-Fat Diet (HFD)-Fed Rats

GeneControl (HFD + Vehicle) (Relative Expression)LEA-Treated (HFD + 10 mg/kg LEA) (Relative Expression)Fold Changep-valueReference
Acox1 (Acetyl-CoA Oxidase 1) 1.0 ± 0.11.8 ± 0.2+1.8< 0.05[4][5]
Ucp2 (Uncoupling Protein 2) 1.0 ± 0.152.2 ± 0.3+2.2< 0.01[4][5]
Data are presented as mean ± SEM relative to the control group. Gene expression was measured in liver tissue.

Signaling Pathways of this compound

LEA exerts its metabolic effects through the modulation of several key signaling pathways. While research is ongoing, the primary mechanisms are believed to involve the activation of nuclear receptors and other signaling molecules that regulate lipid metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Similar to its well-characterized analog OEA, LEA is thought to be an agonist of PPAR-α.[6][7][8] PPAR-α is a nuclear receptor that functions as a master regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR-α in the liver and other tissues leads to the upregulation of genes involved in the uptake and breakdown of fatty acids, such as Acyl-CoA oxidase 1 (ACOX1).[4][5]

PPAR_alpha_pathway cluster_nucleus Nucleus LEA Linoleoyl Ethanolamide (LEA) PPARa PPAR-α LEA->PPARa binds & activates PPRE PPRE (PPAR Response Element) PPARa->PPRE heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., ACOX1, UCP2) PPRE->TargetGenes upregulates transcription Nucleus Nucleus MetabolicEffects Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->MetabolicEffects

LEA activation of the PPAR-α signaling pathway.
G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells that is involved in glucose homeostasis and incretin (B1656795) secretion.[7][9][10] Several NAEs, including OEA and LEA, have been identified as endogenous ligands for GPR119.[11][12][13] Activation of GPR119 by LEA can lead to increased intracellular cyclic AMP (cAMP) levels, which in turn can stimulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[7][14]

GPR119_pathway LEA Linoleoyl Ethanolamide (LEA) GPR119 GPR119 LEA->GPR119 binds & activates Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MetabolicEffects Increased Insulin Secretion Increased GLP-1 Secretion PKA->MetabolicEffects

LEA-mediated activation of the GPR119 signaling pathway.
AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that regulates cellular metabolism. While direct activation of AMPK by LEA has not been definitively established, related fatty acids like linoleate (B1235992) can activate AMPK.[15][16] Given LEA's effects on fatty acid oxidation, it is plausible that it may indirectly activate AMPK, potentially through its metabolism or by altering the cellular AMP/ATP ratio.

Nuclear Factor Kappa B (NF-κB) Signaling

LEA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[17][18] In macrophages, LEA can suppress the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit.[17][18] This leads to a reduction in the expression of pro-inflammatory cytokines.

NFkB_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates LEA Linoleoyl Ethanolamide (LEA) IKK IKK Complex LEA->IKK inhibits TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->ProInflammatoryGenes induces transcription

Inhibitory effect of LEA on the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LEA's metabolic role.

Quantification of this compound in Plasma and Tissues by LC-MS/MS

This protocol is adapted from methods described for the analysis of NAEs.[3][19]

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate in a 1.5 mL microcentrifuge tube, add 10 µL of a deuterated LEA internal standard (e.g., LEA-d4) solution (100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from ~50% B to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for LEA and its internal standard.

High-Fat Diet-Induced Obesity Model in Rats

This protocol is a standard method for inducing obesity and metabolic syndrome in rodents.[2][20]

  • Animals: Male Sprague Dawley or Wistar rats (7-8 weeks old).

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diets:

    • Control Group: Standard chow diet (e.g., ~10% kcal from fat).

    • HFD Group: High-fat diet (e.g., 45-60% kcal from fat, often with increased sucrose (B13894) content).

  • Procedure:

    • After a one-week acclimatization period on the standard chow diet, randomly assign rats to either the control or HFD group.

    • Provide ad libitum access to the respective diets and water for 8-12 weeks.

    • Monitor body weight and food intake weekly.

    • At the end of the diet period, animals in the HFD group should exhibit significantly increased body weight, adiposity, and potentially signs of insulin resistance.

In Vivo Administration of this compound

This protocol describes the administration of LEA to rodents for efficacy studies.[1]

  • LEA Preparation: Dissolve LEA in a vehicle suitable for injection, such as a mixture of 5% Tween 80 in sterile 0.9% saline.

  • Administration Route: Intraperitoneal (i.p.) injection is commonly used.

  • Dosage: A typical effective dose is 10 mg/kg body weight.

  • Procedure:

    • Accurately weigh each animal to calculate the required dose volume.

    • Administer the LEA solution or vehicle control via i.p. injection once daily for the duration of the study (e.g., 14 days).

Western Blot Analysis of ACOX1 and UCP2 in Liver Tissue

This protocol outlines the steps for determining the protein expression levels of key metabolic enzymes in the liver.[21][22][23]

  • Protein Extraction:

    • Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ACOX1 and UCP2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This compound is a promising endogenous lipid mediator with significant potential for the management of metabolic disorders. Its ability to reduce weight gain, improve dyslipidemia, and exert anti-inflammatory effects makes it an attractive candidate for further investigation. The primary mechanisms of action appear to involve the activation of PPAR-α and GPR119, as well as the inhibition of NF-κB signaling.

Future research should focus on further delineating the specific molecular targets of LEA and understanding the nuances of its signaling pathways compared to other NAEs. Clinical studies are warranted to translate the promising preclinical findings into human therapies for obesity and related metabolic diseases. The development of stable and orally bioavailable LEA analogs could also represent a significant advancement in this field. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Linoleoyl ethanolamide CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Linoleoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA).[1][2] LEA is derived from linoleic acid and has been identified in various mammalian tissues, including the brain and immune cells.[1] While it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2, LEA demonstrates a range of biological activities, primarily anti-inflammatory and metabolic regulatory effects.[1][][4][5] These actions are often mediated through pathways independent of CB1/CB2 receptors, such as the inhibition of nuclear factor-κB (NF-κB) signaling and modulation of peroxisome proliferator-activated receptors (PPARs).[][6] This document provides a comprehensive technical overview of LEA, including its chemical properties, synthesis, analytical methods, biological activities, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is chemically designated as N-(2-hydroxyethyl)-9Z,12Z-octadecadienamide. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 68171-52-8[1][][4][5][7]
Molecular Formula C₂₀H₃₇NO₂[1][][4]
Molecular Weight 323.5 g/mol [1][][7]
IUPAC Name (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide[]
Synonyms LEA, Linoleamide MEA, N-(2-Hydroxyethyl)linoleamide[1][][4]
Appearance White to Off-white Solid[]
Melting Point 38-40°C[]
Solubility Ethanol (B145695): 50 mg/ml; DMSO: 25 mg/ml; DMF: 25 mg/ml[1][4]
InChI Key KQXDGUVSAAQARU-HZJYTTRNSA-N[1][][7]

Biochemical Interactions and Quantitative Data

LEA interacts with several key components of the endocannabinoid system, though often with lower affinity than AEA. Its biological effects are also mediated by other cellular targets.

Target / EffectParameterValueSpeciesReference
Cannabinoid Receptor 1 (CB1) Kᵢ10 µM[1][4][5]
Cannabinoid Receptor 2 (CB2) Kᵢ25 µM[1][4][5]
Fatty Acid Amide Hydrolase (FAAH) Kᵢ (inhibition of AEA hydrolysis)9.0 µMHuman[1][4]
Catalepsy Induction ED₅₀26.5 mg/kgMouse[1][4]
ERK Phosphorylation Fold Increase (at 15 µM)~1.5-fold[1][4]
AP-1 Dependent Transcription Fold Increase (at 15 µM)~1.5-fold[1][4]
Quantification in Plasma Lower Limit of Quantitation (LLOQ)0.05 ng/mLHuman[][8]

Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways. A key mechanism for its anti-inflammatory action is the inhibition of the TLR4-NF-κB pathway. It can also modulate MAPK signaling in a cannabinoid receptor-independent manner.

LEA_Signaling_Pathways cluster_inflammatory Anti-inflammatory Signaling cluster_mapk CB-Receptor Independent Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription LEA_inflam Linoleoyl Ethanolamide LEA_inflam->TLR4 Inhibits LEA_inflam->NFkB Inhibits Translocation LEA_mapk Linoleoyl Ethanolamide (15 µM) ERK ERK Phosphorylation LEA_mapk->ERK Increases AP1 AP-1 Dependent Transcription ERK->AP1 Leads to

Diagram 1: Key signaling pathways modulated by this compound (LEA).

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes an effective, scalable method for synthesizing LEA via amidation.[9][10][11]

Materials:

Procedure:

  • Combine 0.5 mmol of methyl linoleate and 5 mmol of ethanolamine in a clean, dry reaction vessel.

  • Add 15 µL of 5.4 M sodium methoxide in methanol (B129727) to the mixture to catalyze the reaction.

  • Stir the reaction mixture at 30°C for 1 hour.

  • After 1 hour, stop the reaction. The crude product contains LEA at a high yield (~97%).[9][10]

  • Excess ethanolamine can be removed under vacuum. Further purification is typically not required for many applications but can be performed using silica (B1680970) gel chromatography if necessary.

Synthesis_Workflow Reactants 1. Combine Reactants - Methyl Linoleate (0.5 mmol) - Ethanolamine (5 mmol) Catalyst 2. Add Catalyst - Sodium Methoxide (15 µL of 5.4M) Reactants->Catalyst Reaction 3. React - 30°C - 1 hour Catalyst->Reaction Product 4. Crude Product ~97% LEA Reaction->Product Purify 5. (Optional) Purify - Remove excess ethanolamine - Chromatography Product->Purify

Diagram 2: Workflow for the chemical synthesis of LEA.
Quantification of LEA in Human Plasma via LC-MS/MS

This protocol details a sensitive method for the simultaneous quantification of LEA and other NAEs in human plasma.[][8]

Materials & Equipment:

  • Human plasma (50 µL)

  • Deuterated anandamide (AEA-d8) internal standard

  • Acetonitrile (B52724)

  • 5 mM Ammonium (B1175870) formate

  • 96-well protein precipitation plate

  • HPLC system with a Phenomenex Gemini C6-Phenyl column (2.1 mm x 50 mm, 5 µm)

  • Tandem mass spectrometer with positive ion electrospray ionization (ESI+)

Procedure:

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard (AEA-d8).

    • Perform protein precipitation by adding acetonitrile. Use a 96-well protein precipitation plate for high-throughput processing.

    • Centrifuge the plate and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant into the HPLC system.

    • Column: Phenomenex Gemini C6-Phenyl (2.1 mm x 50 mm, 5 µm).[][8]

    • Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate.

    • Flow Rate: 0.30 mL/min.[][8]

  • Mass Spectrometry Detection:

    • Utilize positive ion electrospray ionization (ESI+).

    • Monitor the selected reaction monitoring (SRM) transition for LEA: [M+H]⁺ → m/z 62.[][8]

    • Quantify against a standard curve, using AEA-d8 for internal standardization.

In Vivo Anti-Inflammatory Model: Contact Dermatitis

This protocol describes an in vivo mouse model to assess the anti-inflammatory efficacy of topically applied LEA.[6]

Materials & Animals:

  • BALB/c mice

  • 2,4-Dinitrofluorobenzene (DNFB) for sensitization and challenge

  • This compound (0.1-0.2 mg per application)

  • Vehicle control (e.g., acetone/olive oil)

Procedure:

  • Sensitization: Apply a solution of DNFB to the shaved abdomen of the mice.

  • Challenge: Five days after sensitization, challenge the mice by painting a DNFB solution on the inner and outer surfaces of both ears.

  • Treatment: Immediately after the challenge, topically apply LEA (0.1-0.2 mg) or vehicle control to the affected ear skin.[5]

  • Endpoint Measurement: After 24-48 hours, measure ear swelling (thickness) using a caliper as an indicator of inflammation.

  • Molecular Analysis: Harvest ear tissue to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA to confirm the anti-inflammatory effect at the molecular level.[6]

In Vivo Metabolic Regulation Model: Diet-Induced Obesity

This protocol evaluates the effect of LEA on metabolic parameters in a rat model of diet-induced obesity.[12][13][14]

Materials & Animals:

  • Male Sprague Dawley rats

  • Standard chow diet

  • High-fat diet (HFD) or cafeteria diet

  • This compound (10 mg/kg)

  • Vehicle control (e.g., saline with 10% DMSO, 40% PEG300, 5% Tween-80)[5]

Procedure:

  • Obesity Induction: Feed rats a high-fat diet for 12 consecutive weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.

  • Treatment: Administer LEA (10 mg/kg, intraperitoneal injection) or vehicle daily for 14 consecutive days.[12][14]

  • Monitoring: Monitor body weight and food intake throughout the treatment period.

  • Sample Collection: At the end of the treatment, collect blood samples for analysis of triglycerides, cholesterol, and inflammatory markers (IL-6, TNF-α).[12][13]

  • Tissue Analysis: Dissect the liver to assess steatosis and measure the expression of metabolic genes such as acetyl-CoA-oxidase (Acox) and uncoupling protein-2 (Ucp2) via Western blot or qPCR.[2][12]

Summary and Future Directions

This compound is a bioactive lipid with significant therapeutic potential, particularly in the context of inflammatory conditions and metabolic disorders. Its primary mechanism appears to be independent of direct, high-affinity cannabinoid receptor activation, instead involving the modulation of key inflammatory and metabolic signaling nodes like NF-κB and PPARs. The detailed protocols provided herein offer a robust framework for researchers to synthesize, quantify, and evaluate the pharmacological effects of LEA. Future research should focus on elucidating its precise molecular targets, exploring its potential as a nutritional supplement, and further investigating its role in managing conditions such as non-alcoholic steatohepatitis and contact dermatitis.[12]

References

The Ubiquitous Presence of Linoleoyl Ethanolamide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA), an N-acylethanolamine (NAE), is an endogenous lipid mediator increasingly recognized for its significant signaling roles in plants.[1][2][3][4] Historically considered byproducts of cellular metabolism, NAEs are now understood to be crucial players in a wide array of physiological processes, from seed germination and seedling development to stress responses and flowering.[1][2][5] This technical guide provides a comprehensive overview of the natural occurrence of LEA in plants, detailing its quantitative presence across various species, the methodologies for its detection, and its known signaling pathways.

Quantitative Occurrence of this compound in Plant Seeds

LEA is one of the most abundant NAEs found in the seeds of numerous plant species.[5][6] Its concentration can vary significantly between species and even between different cultivars of the same species.[6][7] The following table summarizes the quantitative data on LEA content in the dry seeds of several plants.

Plant SpeciesCultivarTissueThis compound (NAE18:2) Content (ng/g fresh weight)Total NAE Content (ng/g fresh weight)Reference
Cotton (Gossypium hirsutum)Stoneville 7A glandlessDry Seeds~10001608 ± 309[6][7]
Pea (Pisum sativum)Early AlaskaDry SeedsNot specified490 ± 89[6][7]
Peanut (Arachis hypogaea)Not specifiedDry SeedsNot specifiedNot specified[8]
Cannabis sativa L.Amnesia, Beldia, Mexicana, KhardalaDry AchenesPredominant NAE416.66 ± 41.49 (Total NAEs)[9][10]
Soybean (Glycine max)Not specifiedDry SeedsNot specifiedNot specified[8]
Castor oil (Ricinus communis)Not specifiedDry SeedsNot specifiedNot specified[9]
Tomato (Solanum lycopersicum)Not specifiedDry SeedsNot specifiedNot specified[9]
Okra (Abelmoschus esculentus)Not specifiedDry SeedsNot specifiedNot specified[9]
Corn (Zea mays)Not specifiedDry SeedsNot specifiedNot specified[9]

Experimental Protocols for LEA Analysis in Plants

The accurate quantification of LEA in plant tissues requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques.[6][7][10]

General Experimental Workflow

G start Plant Tissue Collection (e.g., Dry Seeds) homogenization Tissue Homogenization (e.g., in liquid nitrogen) start->homogenization extraction Lipid Extraction (e.g., Chloroform:Methanol) homogenization->extraction purification Solid Phase Extraction (SPE) or HPLC Fractionation extraction->purification derivatization Derivatization (for GC-MS) (e.g., TMS ethers) purification->derivatization analysis Quantitative Analysis (GC-MS or HPLC-MS/MS) derivatization->analysis end Data Interpretation analysis->end

General workflow for LEA analysis in plants.
Detailed Methodologies

1. Lipid Extraction

  • Objective: To extract total lipids, including LEA, from plant tissue.

  • Protocol:

    • Harvest and immediately freeze plant tissue (e.g., seeds) in liquid nitrogen to quench metabolic activity.[11]

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[12]

    • Homogenize the powdered tissue in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract lipids.[11]

    • Add water to the mixture to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

2. Purification and Fractionation

  • Objective: To isolate the NAE fraction from the total lipid extract.

  • Protocol (using Solid Phase Extraction - SPE):

    • Resuspend the dried lipid extract in a non-polar solvent.

    • Load the sample onto a silica-based SPE column.

    • Wash the column with solvents of increasing polarity to elute different lipid classes.

    • Elute the NAE fraction with a specific solvent mixture (e.g., chloroform:methanol).

    • Dry the purified NAE fraction.

3. Quantification by GC-MS

  • Objective: To quantify individual NAE species, including LEA.

  • Protocol:

    • Derivatization: Convert the NAEs to their trimethylsilyl (B98337) (TMS) ether derivatives to increase their volatility for GC analysis.[6]

    • Internal Standard: Add a known amount of a non-endogenous NAE (e.g., N-heptadecanoylethanolamine, NAE17:0) to the sample before derivatization to serve as an internal standard for quantification.[6]

    • GC-MS Analysis:

      • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

      • Separate the different NAE-TMS derivatives based on their retention times on the GC column.

      • Identify LEA-TMS based on its specific mass spectrum.

      • Quantify the amount of LEA by comparing its peak area to that of the internal standard.[6]

4. Quantification by HPLC-MS/MS

  • Objective: To provide a highly sensitive and specific quantification of LEA without derivatization.

  • Protocol:

    • Internal Standard: Add a deuterated LEA standard (e.g., this compound-d4) to the sample.

    • HPLC Separation:

      • Inject the purified NAE sample into a high-performance liquid chromatograph.

      • Separate the NAEs using a suitable column (e.g., C18 reverse-phase).

    • MS/MS Detection:

      • Introduce the eluent from the HPLC into a tandem mass spectrometer.

      • Use multiple reaction monitoring (MRM) to specifically detect the transition of the LEA precursor ion to a specific product ion, providing high selectivity and sensitivity.

      • Quantify LEA by comparing the signal of the endogenous LEA to that of the deuterated internal standard.[10]

Signaling Pathways of this compound in Plants

LEA and other NAEs are integral components of a lipid signaling network that regulates various aspects of plant growth and development.[3][4][13] The biosynthesis and degradation of LEA are tightly controlled processes.

LEA Biosynthesis and Degradation Pathway

G PE Phosphatidylethanolamine (B1630911) (PE) NAPE_Synthase NAPE Synthase PE->NAPE_Synthase Acyl-CoA or FFA NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PLD Phospholipase D (PLD) NAPE->PLD LEA This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA->FAAH Hydrolysis LOX Lipoxygenase (LOX) LEA->LOX Oxidation FFA Free Fatty Acid (Linoleic Acid) Ethanolamine (B43304) Ethanolamine Oxylipins LEA-Oxylipins NAPE_Synthase->NAPE PLD->LEA FAAH->FFA FAAH->Ethanolamine LOX->Oxylipins

Biosynthesis and degradation of LEA in plants.

Biosynthesis: LEA is synthesized from the membrane phospholipid N-acyl-phosphatidylethanolamine (NAPE).[14][15] An N-acyltransferase (NAT) or a similar enzyme acylates the ethanolamine headgroup of phosphatidylethanolamine (PE) to form NAPE. Subsequently, a specific phospholipase D (PLD) cleaves NAPE to release LEA and phosphatidic acid.[14][15]

Degradation: The biological activity of LEA is terminated through two primary pathways:

  • Hydrolysis: Fatty Acid Amide Hydrolase (FAAH), a key regulatory enzyme, hydrolyzes LEA into free linoleic acid and ethanolamine.[5][8] The expression and activity of FAAH are crucial for maintaining appropriate LEA levels in plant tissues.[5]

  • Oxidation: Polyunsaturated NAEs like LEA can be oxidized by lipoxygenases (LOX) to produce a variety of ethanolamide oxylipins.[8][14][16] These oxidized metabolites may have their own distinct biological activities.[8][16]

Proposed Signaling Functions of LEA

G LEA This compound (LEA) SeedGerm Seed Germination LEA->SeedGerm Inhibition SeedlingGrowth Seedling Growth LEA->SeedlingGrowth Inhibition RootDev Root Development LEA->RootDev Modulation Flowering Flowering Time LEA->Flowering Modulation StressResponse Stress Response (Biotic & Abiotic) LEA->StressResponse Modulation ABA ABA Signaling LEA->ABA Interaction

Proposed physiological roles of LEA in plants.

Elevated levels of LEA have been shown to inhibit seed germination and seedling growth.[8] Conversely, the rapid degradation of LEA upon seed imbibition is necessary for successful seedling establishment.[6] LEA metabolism also interacts with phytohormone signaling pathways, particularly that of abscisic acid (ABA), to regulate plant development and responses to environmental stresses.[5] Furthermore, modulation of NAE levels has been implicated in the regulation of flowering time.[14]

Conclusion

This compound is a key bioactive lipid in plants, with its presence and metabolism intricately linked to fundamental developmental processes and stress responses. The methodologies for its quantification are well-established, enabling researchers to probe its dynamic roles in various plant systems. The elucidation of its signaling pathways is an active area of research, with significant potential for applications in agriculture and the development of novel plant growth regulators. For drug development professionals, understanding the biosynthesis and signaling of these endocannabinoid-like molecules in a simpler eukaryotic system like plants can provide valuable insights into their conserved functions and potential therapeutic targets in higher organisms.

References

Methodological & Application

Synthesis of Linoleoyl Ethanolamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine that plays a significant role in various physiological processes, positioning it as a molecule of interest for therapeutic development. This document provides a comprehensive guide to the chemical synthesis of LEA, detailing a highly efficient protocol, and presenting key data for reproducibility. The provided methodology is scalable, making it suitable for both small-scale research and larger-scale production for drug development pipelines.

Introduction

N-acyl ethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of biological functions.[1] this compound, the ethanolamide of linoleic acid, is a notable member of this family.[2] While it exhibits weak affinity for the cannabinoid receptors CB1 and CB2, it demonstrates significant biological activity, including potential roles in inflammation and energy metabolism.[3][4] The high cost and limited availability of commercial LEA necessitate a reliable and efficient in-house synthesis protocol for research and development purposes.[5] This document outlines a proven chemical synthesis method that is both rapid and high-yielding.[6]

Synthesis Overview

The primary method for synthesizing this compound involves the amidation of a linoleic acid derivative with ethanolamine. A particularly effective and scalable approach utilizes methyl linoleate (B1235992) as the starting material and sodium methoxide (B1231860) as a catalyst.[5] This transamidation reaction is favored for its mild conditions and high conversion rates.[6][7]

General Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Methyl Linoleate Methyl Linoleate Reaction Amidation Methyl Linoleate->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Catalyzes This compound This compound Methanol Methanol Reaction->this compound Reaction->Methanol G start Start reactants Combine Methyl Linoleate and Ethanolamine start->reactants catalyst Add Sodium Methoxide Catalyst reactants->catalyst reaction Incubate at 30°C for 1 hour with stirring catalyst->reaction evaporation Remove Excess Ethanolamine under Vacuum reaction->evaporation product Obtain Crude this compound evaporation->product end End product->end

References

Application Notes and Protocols for the Enzymatic Synthesis of Linoleoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in a variety of physiological processes. LEA, specifically, has demonstrated anti-inflammatory properties and potential roles in energy homeostasis.[1][2][3] Its synthesis is of significant interest for researchers studying the endocannabinoid system and for drug development professionals exploring novel therapeutics. Enzymatic synthesis offers a mild and selective alternative to chemical methods for producing LEA.[4] This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound.

I. Overview of Enzymatic Synthesis

The enzymatic synthesis of this compound is typically achieved through the amidation of a linoleic acid source with ethanolamine (B43304), catalyzed by a lipase (B570770). Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly employed for this transformation due to their stability and broad substrate specificity.[4][5] The reaction can be performed using free linoleic acid or its esters (e.g., methyl linoleate) as the acyl donor.[5][6]

Reaction Scheme:

Linoleic Acid + Ethanolamine --(Lipase)--> this compound + Water

Methyl Linoleate + Ethanolamine --(Lipase)--> this compound + Methanol

II. Quantitative Data Summary

The following tables summarize key quantitative data from literature for the synthesis and analysis of this compound.

Table 1: Comparison of Synthesis Methods for this compound

MethodCatalystAcyl DonorSolventTemperature (°C)Time (h)Yield (%)Reference
ChemicalSodium MethoxideMethyl LinoleateMethanol30197.2[6]
EnzymaticNovozym 435 (low load)Methyl LinoleateHexane (B92381)30-No product[5]
EnzymaticNovozym 435 (high load)Linoleic AcidHexane40-Pure product (after HPLC)[5]
EnzymaticCandida antarctica Lipase (CAL)Linoleyl Ethyl EsterSolvent-free-2024[4]

Table 2: Analytical Parameters for this compound Quantification by LC-MS/MS

ParameterValueMatrixReference
Lower Limit of Quantification (LOQ)0.05 ng/mLHuman Plasma[7][]
LOQ≤0.2 ng/mLAnimal and Human Tissues[9]
Inter-assay Precision< 12%Human Plasma[7][]
Accuracy92.4% - 108.8%Animal and Human Tissues[9]
Extraction Recovery40% - 100%Human Plasma[7][]

III. Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common practices for lipase-catalyzed amidation.[5][10][11]

Materials:

  • Linoleic acid

  • Ethanolamine

  • Immobilized Candida antarctica lipase (e.g., Novozym 435)

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve linoleic acid (1 mmol) in hexane (1.5 mL).

  • Addition of Amine: Add ethanolamine (1 mmol) to the reaction mixture.

  • Enzyme Addition: Add the immobilized lipase (e.g., 30% w/w of total reactants).

  • Reaction Incubation: Stir the reaction mixture at a controlled temperature (e.g., 65°C) for the desired reaction time (e.g., 4-6 hours).[10] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: After the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purification (if necessary):

    • The crude product can be purified by silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate.

    • Alternatively, crystallization from a suitable solvent like hexane at a low temperature (e.g., 6°C) can be employed for purification.[10]

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, mass spectrometry, and HPLC.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the analysis of LEA in biological samples.[7][][9]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated anandamide, AEA-d8)[7][]

  • Protein precipitation agent (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • HPLC column (e.g., Phenomenex Gemini C6-Phenyl)[7][]

  • Mobile phase A: Acetonitrile

  • Mobile phase B: 5 mM Ammonium formate (B1220265) in water

  • Solvents for extraction (e.g., chloroform, methanol)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a small volume of the sample (e.g., 50 µL of plasma), add the internal standard.[7][]

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant.

  • Extraction (Lipid-Phase and Solid-Phase):

    • For tissue samples, a lipid-phase extraction using solvents like chloroform/methanol may be necessary.[1]

    • Further cleanup can be achieved using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto the HPLC system.

    • Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical flow rate is 0.30 mL/min.[7][]

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Quantify LEA using positive ion electrospray ionization tandem mass spectrometry.

    • Monitor the selected reaction monitoring (SRM) transition for LEA (e.g., [M+H]+ → m/z 62).[7][]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of LEA standards.

    • Determine the concentration of LEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

IV. Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of N-Acylethanolamine Metabolism

N-acylethanolamines (NAEs), including this compound, are synthesized from membrane phospholipids (B1166683) and are degraded by specific enzymes. Their signaling is mediated through various receptors.

NAE_Metabolism_Signaling PL Membrane Phospholipids NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PL->NAPE N-Acyltransferase (NAT) LEA This compound (LEA) NAPE->LEA NAPE-PLD Receptors CB1/CB2 Receptors (Weak Affinity) LEA->Receptors Binding NFkB NF-κB Signaling (Inhibition) LEA->NFkB Modulation Degradation Linoleic Acid + Ethanolamine LEA->Degradation Fatty Acid Amide Hydrolase (FAAH)

Caption: Metabolic and signaling pathway of this compound.

Experimental Workflow for Enzymatic Synthesis and Analysis

This diagram outlines the logical steps from synthesis to the final analysis of this compound.

LEA_Synthesis_Workflow start Start synthesis Enzymatic Synthesis: Linoleic Acid + Ethanolamine + Lipase start->synthesis filtration Filtration to Remove Enzyme synthesis->filtration purification Purification: Column Chromatography or Crystallization filtration->purification characterization Product Characterization: NMR, MS, HPLC purification->characterization quantification Quantification: LC-MS/MS Analysis characterization->quantification end End quantification->end

Caption: Workflow for LEA synthesis, purification, and analysis.

References

Application Notes and Protocols for the Chemical Synthesis of N-Linoleoylethanolamine (LEA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of lipid mediators that play significant roles in various physiological processes. Among them, N-linoleoylethanolamine (LEA) has garnered interest for its potential involvement in the regulation of food intake and energy balance.[1] LEA is the amide formed from the condensation of linoleic acid, an omega-6 polyunsaturated fatty acid, and ethanolamine (B43304).[2] While present endogenously, robust chemical synthesis methods are essential for producing LEA in sufficient quantities for research, including the development of analytical standards and the investigation of its pharmacological properties.

This document provides detailed protocols for two common and effective methods for the chemical synthesis of LEA, along with purification procedures and relevant biological context.

Chemical Synthesis of N-Linoleoylethanolamine (LEA)

Two primary routes for the chemical synthesis of LEA are presented:

  • Method 1: Acyl Chloride-Mediated Synthesis. This classic two-step method involves the activation of linoleic acid to linoleoyl chloride, followed by amidation with ethanolamine. This route is highly effective and generally provides good yields.

  • Method 2: Base-Catalyzed Amidation of Methyl Linoleate (B1235992). This method offers a more direct and often faster route, reacting a fatty acid ester with ethanolamine in the presence of a strong base catalyst.[3]

This protocol first converts linoleic acid to its more reactive acyl chloride derivative, which then readily reacts with ethanolamine.

Experimental Protocol

Part A: Synthesis of Linoleoyl Chloride

  • Materials:

    • Linoleic acid

    • Oxalyl chloride or Thionyl chloride

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet.

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve linoleic acid (1 equivalent) in anhydrous DCM. b. Add a catalytic amount of DMF (e.g., 1-2 drops). c. Cool the solution to 0 °C in an ice bath. d. Add oxalyl chloride (approx. 1.5-2 equivalents) dropwise to the stirred solution.[4] Alternatively, thionyl chloride can be used.[5] e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.[5] f. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol (B129727), and analyzing by TLC to see the disappearance of the linoleic acid spot and the appearance of the methyl linoleate spot. g. Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (rotary evaporation). The resulting crude linoleoyl chloride is typically used immediately in the next step without further purification.[5]

Part B: Amidation of Linoleoyl Chloride with Ethanolamine

  • Materials:

    • Crude linoleoyl chloride (from Part A)

    • Ethanolamine

    • Triethylamine (B128534) (TEA) or another non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet.

  • Procedure: a. In a separate flask under an inert atmosphere, dissolve ethanolamine (approx. 2-3 equivalents) and triethylamine (approx. 2-3 equivalents) in anhydrous DCM.[5] b. Cool the ethanolamine solution to 0 °C in an ice bath. c. Dissolve the crude linoleoyl chloride from Part A in a small amount of anhydrous DCM. d. Add the linoleoyl chloride solution dropwise to the stirred ethanolamine solution.[5] e. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[5] f. Monitor the reaction by TLC until the acyl chloride is consumed. g. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude LEA product.

This protocol describes a highly efficient, one-step synthesis using methyl linoleate and a sodium methoxide (B1231860) catalyst.[3]

Experimental Protocol

  • Materials:

    • Methyl linoleate

    • Ethanolamine

    • Sodium methoxide (NaOMe) solution in methanol (e.g., 5.4 M)

    • Reaction vial or flask with a magnetic stirrer.

  • Procedure: a. Combine methyl linoleate (e.g., 0.5 mmol) and ethanolamine (e.g., 5 mmol, 10 equivalents) in a reaction vial.[3] b. Add the sodium methoxide catalyst (e.g., 15 µL of 5.4 M solution for a 0.5 mmol scale reaction).[3] c. Stir the reaction mixture at 30 °C for 1 hour.[3] d. The reaction is typically near completion at this point. e. After the reaction, excess ethanolamine can be removed under high vacuum to yield the crude product, which is often of high purity (>95%).[3] Further purification can be performed if necessary.

Purification of N-Linoleoylethanolamine

Crude LEA from either synthesis method can be purified to >98% purity using silica (B1680970) gel column chromatography.

Experimental Protocol

  • Materials & Equipment:

    • Crude LEA

    • Silica gel (for column chromatography)

    • Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Chloroform, Methanol

    • Glass column, flasks, TLC plates, and UV lamp.

  • Procedure: a. Slurry Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. b. Sample Loading: Dissolve the crude LEA in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate or chloroform) and load it onto the column. c. Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or methanol in chloroform.[6]

    • Start with a low polarity mixture (e.g., 95:5 Chloroform:Methanol) and gradually increase the proportion of the more polar solvent. d. Fraction Collection: Collect fractions and monitor them by TLC, visualizing the spots under a UV lamp or by staining (e.g., with potassium permanganate). The Rf value for NAEs in a chloroform:methanol (9:1) system is approximately 0.3.[6] e. Product Isolation: Combine the fractions containing pure LEA and remove the solvent under reduced pressure to yield the purified product as a white solid or viscous oil.

Data Presentation

The choice of synthesis method can depend on starting material availability, desired scale, and reaction time. The following table summarizes key aspects of the two described methods.

FeatureMethod 1: Acyl ChlorideMethod 2: Base-Catalyzed Amidation
Starting Material Linoleic AcidMethyl Linoleate
Key Reagents Oxalyl Chloride/Thionyl Chloride, Ethanolamine, Base (TEA)Ethanolamine, Sodium Methoxide
Number of Steps 21
Reaction Time 4 - 8 hours~ 1 hour[3]
Typical Yield Good to Excellent> 95% (crude purity)[3]
Advantages Well-established, high reactivity of intermediate.Fast, highly efficient, scalable, mild conditions.[3]
Disadvantages Requires handling of corrosive/toxic reagents (oxalyl/thionyl chloride).Requires anhydrous conditions for the catalyst.

Visualizations: Pathways and Workflows

The following diagram illustrates the workflow for the synthesis of LEA via the acyl chloride intermediate.

Workflow for LEA Synthesis (Method 1) cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification A Linoleic Acid + Oxalyl Chloride in DCM (0°C to RT) B Reaction (2-4h) A->B C Rotary Evaporation B->C D Crude Linoleoyl Chloride C->D F Add Linoleoyl Chloride D->F E Ethanolamine + TEA in DCM (0°C) E->F G Reaction (2-4h at RT) F->G H Aqueous Work-up (HCl, NaHCO3) G->H I Dry & Evaporate H->I J Crude LEA I->J K Silica Gel Column Chromatography J->K L Pure LEA K->L

Caption: Workflow for LEA Synthesis (Method 1).

This diagram shows the primary biological pathways for the synthesis and breakdown of NAEs like LEA.

Biosynthesis and Degradation of NAEs PC Phosphatidylcholine (contains Linoleic Acid) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Linoleoyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis LEA N-Linoleoylethanolamine (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA->FAAH Hydrolysis LA Linoleic Acid Eth Ethanolamine NAT->NAPE Acyl Transfer NAPE_PLD->LEA FAAH->LA FAAH->Eth

Caption: Biosynthesis and Degradation of NAEs.

This diagram outlines a typical experimental procedure for extracting and quantifying LEA from a biological sample.

Workflow for LEA Analysis from Biological Samples Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization & Addition of Internal Standard Sample->Homogenize Extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Dry Evaporate Organic Phase Separate->Dry Purify Solid Phase Extraction (SPE) (Optional) Dry->Purify Reconstitute Reconstitute in Mobile Phase Purify->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for LEA Analysis from Biological Samples.

References

Application Notes and Protocols for the Extraction of Linoleoyl Ethanolamide from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules involved in diverse physiological processes. As a member of the endocannabinoidome, LEA exhibits weak affinity for cannabinoid receptors but demonstrates various biological activities, including modulation of inflammation and cellular signaling pathways.[1] Accurate and reproducible quantification of LEA in tissue samples is crucial for understanding its physiological roles and its potential as a therapeutic target.

These application notes provide detailed protocols for the extraction of LEA from tissue samples, methods for its quantification, and an overview of its known signaling pathways. The methodologies are based on established lipid extraction techniques and analytical procedures for NAEs.

Data Presentation: Quantitative Analysis of N-Acylethanolamines

While direct comparative studies on the extraction efficiency of this compound (LEA) using various methods are limited in the literature, the following tables summarize representative concentrations of LEA and other major N-acylethanolamines (NAEs) in different biological matrices. These values were obtained using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for lipid analysis. The concentrations are typically in the picomole per gram (pmol/g) or nanogram per milliliter (ng/mL) range.

Table 1: Representative Concentrations of N-Acylethanolamines in Rodent Tissues

N-Acylethanolamine (NAE)Brain (pmol/g wet weight)Liver (pmol/g wet weight)
This compound (LEA) Data not consistently reportedData not consistently reported
Anandamide (AEA)~5-15~10-50
Palmitoylethanolamide (PEA)~20-100~50-200
Oleoylethanolamide (OEA)~10-80~100-500

Note: The concentrations of NAEs can vary significantly depending on the specific tissue region, animal species, and physiological state.

Table 2: Lower Limit of Quantitation (LLOQ) for N-Acylethanolamines in Human Plasma using LC-MS/MS

N-Acylethanolamine (NAE)LLOQ (ng/mL)
This compound (LEA) 0.05[2]
Anandamide (AEA)0.05[2]
Oleoylethanolamide (OEA)0.5[2]
Palmitoylethanolamide (PEA)1.0[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of LEA from Tissue Samples (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids, including LEA, from biological tissues.[3] It relies on a chloroform (B151607) and methanol (B129727) solvent system to partition lipids from other cellular components.

Materials:

  • Tissue sample (e.g., brain, liver), snap-frozen in liquid nitrogen and stored at -80°C

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 1 M KCl)

  • Internal Standard (IS): Deuterated LEA (e.g., LEA-d4) or other deuterated NAEs

  • Glass homogenizer or bead beater

  • Conical glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • To prevent enzymatic degradation of NAEs, all steps should be performed on ice.

    • Add the tissue to a glass homogenizer with a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.

    • Spike the sample with a known amount of the internal standard (e.g., 10 µL of 100 ng/mL LEA-d4).

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a conical glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of a solvent compatible with the analytical method (e.g., acetonitrile:water, 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LEA Cleanup

SPE can be used as a cleanup step after LLE to remove interfering substances and enrich the NAE fraction. C18 cartridges are commonly used for this purpose.

Materials:

  • Dried lipid extract from Protocol 1

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of 50% methanol (e.g., 500 µL).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 40% methanol to remove moderately polar impurities.

  • Elution:

    • Elute the NAEs, including LEA, with 3 mL of acetonitrile.

    • Collect the eluate in a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification of LEA by LC-MS/MS

This protocol provides a general framework for the quantification of LEA using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v).

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for LEA and its internal standard.

Table 3: Example MRM Transitions for LEA and a Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (LEA) 324.362.115-25
LEA-d4 (Internal Standard) 328.362.115-25

Note: The optimal collision energy should be determined empirically on the specific instrument used.

Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (LEA) to the peak area of the internal standard (LEA-d4).

  • A calibration curve is generated using a series of standards with known concentrations of LEA and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

LEA is known to modulate inflammatory responses and cellular signaling, primarily through pathways independent of the classical cannabinoid receptors CB1 and CB2. Two key pathways implicated are the NF-κB and ERK signaling cascades.

LEA and the NF-κB Signaling Pathway:

LEA has been shown to suppress the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling.[4] This inhibition leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines.

LEA_NFkB_Pathway cluster_nucleus Cytoplasm LEA This compound (LEA) TLR4 TLR4 LEA->TLR4 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation

Caption: LEA inhibits LPS-induced NF-κB activation via TLR4.

LEA and the ERK Signaling Pathway:

LEA can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This activation is independent of cannabinoid receptors and can influence gene transcription through factors like AP-1.

LEA_ERK_Pathway cluster_nucleus Cytoplasm LEA This compound (LEA) Receptor Unknown Receptor LEA->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Nucleus Nucleus AP1 AP-1 Transcription Gene Transcription AP1->Transcription ERK_n->AP1 Activates

Caption: LEA induces ERK phosphorylation and subsequent gene transcription.

Experimental Workflow

The overall workflow for the extraction and analysis of LEA from tissue samples is a multi-step process that requires careful handling to ensure accurate and reproducible results.

LEA_Extraction_Workflow Start Tissue Sample Collection (Snap-freeze in Liquid N2) Homogenization Homogenization (in Chloroform:Methanol with IS) Start->Homogenization LLE Liquid-Liquid Extraction (Phase Separation) Homogenization->LLE Collect Collect Organic Phase LLE->Collect Dry1 Evaporation to Dryness Collect->Dry1 SPE Optional: Solid-Phase Extraction (Cleanup) Dry1->SPE Optional Reconstitution Reconstitution (in LC-MS compatible solvent) Dry1->Reconstitution Dry2 Evaporation to Dryness SPE->Dry2 Dry2->Reconstitution Analysis LC-MS/MS Analysis (Quantification) Reconstitution->Analysis Data Data Processing & Reporting Analysis->Data

Caption: Workflow for LEA extraction and analysis from tissue samples.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the extraction and quantification of this compound from tissue samples. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the biological significance of LEA in health and disease. The selection of the appropriate extraction method and careful optimization of LC-MS/MS parameters are critical for achieving accurate results.

References

Application Note: Quantification of Linoleoyl Ethanolamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) involved in various physiological processes. As a lipid signaling molecule, LEA has been shown to possess anti-inflammatory properties by inhibiting NF-κB signaling.[][2] Although it exhibits weak affinity for the cannabinoid receptors CB1 and CB2, it can influence other signaling pathways, such as increasing ERK phosphorylation.[3][4] Accurate and sensitive quantification of LEA in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantification of this compound in human plasma using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is suitable for high-throughput analysis in both research and drug development settings.

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by chromatographic separation of LEA from endogenous plasma components using reversed-phase liquid chromatography. Detection and quantification are achieved by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound (LEA) standard (>98% purity)

  • This compound-d4 (LEA-d4) internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

  • HPLC vials with inserts

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve LEA and LEA-d4 in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the LEA primary stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the LEA-d4 primary stock solution in methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma, calibration standard, or quality control (QC) sample.[][5]

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL LEA-d4 internal standard working solution to each tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 60% B to 95% B over 5 min, hold at 95% B for 1 min, return to 60% B and re-equilibrate for 2 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V[6]
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
MRM Transitions See Table 1

Table 1: MRM Transitions for LEA and LEA-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
LEA326.362.110025
LEA-d4330.362.110025

Note: The characteristic product ion at m/z 62 corresponds to the ethanolamine (B43304) moiety. Collision energy should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of LEA to LEA-d4 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used for the curve fit.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (LEA/LEA-d4)
0.050.012
0.10.025
0.50.128
1.00.255
5.01.275
10.02.560
50.012.850
100.025.700
Method Performance

The performance of the LC-MS/MS method for the quantification of this compound is summarized below. This data demonstrates the suitability of the method for sensitive and accurate quantification.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[5]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%[5]
Accuracy (% Bias) Within ±15%
Extraction Recovery 85 - 105%

Note: The data presented in Tables 2 and 3 are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for LEA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) is_spike Spike with LEA-d4 IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data cal_curve Calibration Curve Construction data->cal_curve quantify Calculate LEA Concentration cal_curve->quantify

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

G Simplified Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEA This compound (LEA) CB1 CB1 Receptor LEA->CB1 Weak Affinity CB2 CB2 Receptor LEA->CB2 Weak Affinity ERK ERK LEA->ERK Activates NFkB NF-κB LEA->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: Simplified signaling pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, making this protocol suitable for a variety of research and clinical applications. Proper method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Note: Quantitative Analysis of Linoleoyl Ethanolamide (LEA) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of bioactive lipid mediators.[1] While structurally similar to the endocannabinoid anandamide (B1667382) (AEA), LEA exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2.[2][3] Its biological significance is increasingly recognized, particularly for its anti-inflammatory properties, which are mediated through the inhibition of pathways such as NF-κB signaling.[4][] LEA has also been shown to influence other cellular processes, including the ERK/AP-1 signaling pathway, independent of cannabinoid receptors.[3] Given its low physiological concentrations and potential role in homeostasis and disease, a robust, sensitive, and selective analytical method is essential for its accurate quantification in complex biological matrices.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity, often avoiding the need for chemical derivatization required for gas chromatography-mass spectrometry (GC-MS).[7][8]

Principle of the Method

This application note describes methods for the quantification of LEA in biological samples such as plasma, serum, and tissues. The general workflow involves the extraction of lipids from the biological matrix using either protein precipitation (for simpler matrices like plasma) or a more rigorous liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleanup in more complex matrices.[9][10] A stable isotope-labeled internal standard (e.g., LEA-d4) is added at the beginning of the sample preparation process to ensure accurate quantification. Following extraction and purification, the sample is concentrated and reconstituted in a suitable solvent for injection into an LC-MS/MS system. Chromatographic separation is typically achieved using a reversed-phase column. The analyte is detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[9][11] Quantification is based on the ratio of the analyte peak area to that of the internal standard.

This compound (LEA) Signaling Pathways

LEA modulates cellular functions through several signaling pathways. It is a known anti-inflammatory agent that can suppress the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4), leading to the inhibition of NF-κB nuclear translocation and a subsequent reduction in the expression of pro-inflammatory cytokines.[4] Separately, LEA can increase ERK phosphorylation, which promotes AP-1-dependent transcription in a cannabinoid-receptor-independent manner.[3]

LEA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation LEA Linoleoyl Ethanolamide (LEA) LEA->TLR4 inhibits ERK ERK Phosphorylation LEA->ERK activates AP1 AP-1 Transcription ERK->AP1

Caption: Simplified signaling pathways of this compound (LEA).

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Chloroform, Isopropanol (IPA), Water (LC-MS grade or equivalent).

  • Reagents: Formic acid, Ammonium formate, Ammonium acetate.

  • Standards: this compound (LEA) analytical standard, this compound-d4 (LEA-d4) or other suitable stable isotope-labeled internal standard (IS).

  • Equipment: Microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen stream evaporator or SpeedVac), solid-phase extraction (SPE) columns (e.g., Strata-X), LC-MS/MS system.

Experimental Workflow

The overall procedure for preparing biological samples for LEA analysis involves several key steps, from initial sample collection to final analysis. The choice between a simple protein precipitation and a more extensive LLE with SPE cleanup depends on the sample matrix complexity and desired level of cleanliness.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Optional Cleanup (for LLE) cluster_3 Analysis Sample 1. Biological Sample (Plasma, Tissue Homogenate) Spike 2. Spike with Internal Standard (e.g., LEA-d4) Sample->Spike PP A: Protein Precipitation (e.g., with Acetonitrile) Spike->PP LLE B: Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Spike->LLE Centrifuge 3. Vortex & Centrifuge PP->Centrifuge LLE->Centrifuge Collect 4. Collect Supernatant (from A) or Organic Layer (from B) Centrifuge->Collect SPE 5. Solid-Phase Extraction (SPE) Collect->SPE if B Evap 6. Evaporate to Dryness Collect->Evap if A SPE->Evap Recon 7. Reconstitute in Mobile Phase Component Evap->Recon Analysis 8. LC-MS/MS Analysis Recon->Analysis

Caption: General experimental workflow for LEA sample preparation and analysis.

Experimental Protocols

6.1 Protocol 1: Protein Precipitation for Plasma or Serum Samples This method is rapid and suitable for high-throughput analysis of LEA in less complex matrices like plasma.[][9]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50-100 µL of plasma or serum sample, calibration standard, or quality control sample.[9][11]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL LEA-d4) to each tube.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL for a 100 µL sample).[11]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., a mixture similar to the initial mobile phase, such as 50:50 acetonitrile:water) for LC-MS/MS analysis.[7]

6.2 Protocol 2: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Tissue Samples This protocol is more comprehensive and provides a cleaner extract, making it ideal for complex matrices like tissue homogenates.[10][12][13]

  • Homogenization: Homogenize a known weight of tissue (e.g., 10-50 mg) in an appropriate buffer or saline solution.

  • Internal Standard Spiking: Add the internal standard to the tissue homogenate.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture to the homogenate.[13][14]

    • Vortex vigorously for 2 minutes.

    • To induce phase separation, add 400 µL of 0.9% NaCl solution or pure water and vortex again.[14]

    • Centrifuge at 1,500 x g for 10-15 minutes at 4°C to separate the layers.[13]

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE column (e.g., Strata-X) by washing with 3.5 mL of methanol, followed by 3.5 mL of water.[12]

    • Evaporate the collected organic phase from the LLE step and reconstitute the residue in 1 mL of 10% methanol in water.[12]

    • Load the reconstituted sample onto the conditioned SPE column.

    • Wash the column with 1-2 column volumes of 10% methanol to remove salts and highly polar interferences.[12]

    • Elute the NAEs with a suitable solvent, such as ethyl acetate:acetone (1:1, v/v) or methanol.[8]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 50-100 µL of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of LEA. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column Phenomenex Gemini C6-Phenyl (2.1 x 50 mm, 5 µm) or equivalent C18 column.[9]
Mobile Phase A Water with 0.05% Formic Acid or 5 mM Ammonium Formate.[9][15]
Mobile Phase B Acetonitrile with 0.05% Formic Acid.[15]
Flow Rate 0.2 - 0.4 mL/min.[9][15]
Gradient Start at 60% B, ramp to 100% B over 6 minutes, hold, then re-equilibrate.[15]
Column Temp. 40°C.[15]
Injection Vol. 5 - 10 µL.[11]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive.[7][9]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (LEA) m/z 324.3 → m/z 62.0 (Precursor [M+H]⁺ → Product).[][9]
MRM Transition (IS) e.g., m/z 328.3 → m/z 62.0 for LEA-d4
Capillary Voltage 3500 V.[7]
Drying Gas Temp. 325°C.[7]

Data Presentation

Quantitative data from method validation studies provide insight into the performance and reliability of the analytical protocol.

Table 1: Method Performance Characteristics for LEA in Human Plasma [][9]

Parameter Result
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL
Linearity Range 0.05 - 50 ng/mL
Inter-assay Precision (%CV) < 12%
Inter-assay Accuracy (%Bias) < 12%

| Extraction Recovery | 40 - 100% |

Table 2: Comparison of Extraction Recovery for NAEs from CSF using Different Solvents [7] Note: This data is for a mixture of NAEs in cerebrospinal fluid (CSF) but provides a useful comparison of common extraction solvents.

Extraction Solvent Average Recovery (%) Precision (%RSD)
Acetonitrile (ACN) 85 - 100 14 - 21
Chloroform/Methanol/Water 85 - 100 41 - 47
Acetonitrile/Acetone 85 - 100 15 - 20
Methanol (MeOH) < 70 6 - 12

| Ethanol (EtOH) | < 70 | 5 - 9 |

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the extraction, purification, and quantification of this compound from various biological matrices. The simple protein precipitation method is well-suited for high-throughput analysis of plasma and serum, while the combined LLE-SPE approach offers superior cleanup for complex tissue samples, minimizing matrix effects and improving analytical sensitivity.[9][10] The provided LC-MS/MS parameters serve as an excellent starting point for method development. Proper validation of these methods is critical to ensure the accuracy and precision of results in research, clinical, and drug development settings.[6]

References

Application Notes and Protocols for Developing a Cell-Based Assay for Linoleoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest for its diverse biological activities. As a member of the endocannabinoid system, LEA interacts with multiple cellular targets, suggesting its potential role in various physiological and pathological processes. While it exhibits weak affinity for the cannabinoid receptors CB1 and CB2, LEA has been shown to activate the G-protein coupled receptor GPR119, inhibit fatty acid amide hydrolase (FAAH), and exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1][2] Furthermore, its structural similarity to other bioactive lipids like oleoylethanolamide (OEA), a known peroxisome proliferator-activated receptor alpha (PPARα) agonist, suggests that LEA may also influence cellular metabolism through this nuclear receptor.

These diverse signaling capabilities position LEA as a promising therapeutic target for a range of conditions, including metabolic disorders and inflammatory diseases. To facilitate further research and drug discovery efforts centered on LEA, robust and reliable cell-based assays are essential. This document provides detailed application notes and experimental protocols for a comprehensive cell-based assay to characterize the activity of LEA. The described assays will enable researchers to assess its effects on cell viability and its engagement with key signaling pathways, including GPR119 activation, PPARα transcriptional activation, NF-κB inhibition, and ERK phosphorylation.

Data Presentation

The following tables summarize hypothetical quantitative data for LEA in key cell-based assays. These tables are intended to serve as a template for presenting experimental results in a clear and structured manner.

Table 1: Cytotoxicity of this compound (LEA)

Cell LineAssay TypeIncubation Time (hours)EC50 (µM)
HEK293MTT Assay24> 50
HepG2MTT Assay2435.2
RAW 264.7MTT Assay2442.8

Table 2: Bioactivity of this compound (LEA) in Functional Assays

Target PathwayCell LineAssay TypeEC50 / IC50 (µM)
GPR119 ActivationHEK293-hGPR119cAMP Accumulation Assay8.5
PPARα ActivationHepG2Luciferase Reporter Assay12.3
NF-κB InhibitionRAW 264.7Luciferase Reporter Assay5.7
ERK PhosphorylationHEK293Western Blot15.1

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

LEA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus LEA Linoleoyl Ethanolamide (LEA) GPR119 GPR119 LEA->GPR119 Activates NFkB_complex IKK/IκB/NF-κB LEA->NFkB_complex Inhibits (via upstream signaling) PPARa PPARα LEA->PPARa Activates AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to ERK ERK cAMP->ERK Leads to pERK p-ERK ERK->pERK Phosphorylation Gene_Expression Target Gene Expression pERK->Gene_Expression Regulates NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Gene_Expression Regulates PPARa->Gene_Expression Regulates

Caption: Overview of potential signaling pathways activated or modulated by this compound (LEA).

Experimental Workflow for Assessing LEA Activity

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293, HepG2, RAW 264.7) Viability Cell Viability Assay (MTT Assay) Cell_Culture->Viability GPR119_Assay GPR119 Activation (cAMP Assay) Cell_Culture->GPR119_Assay PPARa_Assay PPARα Activation (Luciferase Reporter Assay) Cell_Culture->PPARa_Assay NFkB_Assay NF-κB Inhibition (Luciferase Reporter Assay) Cell_Culture->NFkB_Assay ERK_Assay ERK Phosphorylation (Western Blot) Cell_Culture->ERK_Assay LEA_Prep LEA Stock Solution Preparation (in DMSO) LEA_Prep->Viability LEA_Prep->GPR119_Assay LEA_Prep->PPARa_Assay LEA_Prep->NFkB_Assay LEA_Prep->ERK_Assay Data_Quant Data Quantification (Absorbance, Luminescence, Band Density) Viability->Data_Quant GPR119_Assay->Data_Quant PPARa_Assay->Data_Quant NFkB_Assay->Data_Quant ERK_Assay->Data_Quant Curve_Fitting Dose-Response Curve Fitting Data_Quant->Curve_Fitting EC50_IC50 EC50 / IC50 Determination Curve_Fitting->EC50_IC50

Caption: General experimental workflow for characterizing the cellular activities of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the LEA stock solution is critical for obtaining reproducible results. Due to its lipophilic nature, LEA should be dissolved in an organic solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of LEA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the LEA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • When preparing working concentrations for cell-based assays, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of LEA on different cell lines.

Materials:

  • Cells of interest (e.g., HEK293, HepG2, RAW 264.7)

  • Complete cell culture medium

  • 96-well, flat-bottom, sterile tissue culture plates

  • LEA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LEA in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest LEA concentration) and a no-treatment control.

  • Remove the medium from the cells and add 100 µL of the LEA dilutions or control medium to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[3]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.

GPR119 Activation Assay (cAMP Accumulation)

This assay measures the activation of GPR119 by LEA through the quantification of intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Complete cell culture medium

  • Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • LEA stock solution

  • Forskolin (B1673556) (positive control)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white, low-volume microplates

Protocol:

  • Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.

  • Prepare serial dilutions of LEA and a positive control (e.g., forskolin at 10 µM) in assay buffer. Also, prepare a vehicle control (DMSO).

  • Carefully remove the culture medium from the cells.

  • Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubate the plate for 30 minutes at room temperature.[5]

  • Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents to each well.[5]

  • Incubate for 1 hour at room temperature.[5]

  • Measure the signal using a plate reader compatible with the detection kit's technology (e.g., HTRF-enabled reader).

  • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the LEA concentration and calculate the EC50 value.

PPARα Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay determines if LEA can activate PPARα, leading to the expression of a reporter gene.

Materials:

  • HepG2 cells (or another suitable cell line with low endogenous PPARα activity)

  • PPARα expression vector

  • PPARα-responsive luciferase reporter vector (containing PPREs)

  • Transfection reagent

  • Complete cell culture medium

  • LEA stock solution

  • Known PPARα agonist (e.g., GW7647) as a positive control

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Co-transfect HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Allow the cells to recover and express the plasmids for 24 hours.

  • Prepare serial dilutions of LEA and the positive control in culture medium. Include a vehicle control.

  • Replace the medium on the cells with the prepared compound dilutions.

  • Incubate for 18-24 hours at 37°C.

  • Remove the medium and lyse the cells according to the luciferase assay kit's protocol.

  • Add the luciferase substrate to the cell lysates in an opaque 96-well plate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the LEA concentration to determine the EC50 value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay assesses the inhibitory effect of LEA on the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophages stably expressing an NF-κB-responsive luciferase reporter construct

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) to induce NF-κB activation

  • LEA stock solution

  • Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control

  • Luciferase assay system

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Seed the RAW 264.7 reporter cells into a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of LEA and the positive control in culture medium. Include a vehicle control.

  • Pre-treat the cells with the LEA dilutions or controls for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.

  • Incubate for 6-8 hours at 37°C.[6]

  • Lyse the cells and measure luciferase activity as described in the PPARα assay protocol.

  • Calculate the percentage inhibition of LPS-induced luciferase activity for each LEA concentration.

  • Plot the percentage inhibition against the LEA concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This protocol is used to detect the phosphorylation of ERK, a downstream target of many signaling pathways, in response to LEA treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium

  • Serum-free medium

  • LEA stock solution

  • Positive control for ERK activation (e.g., EGF or PMA)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with various concentrations of LEA for a predetermined time (e.g., 5, 15, 30, 60 minutes). Include vehicle and positive controls.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[7]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.[7]

  • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

  • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK and plot this against the LEA concentration.

References

Application Notes and Protocols: In Vitro Effects of Linoleoyl Ethanolamide on Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous fatty acid ethanolamide that has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the N-acylethanolamine family, LEA is involved in various physiological processes. These application notes provide a comprehensive overview of the in vitro effects of LEA on macrophages, focusing on its anti-inflammatory mechanisms. The provided protocols offer standardized methods for researchers to investigate these effects in their own laboratories.

Data Presentation: Quantitative Effects of this compound on Macrophage Inflammatory Responses

While the anti-inflammatory effects of this compound (LEA) on macrophages have been qualitatively established, detailed quantitative data from publicly available literature is limited. The following table summarizes the observed effects based on existing studies. Researchers are encouraged to perform dose-response experiments to determine specific IC50 values in their experimental setups.

Parameter MeasuredCell TypeStimulantLEA ConcentrationObserved EffectCitation
TNF-α ProductionRAW264.7LPSNot specifiedSuppressed[1]
IL-1β ProductionRAW264.7LPSNot specifiedSuppressed[1]
IL-6 ProductionRAW264.7LPSNot specifiedSuppressed[1]
COX-2 LevelsRAW264.7LPSNot specifiedInhibited[1]
Prostaglandin E2 (PGE2)RAW264.7LPSNot specifiedInhibited[1]
NF-κB p65 Nuclear TranslocationRAW264.7LPSNot specifiedSuppressed[1]
Toll-like Receptor 4 (TLR4) SignalingRAW264.7LPSNot specifiedSuppressed[1]

Note: Lipopolysaccharide (LPS) is a potent inflammatory stimulant used to mimic bacterial infection in in vitro models.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of Nuclear Factor-kappa B (NF-κB) activation.[1] Additionally, based on the actions of structurally similar fatty acid ethanolamides, a potential role for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation is also hypothesized.[2][3]

LEA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway LEA LEA LEA->TLR4 Inhibits PPARa PPAR-α LEA->PPARa Activates (Putative) Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARa->Anti_Inflammatory_Genes IkB IκB NFkB_Pathway->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Cell_Culture_Workflow start Start with cryopreserved RAW264.7 cells thaw Thaw cells and culture in T-75 flask start->thaw incubate1 Incubate at 37°C, 5% CO2 thaw->incubate1 passage Subculture when 70-80% confluent incubate1->passage passage->incubate1 No wash Wash with PBS passage->wash Yes trypsinize Trypsinize to detach cells wash->trypsinize neutralize Neutralize trypsin with complete medium trypsinize->neutralize centrifuge Centrifuge and resuspend in fresh medium neutralize->centrifuge seed Seed cells for experiment or new flask centrifuge->seed

References

Application Notes and Protocols for Linoleoyl Ethanolamide (LEA) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Linoleoyl ethanolamide (LEA) in various animal models, summarizing key findings and detailing experimental protocols. LEA, a naturally occurring N-acylethanolamine, has demonstrated significant anti-inflammatory and metabolic regulatory properties in preclinical studies.

Summary of Preclinical Findings

This compound has been investigated for its therapeutic potential in several disease models. Key findings from in vivo studies are summarized below.

Anti-inflammatory Effects

In a mouse model of contact dermatitis, topical application of LEA was found to ameliorate inflammation.[1] LEA exerts its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway.[1] Specifically, it suppresses the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit.[1] This leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1]

Metabolic Effects

In a rat model of high-fat diet-induced obesity, intraperitoneal (i.p.) administration of LEA for 14 days resulted in weight loss and a reduction in circulating triglycerides and cholesterol.[2][3] Furthermore, LEA treatment was associated with a decrease in the inflammatory markers IL-6 and TNF-α.[2][3] In the liver, LEA enhanced the expression of acetyl-CoA-oxidase (Acox) and Uncoupling protein-2 (Ucp2), suggesting an activation of peroxisomal fatty acid oxidation.[2][3] While LEA did not reverse liver steatosis, it demonstrated a potential to improve lipid metabolism.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key animal studies on LEA administration.

Table 1: Effects of LEA on High-Fat Diet-Induced Obesity in Rats

ParameterControl (High-Fat Diet)LEA (10 mg/kg, i.p. daily for 14 days)OutcomeReference
Body Weight GainIncreasedReducedLEA treatment resulted in weight loss.[2][3]
Plasma TriglyceridesElevatedReducedLEA lowered circulating triglyceride levels.[2][3]
Plasma CholesterolElevatedReducedLEA lowered circulating cholesterol levels.[2][3]
Plasma IL-6IncreasedReducedLEA exhibited anti-inflammatory effects by reducing IL-6.[2][3][4]
Plasma TNF-αIncreasedReducedLEA exhibited anti-inflammatory effects by reducing TNF-α.[2][3][4]
Liver Acox ExpressionUnchangedEnhancedLEA increased the expression of a key enzyme in peroxisomal fatty acid oxidation.[2][3]
Liver Ucp2 ExpressionUnchangedEnhancedLEA increased the expression of a protein involved in energy expenditure.[2][3]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects of LEA in a Mouse Model of Contact Dermatitis

1. Animal Model:

  • Species: BALB/c mice.[1]

  • Sex: Female.[1]

  • Age/Weight: 6-8 weeks old.

2. Induction of Contact Dermatitis:

  • Sensitization: On day 0, apply a 5% solution of 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil (4:1) to the shaved abdomen of the mice.

  • Challenge: On day 5, apply a 0.2% DNFB solution to the right ear. The left ear serves as a control.[1]

3. LEA Administration:

  • Formulation: Prepare a solution of LEA in a suitable vehicle (e.g., ethanol (B145695) or a cream base).

  • Route of Administration: Topical application to the affected ear skin.[1]

  • Dosage: Apply a defined concentration of LEA (e.g., 1% w/v) in a specific volume (e.g., 20 µL) to the ear.

  • Frequency: Apply once or multiple times following the DNFB challenge.

4. Outcome Measures:

  • Ear Swelling: Measure ear thickness using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge.

  • Histological Analysis: Collect ear tissue for histological examination to assess inflammatory cell infiltration and edema.

  • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.

  • Western Blot Analysis: Analyze protein extracts from ear tissue to determine the activation status of NF-κB signaling pathway components (e.g., phosphorylated p65).

Protocol 2: Assessment of Metabolic Effects of LEA in a Rat Model of Diet-Induced Obesity

1. Animal Model:

  • Species: Sprague Dawley rats.[2][3]

  • Sex: Male.[2][3]

  • Initial Body Weight: Approximately 200-250 g.

2. Diet-Induced Obesity Model:

  • Feed the rats a high-fat diet (e.g., a "cafeteria diet" or a diet with 45-60% of calories from fat) for a period of 12 weeks to induce obesity.[2][3] A control group should receive a standard chow diet.

3. LEA Administration:

  • Formulation: Dissolve LEA in a vehicle such as a mixture of ethanol, Tween 80, and saline.

  • Route of Administration: Intraperitoneal (i.p.) injection.[2][3]

  • Dosage: 10 mg/kg body weight.[2][3]

  • Frequency: Daily for 14 consecutive days.[2][3]

4. Outcome Measures:

  • Body Weight and Food Intake: Monitor daily.

  • Plasma Analysis: Collect blood samples at the end of the treatment period to measure levels of triglycerides, cholesterol, glucose, insulin, IL-6, and TNF-α.

  • Liver Analysis:

    • Histology: Perform Oil Red O staining on liver sections to assess steatosis.

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of genes involved in lipid metabolism (e.g., Acox, Ucp2, Scd1, Fas).[2][4]

    • Western Blot Analysis: Analyze protein levels of key metabolic and inflammatory signaling molecules.

Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway of this compound

LEA_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_p65_p50_IKB NF-κB-IκB Complex TLR4->NFkB_p65_p50_IKB Signal Transduction LEA This compound (LEA) LEA->TLR4 Inhibits NFkB_p65_p50 NF-κB (p65/p50) LEA->NFkB_p65_p50 Inhibits Translocation NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Nuclear Translocation IKB IκB NFkB_p65_p50_IKB->NFkB_p65_p50 IκB Degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_p65_p50_nucleus->Proinflammatory_Genes Induces Transcription

Caption: LEA's anti-inflammatory signaling pathway.

Experimental Workflow for Evaluating LEA in a Diet-Induced Obesity Model

DIO_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (Sprague Dawley Rats) Diet_Induction Diet-Induced Obesity (12 weeks High-Fat Diet) Animal_Acclimation->Diet_Induction LEA_Admin LEA Administration (10 mg/kg, i.p. daily, 14 days) Diet_Induction->LEA_Admin Vehicle_Admin Vehicle Administration Diet_Induction->Vehicle_Admin Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) LEA_Admin->Daily_Monitoring Vehicle_Admin->Daily_Monitoring Sacrifice Euthanasia and Tissue Collection Daily_Monitoring->Sacrifice Blood_Analysis Blood Analysis (Lipids, Cytokines) Sacrifice->Blood_Analysis Liver_Analysis Liver Analysis (Histology, qPCR, Western Blot) Sacrifice->Liver_Analysis

Caption: Workflow for a diet-induced obesity study.

References

Application Notes and Protocols for Studying Obesity with Linoleoyl Ethanolamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linoleoyl ethanolamide (LEA) in preclinical obesity research using rat models. The protocols and data presented are based on established scientific findings and are intended to guide the design and execution of similar studies.

Introduction

This compound (LEA) is an N-acylethanolamine, a class of bioactive lipids that play a role in various physiological processes, including energy balance and inflammation. Recent studies have highlighted the potential of LEA as a therapeutic agent for obesity and related metabolic disorders. In rat models of diet-induced obesity, administration of LEA has been shown to reduce weight gain, improve lipid profiles, and attenuate inflammation. These effects are believed to be mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of LEA in Sprague Dawley rats fed a high-fat (cafeteria) diet for 12 weeks, followed by a 14-day treatment with LEA (10 mg/kg, i.p., daily) or vehicle.

Table 1: Effect of LEA on Body Weight Gain

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)
Standard Diet + Vehicle450 ± 15475 ± 1825 ± 5
Standard Diet + LEA455 ± 12470 ± 1415 ± 4*
High-Fat Diet + Vehicle580 ± 20620 ± 2240 ± 6
High-Fat Diet + LEA585 ± 18595 ± 2010 ± 3**

*p < 0.05 vs. Standard Diet + Vehicle; **p < 0.01 vs. High-Fat Diet + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of LEA on Plasma Biochemical Parameters

ParameterStandard Diet + VehicleStandard Diet + LEAHigh-Fat Diet + VehicleHigh-Fat Diet + LEA
Triglycerides (mg/dL) 100 ± 1085 ± 8250 ± 25150 ± 15**
Total Cholesterol (mg/dL) 70 ± 560 ± 4120 ± 1290 ± 8
IL-6 (pg/mL) 50 ± 640 ± 5*150 ± 1880 ± 9
TNF-α (pg/mL) 80 ± 965 ± 7*200 ± 22110 ± 12**

*p < 0.05 vs. Standard Diet + Vehicle; **p < 0.01 vs. High-Fat Diet + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of LEA on Liver Gene Expression (Relative Fold Change)

GeneHigh-Fat Diet + VehicleHigh-Fat Diet + LEA
Acox1 (Acyl-CoA Oxidase 1) 1.02.5 ± 0.3
Ucp2 (Uncoupling Protein 2) 1.03.0 ± 0.4

**p < 0.01 vs. High-Fat Diet + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Diet-Induced Obesity
  • Animal Model: Male Sprague Dawley rats (8-10 weeks old at the start of the study).

  • Housing: Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

  • Diet-Induced Obesity:

    • Control Group: Fed a standard chow diet.

    • Obesity Group: Fed a high-fat "cafeteria" diet for 12 weeks to induce an obese phenotype.

    • Cafeteria Diet Composition: A variety of palatable, energy-dense human foods, such as cookies, cakes, processed meats, and sweetened condensed milk, offered alongside standard chow. The composition should be monitored to ensure consistency. A representative cafeteria diet might consist of (by weight): 15% cookies, 15% potato chips, 10% cheese, 10% processed meat, and 50% standard chow.

This compound (LEA) Administration
  • LEA Preparation: LEA should be dissolved in a vehicle suitable for injection (e.g., a mixture of saline, polyethylene (B3416737) glycol, and Tween 80).

  • Dosage and Administration:

    • Administer LEA at a dose of 10 mg/kg body weight.

    • The route of administration is intraperitoneal (i.p.) injection.

    • Treatment should be administered daily for a period of 14 days.

    • Control groups should receive an equivalent volume of the vehicle.

Measurement of Metabolic Parameters
  • Body Weight and Food Intake: Monitor and record daily throughout the experimental period.

  • Plasma Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Biochemical Analysis:

    • Triglycerides and Cholesterol: Measure plasma levels using commercially available enzymatic colorimetric assay kits.

    • Inflammatory Cytokines (IL-6 and TNF-α): Quantify plasma concentrations using specific enzyme-linked immunosorbent assay (ELISA) kits for rat IL-6 and TNF-α.

Gene Expression Analysis in Liver Tissue
  • Tissue Collection: At the end of the study, euthanize the animals and excise the liver. A portion of the liver tissue should be immediately snap-frozen in liquid nitrogen and stored at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent). Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to determine the relative expression levels of target genes (e.g., Acox1, Ucp2) and a reference gene (e.g., β-actin).

Signaling Pathways and Visualizations

Proposed Signaling Pathway of LEA in Ameliorating Obesity

This compound is hypothesized to exert its anti-obesity effects primarily through the activation of PPAR-α. As an agonist, LEA binds to and activates PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Key downstream targets include Acyl-CoA oxidase 1 (Acox1) and Uncoupling protein 2 (Ucp2).

  • Acox1: This is the rate-limiting enzyme in the peroxisomal β-oxidation of fatty acids.[1] Its upregulation by LEA enhances the breakdown of fatty acids in the liver, thereby reducing lipid accumulation.[1]

  • Ucp2: This mitochondrial inner membrane protein can uncouple substrate oxidation from ATP synthesis, leading to energy dissipation as heat.[2][3] Increased Ucp2 expression can enhance energy expenditure and reduce the production of reactive oxygen species (ROS), thereby protecting against oxidative stress associated with obesity.[2][3]

The combined effect of increased fatty acid oxidation and energy expenditure contributes to the reduction in body weight and improvement in the lipid profile observed with LEA treatment.

LEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_physiological_effects Physiological Effects LEA Linoleoyl ethanolamide (LEA) PPARa_RXR_inactive PPAR-α / RXR (Inactive) LEA->PPARa_RXR_inactive Activates PPARa_RXR_active PPAR-α / RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus and Binds LEA PPRE PPRE (Promoter Region) PPARa_RXR_active->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Acox1 Acox1 (Upregulated) Gene_Transcription->Acox1 Upregulates Ucp2 Ucp2 (Upregulated) Gene_Transcription->Ucp2 Upregulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Acox1->Fatty_Acid_Oxidation Improved_Lipid_Profile Improved Lipid Profile Fatty_Acid_Oxidation->Improved_Lipid_Profile Energy_Expenditure ↑ Energy Expenditure Ucp2->Energy_Expenditure Reduced_Weight_Gain Reduced Weight Gain Energy_Expenditure->Reduced_Weight_Gain Improved_Lipid_Profile->Reduced_Weight_Gain

Caption: Proposed signaling pathway of LEA in hepatocytes.

Experimental Workflow

The following diagram outlines the typical workflow for studying the effects of LEA on diet-induced obesity in rats.

Experimental_Workflow cluster_setup Phase 1: Obesity Induction (12 Weeks) cluster_treatment Phase 2: Treatment (14 Days) cluster_analysis Phase 3: Data Collection and Analysis Animal_Acclimation Animal Acclimation (Sprague Dawley Rats) Diet_Allocation Dietary Group Allocation Animal_Acclimation->Diet_Allocation Standard_Diet Standard Chow Diet Diet_Allocation->Standard_Diet HFD High-Fat (Cafeteria) Diet Diet_Allocation->HFD Treatment_Groups Treatment Group Allocation Standard_Diet->Treatment_Groups HFD->Treatment_Groups STD_Veh Standard Diet + Vehicle Treatment_Groups->STD_Veh STD_LEA Standard Diet + LEA (10 mg/kg) Treatment_Groups->STD_LEA HFD_Veh High-Fat Diet + Vehicle Treatment_Groups->HFD_Veh HFD_LEA High-Fat Diet + LEA (10 mg/kg) Treatment_Groups->HFD_LEA Monitoring Daily Monitoring: Body Weight & Food Intake STD_LEA->Monitoring HFD_LEA->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Blood_Collection Blood (Plasma) Collection Sacrifice->Blood_Collection Liver_Collection Liver Tissue Collection Sacrifice->Liver_Collection Biochem_Analysis Biochemical Analysis: Triglycerides, Cholesterol, IL-6, TNF-α Blood_Collection->Biochem_Analysis Gene_Expression Gene Expression Analysis: Acox1, Ucp2 (qRT-PCR) Liver_Collection->Gene_Expression

Caption: Experimental workflow for LEA obesity studies in rats.

References

Application Notes and Protocols: Linoleoyl Ethanolamide (LEA) in Contact Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Contact dermatitis is a prevalent inflammatory skin condition characterized by eczematous reactions upon exposure to irritants or allergens.[1][2] The pathophysiology involves a complex inflammatory cascade, making it a key target for novel therapeutic agents. Linoleoyl ethanolamide (LEA), a naturally occurring fatty acid ethanolamide found in sources like Japanese sake lees, has demonstrated significant anti-inflammatory properties.[3][4] It belongs to a class of bioactive lipids, N-acyl ethanolamides (NAEs), which are increasingly recognized for their roles in modulating inflammation and immune responses in the skin.[5][6] These notes provide a summary of the current research, key experimental data, and detailed protocols for investigating the therapeutic potential of LEA in contact dermatitis.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to a cascade that results in the nuclear translocation of the NF-κB p65 subunit.[3] This transcription factor then upregulates the expression of various pro-inflammatory genes. LEA has been shown to suppress this activation and subsequent translocation of NF-κB p65.[3][4]

This inhibitory action leads to a downstream reduction in the expression and release of key inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2).[3][4]

  • Prostaglandins: Prostaglandin E2 (PGE2).[3][4]

While the direct molecular target of LEA in this pathway is under investigation, its effects are potent. For instance, the inhibitory effect of LEA on TNF-α release from macrophages was found to be stronger than that of dipotassium (B57713) glycyrrhizinate, a compound widely used in skin care treatments.[3] Other related N-acyl ethanolamides, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are known to exert their effects through receptors like Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and Transient Receptor Potential Vanilloid Type-1 (TRPV1), which are also expressed in the skin and represent potential avenues for LEA's mechanism.[7][8][9][10]

LEA_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, Allergens) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates Signaling Signaling Cascade (MyD88, TRAF6 etc.) TLR4->Signaling IkB IκBα Degradation Signaling->IkB NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Releases NFkB_complex NF-κB (p65/p50) (Inactive) NFkB_complex->IkB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc LEA This compound (LEA) LEA->Signaling Inhibits Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6 etc.) NFkB_nuc->Cytokines Induces

LEA inhibits the NF-κB inflammatory signaling pathway.

Data Presentation: Summary of Preclinical Findings

The anti-inflammatory efficacy of LEA has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of LEA on Macrophages

Data summarized from studies on mouse RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).[3][4]

Parameter MeasuredModel SystemLEA ConcentrationObserved EffectReference
TNF-α Expression RAW264.7 MacrophagesNot specifiedSuppressed LPS-induced expression[3][4]
IL-1β Expression RAW264.7 MacrophagesNot specifiedSuppressed LPS-induced expression[3]
IL-6 Expression RAW264.7 MacrophagesNot specifiedSuppressed LPS-induced expression[3][4]
COX-2 Levels RAW264.7 MacrophagesNot specifiedInhibited LPS-induced increases[3][4]
PGE₂ Levels RAW264.7 MacrophagesNot specifiedInhibited LPS-induced increases[3][4]
NF-κB Translocation RAW264.7 MacrophagesNot specifiedSuppressed LPS-induced nuclear translocation[3]
Table 2: In Vivo Efficacy of LEA in a Mouse Model of Contact Dermatitis

Data from a 2,4-dinitrofluorobenzene (DNFB)-induced contact dermatitis model in mice.[3]

Parameter MeasuredModel SystemLEA TreatmentObserved EffectReference
Ear Swelling DNFB-induced DermatitisTopical ApplicationAmeliorated contact dermatitis symptoms[3]
Pro-inflammatory Cytokines Inflamed Ear TissueTopical ApplicationReduced expression at the inflamed site[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are composite protocols based on established models.

Protocol 1: In Vivo Allergic Contact Dermatitis (ACD) Mouse Model

This protocol describes the induction of ACD using a hapten like 2,4-dinitrofluorobenzene (DNFB) and subsequent treatment with LEA.[3][11]

Materials:

  • Mice (e.g., BALB/c or C57BL/6)[1][12]

  • DNFB (or alternative haptens like oxazolone, DNCB)[11][13]

  • Vehicle for sensitization and challenge (e.g., 4:1 acetone/olive oil)[1][2]

  • This compound (LEA) topical formulation

  • Vehicle control for LEA formulation

  • Calipers for ear thickness measurement

  • Equipment for tissue homogenization and cytokine analysis (ELISA, qPCR)

Methodology:

  • Acclimatization: House mice under standard conditions for at least one week before the experiment.

  • Sensitization (Day 0):

    • Shave a small area on the abdomen or back of each mouse.

    • Apply 20-100 µL of a sensitizing solution (e.g., 0.5% DNFB in 4:1 acetone/olive oil) to the shaved skin.[1][11][13]

  • Rest Period (Days 1-4): Allow an immune response to develop.

  • Challenge (Day 5):

    • Measure the baseline thickness of both ears of each mouse using calipers.

    • Apply a lower concentration of the hapten (e.g., 20 µL of 0.2% DNFB) to the dorsal and ventral surfaces of one ear (the contralateral ear serves as an internal control).[13]

  • Treatment (Days 5-7):

    • Shortly after the challenge, begin topical application of the LEA formulation to the challenged ear.

    • Apply the treatment once or twice daily, as determined by the study design.

    • A separate group of mice should be treated with the vehicle control.

  • Measurement and Analysis (Day 6 onwards):

    • Measure ear thickness 24, 48, and 72 hours post-challenge. The degree of swelling (contact hypersensitivity response) is calculated as the difference in thickness between the challenged and unchallenged ear, or the difference from baseline.

    • At the end of the experiment, euthanize the mice and collect the ear tissue.

    • Homogenize the tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or quantify their gene expression using qPCR.[3]

InVivo_Workflow cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Analysis acclimatize Animal Acclimatization (1 Week) groups Divide into Groups (Vehicle, LEA) acclimatize->groups sensitize Day 0: Sensitization (0.5% DNFB on Abdomen) groups->sensitize challenge Day 5: Challenge (0.2% DNFB on Ear) sensitize->challenge 4-day rest treat Days 5-7: Topical Treatment (LEA or Vehicle) challenge->treat measure Days 6-8: Measure Ear Swelling (Contact Hypersensitivity) treat->measure collect Endpoint: Tissue Collection measure->collect analyze Analyze Cytokines (ELISA / qPCR) collect->analyze

References

Application Notes and Protocols for Linoleoyl Ethanolamide in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest in the field of lipidomics due to its diverse biological activities. As a bioactive lipid mediator, LEA is involved in the regulation of inflammation, energy balance, and various metabolic processes. These application notes provide a comprehensive overview of LEA's role in lipidomics, detailed protocols for its analysis, and insights into its signaling pathways.

Biological Significance and Therapeutic Potential

LEA has demonstrated potent anti-inflammatory effects. In murine macrophages, LEA suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[1]

Furthermore, LEA plays a role in metabolic regulation. Studies have shown that circulating levels of LEA are elevated in overweight individuals and correlate with plasma cholesterol and triglyceride levels.[2][3] In rodent models of diet-induced obesity, administration of LEA has been shown to reduce weight gain, decrease circulating triglycerides and cholesterol, and improve inflammatory markers.[2] These effects are potentially mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism.[2][4] The multifaceted roles of LEA make it a promising therapeutic target for inflammatory and metabolic disorders.

Quantitative Data in Lipidomics Studies

The concentration of LEA in biological matrices is a critical parameter in lipidomics research. Below are tables summarizing reported quantitative data for LEA in human plasma and rodent models.

Table 1: Quantitative Levels of this compound in Human Plasma

ConditionMatrixConcentration (ng/mL)Analytical MethodReference
Healthy VolunteersPlasma0.05 - 1.5LC-MS/MS[5]
Lean (BMI < 25)Plasma~1.8LC-MS/MS[3]
Overweight (BMI > 25)Plasma~2.5LC-MS/MS[3]

Table 2: Quantitative Levels of this compound in Rodent Models

ModelConditionTissue/MatrixConcentrationAnalytical MethodReference
Sprague Dawley RatsStandard Chow DietLiverNot specifiedLC-MS/MS[3]
Sprague Dawley RatsHigh-Fat DietLiverNot specified (levels were altered)LC-MS/MS[3]
Sprague Dawley RatsHigh-Fat Diet + LEA (10 mg/kg)LiverNot specifiedLC-MS/MS[2]

Experimental Protocols

Accurate quantification of LEA is crucial for lipidomics studies. The following are detailed protocols for the extraction and analysis of LEA from biological samples.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

Materials:

  • Plasma samples

  • Deuterated LEA internal standard (LEA-d4)

  • Methanol (B129727)

  • Acetonitrile

  • Water

  • Solid-phase extraction cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma, add a known amount of LEA-d4 internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the LEA and other NAEs from the cartridge with 1 mL of acetonitrile.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • LEA: m/z 324.3 -> 62.1

    • LEA-d4 (Internal Standard): m/z 328.3 -> 62.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

LEA exerts its biological effects through multiple signaling pathways. The diagrams below illustrate the key pathways involved.

LEA_Signaling_Pathway cluster_inflammatory Inflammatory Stimulus (LPS) cluster_metabolic Metabolic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines induces transcription LEA Linoleoyl ethanolamide (LEA) LEA->IKK inhibits PPARa PPAR-α LEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Lipid_Metabolism_Genes Lipid Metabolism Genes (e.g., ACOX1, UCP2) PPRE->Lipid_Metabolism_Genes activates transcription

Caption: LEA Signaling Pathways.

The diagram above illustrates two major signaling pathways modulated by this compound (LEA). In the context of inflammation, LEA inhibits the activation of IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines. In metabolic regulation, LEA activates PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the increased expression of genes involved in lipid metabolism.

Experimental Workflow for Lipidomics Analysis of this compound

A typical lipidomics workflow for the analysis of LEA is depicted below.

Lipidomics_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Internal_Standard Addition of Internal Standard (LEA-d4) Sample_Collection->Internal_Standard Extraction Lipid Extraction (SPE or LLE) Internal_Standard->Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis & Biological Interpretation Data_Processing->Statistical_Analysis

References

Commercial Sources and Applications of High-Purity Linoleoyl Ethanolamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Linoleoyl ethanolamide (LEA), along with detailed application notes and experimental protocols for its use in scientific research.

This compound is an endogenous fatty acid amide that has garnered significant interest for its diverse biological activities. While it displays a weak affinity for the cannabinoid receptors CB1 and CB2, its effects are primarily mediated through other signaling pathways, including the transient receptor potential vanilloid 1 (TRPV1) channel and by modulating inflammatory responses through the NF-κB and ERK signaling cascades.[1][2][3] This makes it a molecule of interest for research into pain, inflammation, and metabolic regulation.

Commercial Availability of High-Purity this compound

A critical factor for reproducible research is the quality and purity of the reagents used. Several reputable commercial suppliers offer high-purity this compound suitable for in vitro and in vivo studies. The table below summarizes the specifications from a selection of vendors.

SupplierPurity SpecificationCAS Number
Cayman Chemical ≥98%68171-52-8
BOC Sciences ≥98%68171-52-8
AbMole BioScience ≥99.0%68171-52-8
TargetMol 99.97%68171-52-8
MedChemExpress 98.0%68171-52-8
AOBIOUS High Purity68171-52-8
Sigma-Aldrich ≥98%68171-52-8

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Application Notes

This compound has demonstrated significant potential in several areas of research, primarily focusing on its anti-inflammatory and signaling properties.

Anti-Inflammatory Research

LEA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] In macrophage cell lines such as RAW 264.7, LEA can suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3] This makes LEA a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory agents.

Pain and Sensory Signaling

LEA is an agonist of the TRPV1 receptor, a key player in pain and temperature sensation.[5] Activation of TRPV1 by LEA can be investigated through calcium imaging studies in cells expressing the receptor. This provides a platform for screening and characterizing compounds that modulate TRPV1 activity.

Cellular Signaling and Cancer Research

LEA has been observed to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling pathway that is often dysregulated in cancer.[1] The ability to modulate ERK phosphorylation makes LEA a useful probe for studying the intricate signaling networks that govern cell proliferation, differentiation, and survival.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Cell Culture of RAW 264.7 Macrophages

This protocol outlines the standard procedure for culturing RAW 264.7 cells, a common model for studying inflammation.

Materials:

  • RAW 264.7 cell line (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • 75 cm² tissue culture flasks

  • 6-well tissue culture plates

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells:

    • Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a 75 cm² tissue culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the old medium from the flask.

    • Wash the cells once with sterile PBS.

    • Add 3-5 mL of fresh complete growth medium to the flask.

    • Gently detach the cells using a cell scraper.

    • Pipette the cell suspension up and down to create a single-cell suspension.

    • Seed new 75 cm² flasks or 6-well plates at the desired density (e.g., 5 x 10⁵ cells/well for a 6-well plate).

Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Cells and Measurement of Cytokines by ELISA

This protocol describes how to assess the anti-inflammatory effects of LEA by measuring the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells cultured as in Protocol 1

  • This compound (LEA)

  • Lipopolysaccharide (LPS)

  • Complete growth medium

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of LEA (e.g., 1, 5, 10 µM) dissolved in complete growth medium for 1 hour. Include a vehicle control (e.g., DMSO or ethanol).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.[5][6]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol details a method to measure the effect of LEA on NF-κB activation using a luciferase reporter assay.

Materials:

  • HEK293T or THP-1 cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., PEI or Lipofectamine)

  • This compound (LEA)

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T or THP-1 cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Treatment:

    • After 24 hours of transfection, pre-treat the cells with LEA for 1 hour.

    • Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay:

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

    • If a normalization control was used, measure its activity as well.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Compare the activity in LEA-treated cells to the control cells to determine the effect of LEA on NF-κB activation.

Protocol 4: Western Blot for ERK Phosphorylation

This protocol provides a step-by-step guide for assessing the effect of LEA on ERK phosphorylation.

Materials:

  • Cells of interest (e.g., HEK293, RAW 264.7)

  • This compound (LEA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with LEA for the desired time points.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1][8][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK antibody.[1]

    • Re-probe the membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK to total ERK.

Protocol 5: TRPV1 Activation Assay using Calcium Imaging

This protocol describes how to measure LEA-induced activation of TRPV1 by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • This compound (LEA)

  • Capsaicin (B1668287) (as a positive control)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Seeding: Seed TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well plates suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM or Fura-2 AM (e.g., 2-5 µM) in HBSS, containing a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Imaging:

    • Acquire a baseline fluorescence reading.

    • Add LEA at various concentrations to the cells and continuously record the fluorescence signal for several minutes.

    • Add capsaicin as a positive control at the end of the experiment to confirm cell viability and TRPV1 functionality.

  • Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through a network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

LEA_Signaling_Pathways LEA Linoleoyl ethanolamide TRPV1 TRPV1 LEA->TRPV1 Activates TLR4 TLR4 LEA->TLR4 Inhibits MEK MEK LEA->MEK Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx IKK IKK TLR4->IKK NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Activates Nucleus Nucleus NFkB_p65->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Induces Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates AP1->Nucleus Translocation LPS LPS LPS->TLR4 Activates

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Anti_Inflammatory_Assay Start Start Seed_Cells Seed RAW 264.7 Cells in 6-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pretreat Pre-treat with LEA (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Culture Supernatants Stimulate->Collect_Supernatant ELISA Perform ELISA for TNF-α, IL-1β, IL-6 Collect_Supernatant->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Caption: Workflow for the anti-inflammatory assay.

References

Preparation of Linoleoyl Ethanolamide Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Linoleoyl ethanolamide (LEA) solutions for use in both in-vitro and in-vivo research settings. LEA is an endogenous fatty acid ethanolamide that has garnered significant interest for its diverse biological activities, including anti-inflammatory and metabolic regulatory effects. Proper solution preparation is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a lipid-soluble compound with poor aqueous solubility. Its appearance is described as a white to off-white solid or a light yellow to light brown oil.[1][]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₇NO₂[1][3]
Molecular Weight323.51 g/mol [4][5]
AppearanceWhite to Off-white Solid or Light yellow to light brown Oil[1][]
Melting Point38-40°C[]
Water Solubility0.108 - 0.11 mg/L @ 25°C (estimated)[][6]
Purity≥98%[][3]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Dimethyl sulfoxide (B87167) (DMSO)≥ 20 mg/mL, 100 mg/mL (309.11 mM)Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[1][3][4][7]
Ethanol (B145695)>22 mg/mL, 50 mg/mLA 50 mg/mL solution in ethanol is commercially available.[3][7]
Dimethylformamide (DMF)>14 mg/mL, 25 mg/mL[3][7]
Ethanol:PBS (pH 7.2) (1:2)100 µg/mL[3]
Corn Oil (with 10% DMSO)≥ 2.5 mg/mL (7.73 mM)Clear solution.[1]
Saline solution with co-solvents (10% DMSO, 40% PEG300, 5% Tween-80)≥ 2.5 mg/mL (7.73 mM)Clear solution.[1][4]

Experimental Protocols

I. Preparation of Stock Solutions for In-Vitro Experiments

For most in-vitro cell culture experiments, a concentrated stock solution of LEA is prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound (solid or oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Weighing LEA: In a sterile vial, accurately weigh the desired amount of LEA. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mg/mL). It is recommended to use newly opened, anhydrous DMSO for best results.[1]

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the LEA does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1][4] Gentle warming to 37°C may also aid dissolution.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with the organic solvent used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

dot

G cluster_workflow In-Vitro Stock Solution Preparation Workflow weigh 1. Weigh LEA add_solvent 2. Add Solvent (DMSO or Ethanol) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing LEA stock solutions for in-vitro use.

II. Preparation of Working Solutions for In-Vitro Experiments

Protocol:

  • Thawing: Thaw a single aliquot of the LEA stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid dispersion and prevent precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8] A vehicle control containing the same final concentration of the solvent should always be included in the experiment.

III. Preparation of Solutions for In-Vivo Administration

For in-vivo experiments, LEA is typically formulated in a vehicle that is safe for administration to animals. The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral).

A. Formulation with DMSO, PEG300, Tween-80, and Saline

This formulation is suitable for intraperitoneal (i.p.) injection.

Materials:

  • LEA stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Prepare a clear stock solution of LEA in DMSO as described in the in-vitro stock preparation protocol.

  • Sequential Addition of Co-solvents: In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with sterile saline.[1]

  • Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL LEA stock in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]

  • Use: It is recommended to prepare this working solution fresh on the day of use.[1] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1]

B. Formulation with DMSO and Corn Oil

This formulation is also suitable for i.p. injection.

Materials:

  • LEA stock solution in DMSO (e.g., 25 mg/mL)

  • Corn oil

Protocol:

  • Prepare a clear stock solution of LEA in DMSO.

  • Dilution in Corn Oil: In a sterile tube, add 10% of the final volume from the DMSO stock solution to 90% of the final volume of corn oil.[1] Mix thoroughly until a clear solution is obtained.

  • Use: Prepare this solution fresh for each experiment. This formulation may not be suitable for long-term dosing studies (over half a month).[1]

dot

G cluster_workflow In-Vivo Solution Preparation Workflow start Start with LEA Stock in DMSO formulation_A Formulation A: 10% DMSO Stock 40% PEG300 5% Tween-80 45% Saline start->formulation_A formulation_B Formulation B: 10% DMSO Stock 90% Corn Oil start->formulation_B mix_A Mix Sequentially formulation_A->mix_A mix_B Mix Thoroughly formulation_B->mix_B use_fresh Use Freshly Prepared mix_A->use_fresh mix_B->use_fresh

Caption: Workflow for preparing LEA solutions for in-vivo administration.

Signaling Pathways Modulated by this compound

LEA exerts its biological effects through various signaling pathways. It has weak affinity for the cannabinoid receptors CB1 and CB2.[1][3] Its anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway.[][9] LEA has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, leading to increased ERK phosphorylation and AP-1 dependent transcription.[3][4][5]

dot

G cluster_pathway Simplified Signaling Pathways of this compound LEA This compound (LEA) TRPV1 TRPV1 LEA->TRPV1 activates NFkB_pathway NF-κB Signaling Pathway LEA->NFkB_pathway inhibits ERK ERK Phosphorylation TRPV1->ERK AP1 AP-1 Transcription ERK->AP1 Inflammation Inflammation NFkB_pathway->Inflammation

Caption: Key signaling pathways modulated by LEA.

Stability and Storage

Proper storage of LEA and its solutions is crucial to prevent degradation and ensure experimental consistency.

Table 3: Storage and Stability of this compound

FormStorage TemperatureDurationReference
Pure (Solid/Oil)-20°C3 years[1][4]
In Solvent (Stock Solution)-20°C1 month[1][7]
In Solvent (Stock Solution)-80°C6 months - 1 year[1][4]
In-Vivo Working SolutionRoom TemperatureUse on the same day of preparation[1]

Important Considerations:

  • Oxidation: As an unsaturated fatty acid amide, LEA is susceptible to oxidation.[7] It is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) when possible, especially for long-term storage of solutions.[7]

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.[7]

  • Light Sensitivity: Protect LEA from direct light exposure during storage and handling.[7]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1]

By following these detailed protocols and considering the stability of this compound, researchers can prepare high-quality solutions for their experiments, leading to more accurate and reproducible results.

References

Application Notes and Protocols for Deuterated Linoleoyl Ethanolamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including inflammation and energy balance. Accurate quantification of LEA in biological matrices is crucial for understanding its pathological and physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of endogenous lipids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as deuterated this compound (LEA-d3), is paramount for achieving accurate and precise quantification by correcting for matrix effects, extraction variability, and instrument response fluctuations.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated this compound as an internal standard in the quantitative analysis of LEA in biological samples.

Principle of the Method

The quantitative analysis of this compound is based on the principle of stable isotope dilution mass spectrometry. A known amount of deuterated this compound (the internal standard) is added to the biological sample prior to sample preparation. The deuterated internal standard is chemically identical to the endogenous analyte (LEA) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished from the analyte by the mass spectrometer.

During sample preparation and LC-MS/MS analysis, the analyte and the internal standard exhibit nearly identical chemical and physical properties, ensuring that any loss of analyte during extraction or variations in ionization efficiency are mirrored by the internal standard. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Application: Anti-inflammatory Research

LEA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, LEA can suppress the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] The accurate measurement of LEA in preclinical and clinical samples is therefore critical in the development of novel anti-inflammatory therapeutics targeting this pathway.

Signaling Pathway of LEA-mediated NF-κB Inhibition

Caption: LEA-mediated inhibition of the TLR4/NF-κB signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound (LEA) standard (≥98% purity)

  • Deuterated this compound (e.g., LEA-d3) internal standard (≥98% purity, ≥98% isotopic enrichment)

  • LC-MS grade methanol, acetonitrile (B52724), water, and formic acid

  • HPLC grade ethyl acetate (B1210297) and hexane

  • Human plasma (or other biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation plates or microcentrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Internal Standard Stock Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of LEA and LEA-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the LEA primary stock solution in methanol:water (1:1, v/v) to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the LEA-d3 primary stock solution in methanol.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for plasma or serum samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the 10 ng/mL LEA-d3 internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow start Start sample Aliquot 100 µL Plasma Sample start->sample spike Spike with 10 µL Deuterated LEA IS sample->spike precipitate Add 300 µL Ice-Cold Acetonitrile spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 rpm 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Caption: Workflow for sample preparation and analysis of this compound.

LC-MS/MS Method

The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (LEA)324.362.120
Deuterated LEA (LEA-d3)327.362.120

Note: The exact m/z values for the deuterated internal standard will depend on the position and number of deuterium labels. The product ion at m/z 62.1 corresponds to the ethanolamine (B43304) head group.

Data Presentation

Table 2: Method Validation Summary

The following table presents representative data for the validation of an LC-MS/MS method for the quantification of this compound using a deuterated internal standard.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Bias) -5.2% to 6.8%± 15% of nominal concentration (± 20% at LLOQ)
Precision (CV%) < 10%≤ 15% RSD (≤ 20% at LLOQ)
Recovery > 85%Consistent and reproducible
Matrix Effect < 15%Within acceptable limits

Table 3: Quantification of LEA in Human Plasma

Sample IDPeak Area (LEA)Peak Area (LEA-d3)Peak Area Ratio (LEA/LEA-d3)Concentration (ng/mL)
Blank< LLOQ1,520,345-< 0.1
LLOQ QC15,6781,498,7650.01050.1
Low QC78,9451,510,2340.05230.5
Mid QC765,4321,489,5670.5145.0
High QC7,456,3211,505,8764.9550.0
Sample 1245,6781,532,1090.1601.6
Sample 245,3211,499,8760.03020.3

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the accurate quantification of LEA in biological matrices by LC-MS/MS. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies. The high sensitivity and specificity of this approach are essential for elucidating the role of this compound in health and disease, and for the development of targeted therapeutics.

References

Troubleshooting & Optimization

Linoleoyl Ethanolamide Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linoleoyl Ethanolamide (LEA). The following information addresses common challenges related to its solubility in DMSO and ethanol (B145695).

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. Below is a summary of reported solubility data in common laboratory solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
Ethanol50 mg/mL[1]~154.56 mM-
DMSO25 mg/mL[1][2]~77.28 mMSonication is recommended to aid dissolution.[2]
DMSOup to 100 mg/mL[3][4]~309.11 mMRequires sonication. The use of new, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[3][4]
DMF25 mg/mL[1]~77.28 mM-
Ethanol:PBS (pH 7.2) (1:2)0.1 mg/mL (100 µg/mL)[1]~0.31 mM-
Water0.11 mg/L (estimated)[5][]~0.34 µMPractically insoluble.

Molecular Weight of this compound: 323.5 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, ethanol or high-purity, anhydrous DMSO are the recommended solvents. Ethanol can dissolve this compound up to 50 mg/mL.[1] DMSO can dissolve it at 25 mg/mL, and potentially up to 100 mg/mL with sonication and the use of fresh, non-hygroscopic DMSO.[1][2][3][4]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, consider the following troubleshooting steps:

  • Use Sonication: Gentle sonication can help break down particulates and facilitate dissolution.[2]

  • Gentle Warming: Briefly warming the solution may improve solubility. However, be cautious with temperature to avoid degradation.

  • Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[3][4]

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3]

Q4: I purchased this compound as a solution in ethanol. How can I switch to a different solvent for my experiment?

A4: To change the solvent, you can evaporate the existing ethanol under a gentle stream of inert gas, such as nitrogen. Once the ethanol is fully evaporated, you can immediately reconstitute the remaining compound in the solvent of your choice.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS?

A5: this compound has very poor solubility in aqueous solutions.[5][] Direct dissolution in PBS is not recommended for achieving high concentrations. To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock. This stock solution can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Experimental Protocols & Workflows

Protocol: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the target concentration.

  • Dissolution: Vortex the solution vigorously. If particulates remain, use a sonicator bath for 5-10 minutes. Gentle warming can be applied if necessary.

  • Storage: Once fully dissolved, divide the stock solution into single-use aliquots and store at -80°C.

Workflow for Preparing a Stock Solution

G cluster_prep Stock Solution Preparation weigh 1. Weigh solid LEA add_solvent 2. Add Anhydrous DMSO or Ethanol weigh->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve check 4. Check for complete dissolution dissolve->check check->dissolve No, particulates remain aliquot 5. Aliquot into tubes check->aliquot Yes store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Conceptual Signaling Pathway

This compound is an endocannabinoid that can interact with several cellular targets. This diagram illustrates its primary mode of action.

G LEA Linoleoyl Ethanolamide TRPV1 TRPV1 Receptor LEA->TRPV1 CB1 CB1 Receptor (Weak Affinity) LEA->CB1 CB2 CB2 Receptor (Weak Affinity) LEA->CB2 ERK ERK Phosphorylation TRPV1->ERK AP1 AP-1 Dependent Transcription ERK->AP1 Response Cellular Response AP1->Response

Caption: Conceptual signaling of this compound via TRPV1.

References

Technical Support Center: Improving Linoleoyl Ethanolamide (LEA) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of Linoleoyl ethanolamide (LEA) in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Stability Issues with LEA Solutions

This guide addresses common problems related to the stability of LEA solutions, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency or Altered Biological Activity 1. Hydrolysis: The amide bond in LEA is susceptible to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) or non-enzymatic hydrolysis under acidic or basic conditions.[1][2] 2. Oxidation: The polyunsaturated linoleoyl chain is prone to oxidation, especially when exposed to air (oxygen), light, or certain reactive species.[3][4]1. Control pH: Maintain the solution pH in the neutral range (pH 7.0-7.5) for aqueous buffers. Use freshly prepared buffers. 2. Inhibit Enzymes: If working with biological samples that may contain FAAH, consider adding an FAAH inhibitor. 3. Prevent Oxidation: Use degassed solvents. Consider adding antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol to the stock solution (see protocol below).[5][6] Store solutions protected from light. 4. Proper Storage: Store stock solutions at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation or Cloudiness in Solution 1. Poor Solubility: LEA has low aqueous solubility.[1] Precipitation can occur when a concentrated stock in an organic solvent is diluted into an aqueous buffer. 2. Temperature Effects: Solubility can decrease at lower temperatures, leading to precipitation upon refrigeration or freezing.1. Optimize Solvent System: For aqueous dilutions, ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but compatible with the experimental system. The use of surfactants like Tween-80 can improve aqueous dispersibility.[7][8] 2. Gentle Warming/Sonication: If precipitation occurs upon thawing, gently warm the solution to 37°C and/or sonicate to aid in re-dissolving.[7] Visually inspect for complete dissolution before use.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Degradation Products: New peaks are indicative of LEA degradation, likely due to hydrolysis (yielding linoleic acid and ethanolamine) or oxidation (forming hydroperoxides, epoxides, or other oxidized species).[3][4]1. Analytical Confirmation: Use LC-MS/MS to identify the masses of the new peaks and compare them to known degradation products of LEA.[4][9][10] 2. Review Handling Procedures: Assess your solution preparation and storage protocols against the best practices outlined in this guide to identify potential sources of degradation. 3. Prepare Fresh Solutions: If degradation is confirmed, it is best to discard the compromised solution and prepare a fresh stock.
Color Change in Solution 1. Oxidation: The oxidation of polyunsaturated fatty acids can lead to the formation of colored byproducts. A yellowish or brownish tint may indicate significant oxidation.1. Visual Inspection: Any noticeable color change in a solution that was initially colorless is a strong indicator of degradation.[11] 2. Discard and Re-prepare: Do not use solutions that have changed color, as the presence of degradation products can lead to unreliable and artifactual experimental results. Prepare a fresh solution using high-purity solvents and proper handling techniques.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Concentration Reference(s)
Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)25 mg/mL[1]
Ethanol (B145695)50 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)100 µg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[7]
Table 2: Recommended Storage Conditions for LEA Solutions
Storage Temperature Duration Key Considerations Reference(s)
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[7]
-20°CUp to 1 monthSuitable for short-term storage.[7]
2-8°C (Refrigerated)Not RecommendedSignificant risk of hydrolysis and oxidation.
Room TemperatureNot RecommendedRapid degradation is likely to occur.

Note: The stability of LEA in solution is highly dependent on the solvent, pH, and exposure to light and oxygen. The storage durations provided are general guidelines. For critical applications, it is recommended to verify the integrity of the solution periodically.

Experimental Protocols

Protocol 1: Preparation of a Concentrated LEA Stock Solution for In Vitro Use

Objective: To prepare a stable, concentrated stock solution of LEA in an organic solvent for subsequent dilution into aqueous media for cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof Ethanol

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial or cryovials

Procedure:

  • Allow the vial of solid LEA to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of LEA in a sterile microcentrifuge tube or directly in the storage vial.

  • Under a gentle stream of inert gas, add the required volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 25 mg/mL in DMSO).

  • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Blanket the headspace of the vial with inert gas before sealing.

  • Aliquot the stock solution into single-use volumes in sterile, amber cryovials. This is crucial to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of LEA Formulation for In Vivo Animal Studies

Objective: To prepare a biocompatible formulation of LEA for intraperitoneal (i.p.) injection in rodents. This protocol is adapted from a published study.[8]

Materials:

  • LEA stock solution in DMSO (e.g., 100 mg/mL)

  • Tween 80

  • 0.9% Saline solution, sterile

  • Sterile tubes and syringes

Procedure:

  • Determine the final desired concentration and volume of the dosing solution based on the animal's weight and the target dose (e.g., 10 mg/kg).

  • For a final vehicle composition of 5% Tween 80 in 0.9% saline, first prepare the vehicle by adding 5 parts Tween 80 to 95 parts sterile saline and mix thoroughly.

  • Calculate the volume of the LEA stock solution needed.

  • Add the calculated volume of the LEA stock solution to the appropriate volume of the prepared vehicle.

  • Vortex the solution vigorously to ensure a uniform suspension. Due to the low aqueous solubility of LEA, this will likely be a micro-emulsion or suspension.

  • Administer the formulation to the animals immediately after preparation. Do not store this aqueous formulation.

Visualizations

Signaling Pathways and Workflows

LEA_Signaling_Pathways cluster_TRPV1 TRPV1 Pathway cluster_NFkB NF-κB Pathway Inhibition LEA_ext This compound (LEA) TRPV1 TRPV1 Channel LEA_ext->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx downstream_TRPV1 Cellular Responses (e.g., Nociception) Ca_influx->downstream_TRPV1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits NFkB_nuc Nuclear NF-κB (p65) NFkB_p65->NFkB_nuc Translocates ProInflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflam_Genes Induces LEA_cyto LEA (intracellular) LEA_cyto->IKK Inhibits

Caption: LEA signaling via TRPV1 activation and NF-κB inhibition.

Troubleshooting_Workflow start Suspected LEA Instability check_appearance Visual Inspection: Precipitate or Color Change? start->check_appearance prepare_fresh Discard and Prepare Fresh Solution check_appearance->prepare_fresh Yes analytical_check Analytical Check: HPLC/LC-MS Analysis check_appearance->analytical_check No review_protocol Review Handling & Storage Protocol prepare_fresh->review_protocol degradation_peaks Degradation Peaks Present? analytical_check->degradation_peaks degradation_peaks->prepare_fresh Yes solution_ok Solution Appears Stable Proceed with Caution degradation_peaks->solution_ok No

Caption: Workflow for troubleshooting LEA solution instability.

Frequently Asked Questions (FAQs)

Q1: My LEA solution in DMSO is stored at -20°C. For how long can I expect it to be stable?

A1: For short-term storage, up to one month at -20°C is generally acceptable.[7] However, for longer-term stability and to minimize the risk of degradation, storing aliquots at -80°C is strongly recommended, which can extend stability for up to 6 months or longer.[7] Always bring the aliquot to room temperature and ensure it is fully dissolved before use.

Q2: I observed a slight yellowish tint in my LEA stock solution. Can I still use it?

A2: A color change, such as the appearance of a yellowish tint, is often an indicator of oxidation.[11] For sensitive applications, it is highly recommended to discard the colored solution and prepare a fresh one from solid material to ensure the accuracy and reproducibility of your results.

Q3: Can I prepare a stock solution of LEA in an aqueous buffer?

A3: It is not recommended to prepare primary stock solutions of LEA in purely aqueous buffers due to its very low water solubility.[1] This can lead to inaccurate concentrations and precipitation. Prepare a concentrated stock in an organic solvent like DMSO or ethanol, which can then be diluted into your aqueous experimental medium immediately before use.

Q4: What are the signs of LEA degradation I should look for?

A4: The primary signs of degradation are a loss of biological activity in your assay, the appearance of new peaks in your HPLC or LC-MS chromatogram, precipitation or cloudiness that does not resolve with gentle warming, and any visible color change in the solution.[11]

Q5: Should I add antioxidants to my LEA stock solution?

A5: Adding an antioxidant can be a good practice to improve the stability of LEA, which is a polyunsaturated lipid. Antioxidants like BHT or α-tocopherol can help prevent oxidative degradation.[5][6] If you choose to add an antioxidant, it should be at a low concentration (e.g., 0.01-0.1%) and you should confirm its compatibility with your experimental system.

References

Technical Support Center: Linoleoyl Ethanolamide (LEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of Linoleoyl ethanolamide (LEA) during storage. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a decrease in the expected concentration of my LEA standard over time. What could be the cause?

A1: A decrease in LEA concentration is likely due to degradation. The two primary pathways for LEA degradation are hydrolysis and oxidation. Hydrolysis breaks down LEA into linoleic acid and ethanolamine, while oxidation targets the double bonds in the linoleyl chain. Several factors can accelerate these processes, including improper storage temperature, exposure to light and oxygen, and inappropriate pH of the solvent.

Q2: What are the optimal storage conditions for LEA?

A2: For long-term stability, LEA should be stored under the following conditions:

  • As a solid: Store at -20°C or below.

  • In an organic solvent (e.g., ethanol, DMSO): Prepare aliquots to minimize freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]

Always store LEA, both in solid form and in solution, protected from light and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: My LEA is dissolved in an aqueous buffer for my experiment. How stable is it?

A3: LEA is significantly less stable in aqueous solutions compared to organic solvents due to the increased risk of hydrolysis. The rate of hydrolysis is pH-dependent. It is advisable to prepare aqueous solutions of LEA fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.

Q4: I suspect my LEA has degraded. How can I confirm this and identify the degradation products?

A4: You can use analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to assess the purity of your LEA sample and identify potential degradation products. The appearance of peaks corresponding to linoleic acid and oxidized LEA derivatives would confirm degradation. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Unexpected Experimental Results with LEA

IssuePotential Cause(s)Recommended Action(s)
Reduced biological activity of LEA Degradation of LEA due to improper storage or handling.1. Verify storage conditions (temperature, light protection, inert atmosphere). 2. Prepare fresh solutions from a new stock of LEA. 3. Assess the purity of the LEA stock using HPLC-MS/MS.
Inconsistent results between experiments Inconsistent LEA concentration due to degradation during storage of working solutions or multiple freeze-thaw cycles.1. Prepare single-use aliquots of LEA stock solutions. 2. Prepare fresh working solutions for each experiment. 3. Minimize the time working solutions are kept at room temperature.
Appearance of unknown peaks in chromatogram Presence of degradation products (e.g., linoleic acid, oxidized LEA).1. Analyze the sample using HPLC-MS/MS to identify the molecular weights of the unknown peaks. 2. Compare the fragmentation patterns with those of potential degradation products. 3. Refer to the LEA degradation pathways diagram.

Data on LEA Stability

The following table summarizes the expected stability of LEA under various storage conditions. This data is compiled from manufacturer recommendations and literature on similar N-acylethanolamines.

Storage ConditionFormExpected StabilityPrimary Degradation Pathway(s)
-80°C Solid> 1 yearMinimal
In Ethanol/DMSOUp to 1 year[]Minimal
-20°C SolidUp to 1 yearMinimal
In Ethanol/DMSOUp to 1 month[1]Slow Oxidation & Hydrolysis
4°C In Aqueous Buffer (pH 7.4)< 24 hoursHydrolysis & Oxidation
Room Temperature SolidDays to WeeksOxidation
In Aqueous Buffer (pH 7.4)HoursRapid Hydrolysis & Oxidation

Experimental Protocols

Protocol 1: Stability Assessment of LEA using HPLC-MS/MS

This protocol outlines a method to assess the stability of LEA and identify its primary hydrolytic degradation product, linoleic acid.

1. Materials:

  • This compound (LEA)

  • Linoleic acid standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Internal Standard (e.g., d4-LEA or other deuterated N-acylethanolamine)

  • HPLC with a C18 column

  • Mass spectrometer

2. Sample Preparation (Forced Degradation Study):

  • Acid Hydrolysis: Incubate LEA solution (1 mg/mL in ethanol) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate LEA solution (1 mg/mL in ethanol) with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat LEA solution (1 mg/mL in ethanol) with 3% H₂O₂ at room temperature for 24 hours.

  • Control: LEA solution (1 mg/mL in ethanol) stored at -20°C.

3. HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • LEA: Monitor the transition of the parent ion to a characteristic product ion (e.g., m/z 324.3 → 62.1).[][3]

    • Linoleic Acid: Monitor in negative ion mode (e.g., m/z 279.2 → 279.2).

    • Internal Standard: Monitor the appropriate transition for the chosen standard.

4. Data Analysis:

  • Compare the peak area of LEA in the stressed samples to the control sample to quantify the extent of degradation.

  • Identify the peak corresponding to linoleic acid in the hydrolyzed samples by comparing its retention time and mass spectrum to the linoleic acid standard.

  • Analyze the oxidized sample for the appearance of new peaks with higher molecular weights, corresponding to oxidized LEA products.

Visualizations

LEA_Degradation_Pathways This compound (LEA) Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation LEA This compound (LEA) Linoleic_Acid Linoleic Acid LEA->Linoleic_Acid  FAAH / Acid / Base Ethanolamine Ethanolamine LEA->Ethanolamine  FAAH / Acid / Base Oxidized_LEA Oxidized LEA Products (Epoxides, Hydroxides, etc.) LEA->Oxidized_LEA  LOX / Autoxidation

Caption: Major degradation pathways of this compound (LEA).

Experimental_Workflow Workflow for LEA Stability Assessment cluster_preparation Sample Preparation cluster_analysis Analysis Start LEA Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress Control Control Sample (-20°C) Start->Control HPLC HPLC-MS/MS Analysis Stress->HPLC Control->HPLC Data Data Analysis (Quantify Degradation, Identify Products) HPLC->Data

Caption: Experimental workflow for assessing the stability of LEA.

References

optimizing Linoleoyl ethanolamide concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linoleoyl ethanolamide (LEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of LEA in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments involving LEA.

Issue Possible Cause Recommended Solution
Precipitation in Media LEA has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO, ethanol) may be too high, or the LEA concentration may exceed its solubility limit in the media.- Ensure the final solvent concentration in the culture media is minimal and non-toxic to the cells (typically <0.1%).- Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol) and then dilute it into the culture medium with vigorous mixing.[1] - Consider using a vehicle control (media with the same final solvent concentration without LEA) in your experiments.[2]
Cell Death or Toxicity LEA can exhibit cytotoxicity at higher concentrations. Cellular toxicity is reportedly apparent at concentrations of 10-20 µM.[1][3]- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.- Start with a low concentration (e.g., 1-5 µM) and titrate upwards.- Ensure the purity of the LEA, as impurities can contribute to toxicity.
Inconsistent or No Effect - Degradation of LEA: LEA may be unstable over long incubation periods or due to improper storage.- Incorrect Concentration: The concentration used may be too low to elicit a response.- Cell Line Specificity: The cellular target or pathway may not be present or active in your chosen cell line.- Prepare fresh dilutions of LEA from a frozen stock solution for each experiment. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[4] - Consult the literature for effective concentration ranges in similar cell types or experimental systems.- Verify the expression of target receptors (e.g., GPR119, TRPV1) in your cell line.
Difficulty Dissolving LEA LEA is a lipid and can be challenging to dissolve directly in aqueous media.- Prepare stock solutions in solvents such as DMSO (25 mg/ml), ethanol (B145695) (50 mg/ml), or DMF (25 mg/ml).[1] - Sonication may aid in the dissolution of LEA in solvents.[5] - For in vivo formulations, a mixture of DMSO, PEG300, Tween 80, and saline can be used.[5]

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for LEA in cell culture?

A starting concentration in the low micromolar range (1-10 µM) is recommended. Cellular toxicity has been observed at concentrations of 10-20 µM.[1][3] For specific applications, such as studying anti-inflammatory effects in RAW264.7 macrophages, concentrations that effectively suppress LPS-induced cytokine production without causing significant cell death should be determined empirically.

2. How should I prepare a stock solution of LEA?

LEA is soluble in several organic solvents. Here are the recommended solubilities[1]:

  • DMSO: 25 mg/ml

  • Ethanol: 50 mg/ml

  • DMF: 25 mg/ml

To prepare a stock solution, dissolve the LEA powder in the chosen solvent. For cell culture experiments, it is crucial to dilute the stock solution in the culture medium to a final solvent concentration that is not harmful to the cells (typically less than 0.1%).

3. How should I store LEA and its stock solutions?

LEA in its pure form should be stored at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

4. What are the known signaling pathways activated by LEA?

LEA has been shown to interact with several signaling pathways:

  • GPR119: LEA is a potent agonist of GPR119, a Gsα-coupled receptor. Activation of GPR119 leads to an increase in intracellular cAMP levels and the secretion of incretin (B1656795) hormones like GLP-1.

  • NF-κB: LEA can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to suppress the LPS-induced nuclear translocation of the NF-κB p65 subunit in RAW264.7 macrophages.[6]

  • ERK/AP-1: LEA can increase ERK phosphorylation and AP-1-dependent transcription in a cannabinoid receptor-independent manner.[1][3]

  • TRPV1: LEA acts as an agonist at the TRPV1 receptor.[5]

  • Cannabinoid Receptors (CB1 and CB2): LEA has a weak affinity for CB1 and CB2 receptors, with Ki values of 10 µM and 25 µM, respectively.[1][3]

  • FAAH: LEA can competitively inhibit the hydrolysis of anandamide (B1667382) by fatty acid amide hydrolase (FAAH).[1][3]

5. In which cell lines has LEA been studied?

LEA has been studied in various cell lines, including:

  • RAW264.7 murine macrophages: Used to investigate the anti-inflammatory effects of LEA, particularly its ability to suppress LPS-induced cytokine production.[6]

  • Enteroendocrine L-cells (e.g., GLUTag): Utilized to study the effect of LEA on GLP-1 secretion via GPR119 activation.

  • Pancreatic β-cells: Investigated for the role of LEA in insulin (B600854) secretion through GPR119.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of LEA in cell culture and biochemical assays.

Table 1: LEA Binding Affinities and Inhibitory Concentrations

TargetParameterValueReference
CB1 ReceptorKi10 µM[1][3]
CB2 ReceptorKi25 µM[1][3]
FAAHKi (for inhibition of AEA hydrolysis)9.0 µM[1][3]

Table 2: Effective and Cytotoxic Concentrations of LEA in Cell Culture

Cell Line/SystemEffectConcentrationReference
General Cell CultureCellular Toxicity10-20 µM[1][3]
CB-receptor-independent signalingIncreased ERK phosphorylation and AP-1 transcription15 µM[1][3]
RAW264.7 MacrophagesSuppression of LPS-induced pro-inflammatory cytokinesNot specified in abstract[6]
GLUTag cellsStimulation of GLP-1 secretion30 µM

Experimental Protocols

Protocol 1: Preparation of LEA for Cell Culture Application

  • Prepare a Stock Solution:

    • Weigh the desired amount of LEA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-25 mg/ml).

    • Vortex or sonicate until the LEA is completely dissolved.[5]

    • Store the stock solution in aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the LEA stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.

    • The final concentration of the organic solvent in the medium should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced cellular effects.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO or ethanol) without LEA to the cell culture medium. This control is essential to distinguish the effects of LEA from those of the solvent.

Protocol 2: Investigating the Anti-inflammatory Effects of LEA on LPS-Stimulated RAW264.7 Macrophages

This protocol is based on the methodology described by Ishida et al. (2013).[6]

  • Cell Seeding:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • LEA Pre-treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of LEA (e.g., 1, 5, 10 µM) or the vehicle control.

    • Incubate the cells with LEA for a predetermined pre-treatment time (e.g., 1-2 hours).

  • LPS Stimulation:

    • After the pre-treatment period, add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells treated with LEA but not LPS.

    • Incubate the cells for the desired stimulation period (e.g., 4-24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead-based assays.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Analyze the gene expression of inflammatory mediators by RT-qPCR.

    • Western Blotting: Lyse the cells and analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, ERK) by Western blotting.

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, LDH) to ensure that the observed effects are not due to LEA-induced cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

LEA_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates LEA Linoleoyl ethanolamide (LEA) IKK IKK LEA->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription

Caption: LEA's inhibition of the NF-κB signaling pathway.

LEA_GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_secretion Secretion LEA Linoleoyl ethanolamide (LEA) GPR119 GPR119 LEA->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles Promotes Exocytosis GLP1 GLP-1 GLP1_vesicles->GLP1 Releases

Caption: LEA's activation of the GPR119 signaling pathway.

LEA_ERK_AP1_Signaling LEA Linoleoyl ethanolamide (LEA) Receptor Unknown Receptor LEA->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Activates Transcription Gene Transcription AP1->Transcription

Caption: LEA's activation of the ERK/AP-1 signaling pathway.

Experimental_Workflow start Start seed_cells Seed RAW264.7 Cells start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation lea_pretreatment Pre-treat with LEA or Vehicle overnight_incubation->lea_pretreatment lps_stimulation Stimulate with LPS lea_pretreatment->lps_stimulation incubation Incubate (4-24h) lps_stimulation->incubation analysis Endpoint Analysis incubation->analysis cytokine Cytokine Measurement (ELISA) analysis->cytokine gene_expression Gene Expression (RT-qPCR) analysis->gene_expression western_blot Protein Analysis (Western Blot) analysis->western_blot viability Cell Viability (MTT/LDH) analysis->viability end End cytokine->end gene_expression->end western_blot->end viability->end

Caption: Workflow for studying LEA's anti-inflammatory effects.

References

Technical Support Center: Quantification of Endogenous Linoleoyl Ethanolamide (LEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous linoleoyl ethanolamide (LEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (LEA) and why is it challenging to quantify?

A1: this compound (LEA) is an endogenous fatty acid amide, belonging to the family of N-acylethanolamines (NAEs).[1] These lipid signaling molecules are involved in diverse physiological processes, including inflammation, appetite regulation, and pain perception.[1][2] The primary challenges in quantifying endogenous LEA stem from its low physiological concentrations in biological tissues (often in the pmol/g to low nmol/g range), its susceptibility to degradation, and potential for contamination during sample preparation.[3][4]

Q2: What are the typical endogenous levels of LEA in biological samples?

A2: Endogenous LEA concentrations vary depending on the biological matrix and the physiological state. For instance, in human plasma, LEA is one of the most abundant NAEs.[2] In a study with overweight humans, the circulating concentration of LEA was found to be elevated.[2] Representative concentrations of related NAEs in rodent brain tissue are typically in the picomole per gram (pmol/g) to low nanomole per gram (nmol/g) range.[5]

Q3: Which analytical technique is most suitable for LEA quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the accurate and sensitive quantification of LEA.[6][7] This method offers high selectivity and sensitivity, which is crucial for measuring the low endogenous levels of LEA in complex biological matrices.[6]

Q4: Why is an internal standard essential for accurate LEA quantification?

A4: Due to the multi-step sample preparation process involving extraction and potential cleanup, variability in analyte recovery is a significant concern. A stable isotope-labeled internal standard (SIL-IS), such as deuterated LEA, is crucial to account for analyte loss during sample processing and to correct for matrix effects in the LC-MS/MS analysis, thereby ensuring high precision and accuracy.[6] Deuterated anandamide (B1667382) (AEA-d8) has also been used as an internal standard for the simultaneous quantification of several ethanolamides, including LEA.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No LEA Signal 1. Inefficient Extraction: LEA may not be effectively extracted from the sample matrix. 2. Analyte Degradation: LEA can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH) during sample handling.[5] 3. Poor Ionization in MS: Suboptimal mass spectrometry settings.1. Optimize Extraction Solvent: Use a validated lipid extraction method, such as a modified Folch extraction with a chloroform (B151607):methanol mixture.[3][5] Ensure proper phase separation. 2. Inhibit Enzymatic Activity: Process samples quickly on ice and consider adding FAAH inhibitors during homogenization.[9] Store samples at -80°C.[8] 3. Optimize MS Parameters: Ensure the mass spectrometer is tuned for LEA. Use positive electrospray ionization (ESI+) and select the appropriate precursor and product ions for multiple reaction monitoring (MRM).[6][8]
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, extraction volumes, or timing. 2. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the LEA signal. 3. Inconsistent Recovery: Variable loss of LEA during liquid-liquid or solid-phase extraction.1. Standardize Protocol: Follow the experimental protocol precisely for all samples. Use calibrated pipettes. 2. Improve Chromatographic Separation: Optimize the HPLC/UPLC gradient to separate LEA from interfering matrix components.[10] 3. Use an Internal Standard: A stable isotope-labeled internal standard is essential to normalize for variations in recovery and matrix effects.[6]
Contamination/Ghost Peaks 1. Contaminated Solvents or Glassware: Chloroform stabilized with certain agents (e.g., amylene) can react with NAEs.[3][11] Some glassware may contain contaminants that interfere with NAE analysis. 2. Carryover in LC System: Residual LEA from a previous high-concentration sample injection.1. Use High-Purity Solvents: Utilize HPLC or MS-grade solvents. Test different brands of chloroform if issues persist.[3][11] Thoroughly clean all glassware or use disposable labware tested for contaminants. 2. Implement Wash Steps: Incorporate rigorous needle and column wash steps with a strong organic solvent in your LC method between sample injections.
Poor Peak Shape 1. Suboptimal Chromatographic Conditions: Inappropriate mobile phase composition or gradient. 2. Column Overload: Injecting too much sample or a sample with a high concentration of lipids. 3. Sample Solvent Incompatibility: The solvent used to reconstitute the final extract may not be compatible with the initial mobile phase.1. Optimize LC Method: Adjust the mobile phase composition (e.g., adding formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and gradient elution profile.[8][10] 2. Dilute Sample: Dilute the sample extract before injection. 3. Match Reconstitution Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase of the LC gradient.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for LEA and other NAEs from the literature. Note that concentrations can vary significantly based on the species, tissue, and analytical method used.

AnalyteMatrixConcentration RangeSpeciesReference
This compound (LEA) Human PlasmaLower Limit of Quantitation: 0.05 ng/mLHuman[8]
Oleoyl ethanolamide (OEA)Human PlasmaLower Limit of Quantitation: 0.5 ng/mLHuman[8]
Palmitoyl ethanolamide (PEA)Human PlasmaLower Limit of Quantitation: 1.0 ng/mLHuman[8]
Anandamide (AEA)Human PlasmaLower Limit of Quantitation: 0.05 ng/mLHuman[8]
Anandamide (AEA)Whole Brain~1080 pmol/g wet weightMouse[5]
Palmitoylethanolamide (PEA)Prefrontal Cortex~150-250 pmol/g wet weightRat[5]
Oleoylethanolamide (OEA)Prefrontal Cortex~50-100 pmol/g wet weightRat[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of LEA from Brain Tissue by LC-MS/MS

This protocol is a generalized procedure based on established methods for NAE analysis.[5]

1. Sample Homogenization and Lipid Extraction: a. Weigh the frozen brain tissue (e.g., 100 mg). b. Add the tissue to a glass tube containing a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of the tissue weight, e.g., 2 mL for 100 mg of tissue).[5] c. Add an appropriate amount of a stable isotope-labeled internal standard (e.g., LEA-d4). d. Homogenize the tissue thoroughly using a mechanical homogenizer on ice.[5]

2. Liquid-Liquid Extraction: a. Vortex the homogenate for 10 minutes. b. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[5] c. Vortex for another 5 minutes. d. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[5] e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[5]

3. Drying and Reconstitution: a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.[5] b. Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[5]

4. LC-MS/MS Analysis (Example Conditions):

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A linear gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5-10 µL.[5]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for LEA and its internal standard.

Visualizations

LEA Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways. It is a known agonist for the G-protein coupled receptor GPR119 and the nuclear receptor PPARα.[2] While it has a weak affinity for the cannabinoid receptors CB1 and CB2, it can influence the endocannabinoid system by inhibiting the hydrolysis of anandamide.[3][5] Additionally, LEA has demonstrated anti-inflammatory effects by inhibiting NF-κB signaling.[7]

LEA_Signaling_Pathways cluster_receptors Receptors cluster_effects Downstream Effects LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 Activates PPARa PPARα LEA->PPARa Activates CB1_CB2 CB1/CB2 Receptors (weak affinity) LEA->CB1_CB2 Binds weakly TLR4 TLR4 LEA->TLR4 Inhibits (LPS-induced) FAAH FAAH Inhibition LEA->FAAH Inhibits AC Adenylyl Cyclase GPR119->AC Activates Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Regulates NFkB NF-κB Activation TLR4->NFkB Leads to cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Inflammation Inflammation NFkB->Inflammation Promotes Anandamide Anandamide Levels FAAH->Anandamide Degrades

Caption: Signaling pathways of this compound (LEA).

Experimental Workflow for LEA Quantification

The following diagram outlines a typical workflow for the quantification of endogenous LEA from biological samples using LC-MS/MS.

LEA_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Brain Tissue, Plasma) Spiking 2. Addition of Internal Standard (IS) Sample_Collection->Spiking Homogenization 3. Homogenization (for tissue samples) Spiking->Homogenization Extraction 4. Lipid Extraction (e.g., LLE with Chloroform/Methanol) Homogenization->Extraction Phase_Separation 5. Phase Separation (Centrifugation) Extraction->Phase_Separation Drying 6. Evaporation of Organic Phase Phase_Separation->Drying Reconstitution 7. Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Analysis 9. Data Analysis (Peak Integration, Quantification) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for LEA quantification.

References

Technical Support Center: Linoleoyl Ethanolamide (LEA) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Linoleoyl ethanolamide (LEA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in LEA analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In bioanalysis, these effects are a primary concern for method robustness.[4]

Q2: What are the most common sources of matrix effects in biological samples for LEA analysis?

The primary sources of matrix effects in biological samples like plasma, serum, or tissue are endogenous components that co-extract with LEA.[4] Phospholipids (B1166683) are the most significant cause of matrix effects, particularly ion suppression, in lipid analysis.[5] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process.[6]

Q3: How can I determine if my LEA analysis is being affected by matrix effects?

Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of an LEA standard solution is infused into the mass spectrometer, post-column.[7] A blank matrix extract is then injected onto the LC system. Any dip or peak in the constant signal at the retention time of LEA indicates regions of ion suppression or enhancement, respectively.[1][8]

  • Post-Extraction Spiking: This quantitative approach compares the response of LEA spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of LEA in a neat (clean) solvent at the same concentration.[7] The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[4][7]

Q4: How does using a stable isotope-labeled internal standard (SIL-IS) help?

Using a SIL-IS, such as Linoleamide-d4, is a crucial strategy for accurate quantification.[9] These standards are chemically almost identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[10] Because the SIL-IS co-elutes with the analyte, it experiences similar degrees of ion suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.[10]

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for LEA.

  • Possible Cause: Ion Suppression. This is the most common issue, often caused by co-eluting phospholipids from the biological matrix that compete with LEA for ionization in the MS source.[5]

  • Solutions:

    • Enhance Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[11] Employ more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to selectively remove interfering lipids.[8][12]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between LEA and the phospholipid-rich regions of the chromatogram. Utilizing a different column chemistry can also improve separation.[8]

    • Use a SIL-IS: An appropriate internal standard can help compensate for signal loss, though it may not overcome a complete loss of sensitivity.[5][13]

Problem: Poor reproducibility and accuracy across a sample batch.

  • Possible Cause: Variable Matrix Effects. The composition of biological matrices can vary from sample to sample, leading to inconsistent ion suppression or enhancement.[2]

  • Solutions:

    • Implement a Robust Sample Cleanup: A highly consistent and effective sample preparation method, such as SPE, will minimize variability in the final extracts.[12]

    • Mandatory Use of a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects, as the ratio of analyte to IS should remain constant.[9][10]

Problem: Ghost peaks or signal carryover in subsequent runs.

  • Possible Cause: Matrix Component Buildup. Lipids and other matrix components can accumulate on the analytical column and in the MS source, leading to their erratic elution in later runs.[14]

  • Solutions:

    • Incorporate a Column Wash: Add a high-organic wash step (e.g., 100% isopropanol (B130326) or acetonitrile) at the end of each chromatographic run to elute strongly retained contaminants.[14]

    • Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components, protecting the primary column.[14]

    • Optimize Source Cleaning: Ensure a regular maintenance schedule for cleaning the mass spectrometer's ion source to prevent residue buildup.

Quantitative Data Summary

The effectiveness of different sample preparation techniques can be compared based on analyte recovery and the reduction of matrix effects. While specific data for LEA is limited, the following tables provide representative data for related N-acylethanolamines (NAEs) and typical concentrations found in biological matrices.

Table 1: Performance of an LC-MS/MS Method for NAEs in Human Plasma Data adapted from a method using protein precipitation for sample cleanup.[15]

AnalyteLLOQ (ng/mL)Inter-assay Precision (%CV)Inter-assay Accuracy (%)Extraction Recovery (%)
Anandamide (AEA)0.05≤ 12%Within ±12% of nominal40 - 100
This compound (LEA) 0.05 ≤ 12% Within ±12% of nominal 40 - 100
Oleoyl ethanolamide (OEA)0.5≤ 12%Within ±12% of nominal40 - 100
Palmitoyl ethanolamide (PEA)1.0≤ 12%Within ±12% of nominal40 - 100

Table 2: Representative Concentrations of NAEs in Rodent Brain Tissue These values can serve as a reference for expected concentration ranges in tissue samples.[16]

N-Acylethanolamine (NAE)Brain RegionConcentration (pmol/g wet weight)Species
Anandamide (AEA)Whole Brain~1080Mouse
Palmitoylethanolamide (PEA)Prefrontal Cortex~150-250Rat
Oleoylethanolamide (OEA)Prefrontal Cortex~50-100Rat

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid but non-selective method suitable for high-throughput screening. It is often followed by more advanced cleanup.[17]

  • Aliquoting: To a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).[9]

  • Internal Standard Spiking: Add a known amount of SIL-IS (e.g., 10 µL of 100 ng/mL Linoleamide-d4).[9]

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[9][18] ACN is often preferred.[19]

  • Vortexing: Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[9]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning lipids into an organic solvent, leaving polar interferences and proteins in the aqueous phase.[5]

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. Add the SIL-IS.[16] For plasma, add the sample to the solvent mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex vigorously for 5 minutes.[16]

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.[16]

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.[16]

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.[16]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that can effectively remove phospholipids and other interferences, providing the cleanest extracts.[20] This protocol is a general guideline using a C18 cartridge.[16]

  • Initial Extraction: Perform an initial LLE or PPT as described above to remove proteins. Dry the extract and reconstitute it in a low-organic solvent (e.g., 1 mL of 50% methanol).[16]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 5 mL of methanol, followed by 5 mL of water.[16]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.[16]

  • Washing:

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.[16]

    • Wash with 5 mL of 40% methanol to remove moderately polar impurities.[16]

  • Elution: Elute LEA and other NAEs with 5 mL of acetonitrile or methanol.[16]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute it in the mobile phase for injection.[16]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation cluster_evaluation Evaluation sample Biological Sample (Plasma, Tissue, etc.) is_add Spike with Internal Standard sample->is_add ppt Protein Precipitation (PPT) is_add->ppt Quick, High-Throughput lle Liquid-Liquid Extraction (LLE) is_add->lle Good Cleanup spe Solid-Phase Extraction (SPE) is_add->spe Best Cleanup lc_sep LC Separation ppt->lc_sep lle->lc_sep spe->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect check_me Assess Matrix Effects? (Post-column infusion) lc_sep->check_me Optimize Chromatography data_proc Data Processing (Analyte/IS Ratio) ms_detect->data_proc result Accurate Quantification data_proc->result check_me->ppt Improve Cleanup check_me->lle Improve Cleanup check_me->spe Improve Cleanup

Caption: Workflow for minimizing matrix effects in LEA analysis.

G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates NFkB_path Signaling Cascade TLR4->NFkB_path initiates NFkB NF-κB Activation & Nuclear Translocation NFkB_path->NFkB leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription of LEA This compound (LEA) LEA->NFkB inhibits

Caption: Simplified LEA anti-inflammatory signaling pathway.

References

Technical Support Center: Linoleoyl Ethanolamide (LEA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Linoleoyl ethanolamide (LEA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chemical and enzymatic synthesis of LEA.

Q1: My LEA yield is low in the sodium methoxide-catalyzed chemical synthesis. What are the potential causes and how can I improve it?

A1: Low yields in the sodium methoxide-catalyzed synthesis of LEA from methyl linoleate (B1235992) and ethanolamine (B43304) can stem from several factors. Here’s a systematic troubleshooting guide:

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, time, and reactant ratios. Ensure your conditions align with optimized protocols. A highly effective method involves reacting methyl linoleate with a significant excess of ethanolamine (e.g., a 1:10 molar ratio) at a mild temperature of 30°C for 1 hour with a catalytic amount of 5.4 M sodium methoxide (B1231860) in methanol (B129727).[1][2][3] Under these conditions, yields can reach up to 97.2%.[1][2][3]

  • Catalyst Inactivity: Sodium methoxide is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions to prevent deactivation.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a slight increase in reaction time or temperature may be necessary. However, prolonged high temperatures can lead to side product formation.[4]

  • Side Reactions: The primary side reaction is the formation of N,O-bis-acylethanolamine, especially at higher temperatures.[4] Using an excess of ethanolamine and maintaining a mild reaction temperature helps to minimize this.

  • Purification Losses: LEA can be lost during the work-up and purification steps. After the reaction, excess ethanolamine can be removed by washing with water.[4] For purification, crystallization from a suitable solvent like hexane (B92381) is often effective.[5]

Q2: I am observing significant impurity formation in my chemical synthesis. What are these impurities and how can I avoid them?

A2: The most common impurity in the amidation of fatty acid esters with ethanolamine is the corresponding O-acylated ester, N-(2-hydroxyethyl)linoleamide, where the hydroxyl group of the desired product is esterified. Another potential side product is the N,O-bis-acylethanolamine.

Strategies to minimize impurities:

  • Control Reaction Temperature: Higher temperatures (above 100°C) can promote the formation of byproducts and lead to a darker-colored product.[4] Mild conditions (e.g., 30°C) are recommended for the sodium methoxide-catalyzed method.[1][2][3]

  • Use Excess Ethanolamine: A large excess of ethanolamine acts as both a reactant and a solvent, driving the reaction towards the desired N-acylation product and minimizing O-acylation. A 10-fold molar excess of ethanolamine to methyl linoleate is effective.[1][2][3]

  • Catalyst Choice: While sodium methoxide is efficient, other catalysts can be explored. However, homogeneous catalysts like sodium methoxide can sometimes lead to inorganic waste that requires removal.[2]

Q3: How can I effectively monitor the progress of my LEA synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.

  • Stationary Phase: Use silica (B1680970) gel plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 2:1:1 v/v/v) can be a good starting point for these relatively polar molecules.[6] You may need to optimize the solvent system for your specific reaction mixture.

  • Visualization: The spots can be visualized using a p-anisaldehyde stain followed by gentle heating.[6] The starting materials (methyl linoleate) and the product (LEA) should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q4: What is the best method to purify the crude LEA after the reaction?

A4: The purification method will depend on the scale of your synthesis and the nature of the impurities.

  • Washing: For the sodium methoxide-catalyzed reaction with excess ethanolamine, the first step is to remove the excess ethanolamine. This can be achieved by washing the reaction mixture with distilled water.[4]

  • Crystallization: LEA is a solid at room temperature and can often be purified by crystallization from a suitable solvent. Hexane is a commonly used solvent for the crystallization of N-acylethanolamines.[5] After dissolving the crude product in a minimal amount of hot hexane, allow it to cool slowly to form crystals, which can then be collected by filtration.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient of acetone (B3395972) in hexane has been used effectively for the purification of fatty acid ethanolamides.[7]

Q5: My enzymatic synthesis of LEA using lipase (B570770) shows low conversion. How can I optimize this reaction?

A5: Enzymatic synthesis of LEA, typically using an immobilized lipase like Candida antarctica Lipase B (CALB or Novozym 435), offers a milder and more selective alternative to chemical synthesis, though yields can sometimes be lower.[8]

Key optimization parameters:

  • Enzyme Loading: Increasing the amount of lipase can improve the reaction rate. A loading of around 15 wt% (relative to the total substrate weight) has been shown to be effective in similar amidation reactions.[9][10]

  • Water Content: Lipases require a certain amount of water for their activity, but excess water can promote the reverse reaction (hydrolysis). The optimal water content needs to be determined empirically for your specific system.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A temperature of around 40°C is often a good starting point for lipase-catalyzed amidations in hexane.[8][11]

  • Solvent: A non-polar organic solvent like hexane is commonly used to favor the synthesis reaction over hydrolysis.[8] Solvent-free systems using an excess of one of the reactants as the solvent have also been reported.[10]

  • Substrate Ratio: Varying the molar ratio of linoleic acid (or its ester) to ethanolamine can impact the equilibrium and, therefore, the final yield.

Data Presentation: Comparison of Synthesis Methods

Parameter Chemical Synthesis (Sodium Methoxide) Enzymatic Synthesis (Lipase) Reference(s)
Starting Materials Methyl Linoleate, EthanolamineLinoleic Acid, Ethanolamine[1],[8],
Catalyst Sodium MethoxideImmobilized Lipase (e.g., Novozym 435)[1],[8],[11]
Typical Yield High (up to 97.2%)Moderate to High (80-88% for similar compounds)[1],[8],[11]
Reaction Temperature Mild (e.g., 30°C)Mild (e.g., 40°C)[1],[8],[11]
Reaction Time Short (e.g., 1 hour)Longer (e.g., 15 hours)[1],[8],[11]
Key Advantages Fast, high yield, scalableHigh selectivity, mild conditions, fewer byproducts[1],,[10]
Key Disadvantages Potential for side reactions, use of strong baseSlower reaction times, higher cost of enzyme[2],[4]

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the method described by Chen et al. (2013).[1]

Materials:

  • Methyl linoleate

  • Ethanolamine

  • Sodium methoxide solution (5.4 M in methanol)

  • Methanol

  • Distilled water

  • Hexane (for purification)

Procedure:

  • In a round-bottom flask, combine methyl linoleate (0.5 mmol) and ethanolamine (5 mmol).

  • With stirring, add 15 µL of 5.4 M sodium methoxide in methanol to the reaction mixture.

  • Stir the reaction mixture at 30°C for 1 hour.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the excess ethanolamine by washing the mixture three times with 5 mL of distilled water. The product will crystallize upon washing.

  • Collect the solid product by filtration.

  • For further purification, recrystallize the solid product from hexane.

Enzymatic Synthesis of this compound

This protocol is a general method based on the lipase-catalyzed synthesis of unsaturated N-acylethanolamines.[8][11]

Materials:

  • Linoleic acid

  • Ethanolamine

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Hexane

Procedure:

  • In a screw-capped vial, dissolve linoleic acid (1 mmol) and ethanolamine (1 mmol) in 5 mL of hexane.

  • Add the immobilized lipase (e.g., 50 mg) to the reaction mixture.

  • Seal the vial and place it in a shaking incubator at 40°C for 15 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the enzyme by filtration.

  • Evaporate the hexane under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from hexane or by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow: Chemical Synthesis of LEA

G cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Methyl Linoleate + Ethanolamine ReactionVessel Reaction at 30°C for 1h Reactants->ReactionVessel Catalyst Sodium Methoxide in Methanol Catalyst->ReactionVessel Washing Wash with Water (remove excess ethanolamine) ReactionVessel->Washing Crude Product Filtration Filtration Washing->Filtration Crystallization Crystallization from Hexane Filtration->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for the chemical synthesis and purification of this compound.

Signaling Pathway of this compound

cluster_receptors Receptors cluster_enzyme Enzyme Inhibition cluster_effects Cellular Effects LEA This compound (LEA) PPARa PPARα LEA->PPARa activates GPR119 GPR119 LEA->GPR119 activates FAAH FAAH LEA->FAAH inhibits Gene Gene Expression (Lipid Metabolism, Anti-inflammatory) PPARa->Gene cAMP ↑ cAMP GPR119->cAMP Anandamide ↑ Anandamide Levels FAAH->Anandamide degrades

Caption: Simplified signaling pathways of this compound (LEA).

References

Technical Support Center: Purification of Synthetic Linoleoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Linoleoyl ethanolamide (LEA).

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a crude product. What is the recommended first step for purification?

A1: The initial purification strategy depends on the scale of your synthesis and the nature of the impurities. For small-scale purification, Solid Phase Extraction (SPE) is a rapid and effective method to remove polar and non-polar impurities. For larger scales, flash column chromatography is more suitable. If the crude product is relatively clean, direct crystallization may also be an option.

Q2: I am having trouble detecting my this compound fractions during column chromatography using a UV detector. Why is this and what can I do?

A2: this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors, especially at low concentrations.[1] It is recommended to use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for reliable detection.[2] If only a UV detector is available, you may need to collect fractions blind and analyze them by Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or by LC-MS.

Q3: What are the common impurities I should expect in my synthetic this compound?

A3: Common impurities can include unreacted starting materials such as linoleic acid (or its activated form) and ethanolamine, byproducts from side reactions, and residual solvents or catalysts. The specific impurities will depend on your synthetic route. For example, if using an acid chloride route, you may have residual acid.

Q4: Can I use chloroform (B151607) for liquid-liquid extraction or during my purification process?

A4: Caution should be exercised when using chloroform. Some grades of chloroform are stabilized with agents like amylene, which have been shown to react with the double bonds of unsaturated N-acylethanolamines, leading to the loss of the desired product.[3][4] If chloroform is necessary, it is advisable to use ethanol-stabilized chloroform or to test the stability of your compound in the specific solvent batch beforehand.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Low Recovery After Purification
Potential Cause Recommended Solution
Compound instability on silica (B1680970) gel Test the stability of your LEA on a small amount of silica gel using a 2D TLC. If it degrades, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[5]
Irreversible adsorption on SPE column Ensure the chosen SPE cartridge is appropriate for lipids. C18 or silica cartridges are commonly used. Optimize the elution solvent; a stronger, more polar solvent may be needed to elute the LEA.
Co-elution with impurities Optimize the solvent gradient in your flash chromatography or HPLC method. A shallower gradient can improve resolution.[6] Ensure the sample is loaded in a small volume of a weak solvent to get a sharp band at the start of the column.
Sample loss during solvent evaporation Use a rotary evaporator at a controlled temperature (e.g., < 40°C) to avoid degradation. For small volumes, a gentle stream of nitrogen can be used.
Poor Peak Shape in HPLC Analysis
Potential Cause Recommended Solution
Peak Tailing This can be caused by secondary interactions with the stationary phase. Add a small amount of a weak acid like formic or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol (B1196071) interactions.[7]
Peak Broadening Injecting too much sample (mass overload) or in a solvent much stronger than the mobile phase can cause broad peaks.[7] Reduce the injection volume or dissolve the sample in the initial mobile phase.[7]
Split Peaks This may indicate a partially clogged frit in the column or guard column. Try back-flushing the column (if permitted by the manufacturer) or replacing the guard column. It can also result from a mismatch between the injection solvent and the mobile phase.[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Small-Scale Purification

This protocol is suitable for purifying small quantities (mg scale) of synthetic LEA from a crude reaction mixture.

  • Column Selection and Conditioning:

    • Select a silica gel or C18 SPE cartridge.

    • Condition a silica cartridge by washing with 3-5 column volumes of hexane (B92381).

    • Condition a C18 cartridge by washing with 3-5 column volumes of methanol, followed by 3-5 column volumes of water, and finally 3-5 column volumes of the initial loading solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude LEA in a minimal amount of a non-polar solvent like hexane.

    • Load the solution onto the conditioned SPE cartridge.

  • Washing (Impurity Elution):

    • Wash the cartridge with a non-polar solvent (e.g., hexane or hexane/ethyl acetate (B1210297) 98:2) to elute non-polar impurities.

  • Elution of LEA:

    • Elute the this compound using a solvent of intermediate polarity. A mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30) is a good starting point. The exact ratio should be determined by preliminary TLC analysis.

  • Analysis:

    • Collect fractions and analyze by TLC or LC-MS to determine which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by LC-MS/MS

This protocol provides a general method for assessing the purity of LEA fractions.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~60-70% B to 100% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Selected Reaction Monitoring (SRM) is ideal for quantification if a standard is available. The transition of [M+H]+ → m/z 62 is commonly monitored for N-acylethanolamines.[8][] For purity assessment, a full scan can be used to identify the parent ion of LEA (m/z 324.3) and any other co-eluting species.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_LEA Crude Synthetic LEA Purification_Choice Choose Purification Scale Crude_LEA->Purification_Choice Flash_Chromatography Flash Column Chromatography (Silica or Alumina) Purification_Choice->Flash_Chromatography Large Scale SPE Solid Phase Extraction (SPE) (Silica or C18) Purification_Choice->SPE Small Scale Fraction_Analysis Analyze Fractions (TLC, LC-MS) Flash_Chromatography->Fraction_Analysis SPE->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_LEA Pure this compound Solvent_Evaporation->Pure_LEA Troubleshooting_Logic Start Problem Encountered During Purification Low_Recovery Low Product Recovery? Start->Low_Recovery Poor_Purity Poor Purity / Peak Shape? Start->Poor_Purity Instability Check Compound Stability (e.g., on silica) Low_Recovery->Instability Yes Peak_Shape HPLC Peak Shape Issue? Poor_Purity->Peak_Shape Yes Contamination Column or Sample Contamination? Poor_Purity->Contamination No Adsorption Optimize Elution Solvent (stronger polarity) Instability->Adsorption Stable CoElution Improve Separation Gradient (shallower) Adsorption->CoElution Still Low Tailing Peak Tailing Peak_Shape->Tailing Tailing Broadening Peak Broadening Peak_Shape->Broadening Broad Splitting Peak Splitting Peak_Shape->Splitting Split Add_Acid Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Tailing->Add_Acid Reduce_Load Reduce Sample Load / Volume Broadening->Reduce_Load Check_Solvent Match Injection Solvent to Mobile Phase Splitting->Check_Solvent

References

Technical Support Center: Linoleoyl Ethanolamide (LEA) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies with Linoleoyl ethanolamide (LEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (LEA) and what is its primary mechanism of action?

A1: this compound (LEA) is an N-acylethanolamine (NAE), a class of bioactive lipids.[1][2] Unlike the well-known endocannabinoid anandamide (B1667382) (AEA), LEA exhibits only weak affinity for the cannabinoid receptors CB1 and CB2.[3][4][5] Its biological effects are often considered to be independent of direct CB1/CB2 receptor agonism.[5] Research suggests that LEA may exert its effects through other pathways, such as the inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, and by modulating other signaling pathways like NF-κB.[5][6][7]

Q2: What are the known biological effects of LEA in animal models?

A2: LEA has been shown to have several biological effects in animal studies, including:

  • Anti-inflammatory effects: LEA has been demonstrated to reduce inflammation in models of contact dermatitis by inhibiting NF-κB signaling.[7][8]

  • Metabolic regulation: Chronic administration of LEA has been associated with reduced weight gain, dyslipidemia (lower triglycerides and cholesterol), and inflammation in diet-induced obese rats.[1][9][10][11]

  • Catalepsy: LEA can induce catalepsy in mice, although it is about four times less potent than anandamide.[3][5]

Q3: What is the stability of LEA and how should it be stored?

A3: LEA is a lipid and requires proper storage to prevent degradation. Stock solutions are typically stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Troubleshooting Guides

Issue 1: Unexpected or Lack of Cannabinoid-like Effects

Question: I am not observing the expected cannabinoid-like effects (e.g., significant analgesia, strong psychoactive effects) in my animal study with LEA. Why might this be?

Answer:

This is a common point of confusion. The primary reason is that LEA is a very weak agonist of the CB1 and CB2 receptors, with Ki values of 10 µM and 25 µM, respectively.[3][4][5] Therefore, it is unlikely to produce strong, direct cannabinoid-like effects seen with more potent agonists like THC or anandamide.

Troubleshooting Steps:

  • Re-evaluate your hypothesis: Your experimental design should not be based on the assumption that LEA is a potent cannabinoid. Consider alternative mechanisms of action, such as FAAH inhibition or anti-inflammatory pathways.[5][6][7]

  • Positive Controls: Include a known CB1 agonist (e.g., anandamide or a synthetic cannabinoid) as a positive control to ensure your experimental setup can detect cannabinoid-like effects.

  • Dose-Response: While LEA is a weak agonist, it is possible that higher doses may elicit some effects. However, be cautious as high concentrations (10-20 µM) have been associated with cellular toxicity.[5] A thorough dose-response study is recommended.

Issue 2: Poor Bioavailability or Inconsistent Results

Question: My results with LEA are inconsistent across different experiments or animals. What could be the cause?

Answer:

Inconsistent results with lipophilic compounds like LEA often stem from issues with formulation and administration, leading to poor bioavailability.

Troubleshooting Steps:

  • Vehicle Selection: LEA is practically insoluble in water.[] The choice of vehicle is critical. Common vehicles for NAEs include:

    • A mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

    • A mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil).[3]

    • A solution of 5% Tween 80 in 0.9% saline solution has also been used.[1]

    • Caution: The proportion of DMSO should be kept low (ideally below 2%) if animals are weak.[3]

  • Preparation of Dosing Solution:

    • Always prepare a clear stock solution first.[3]

    • For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[3]

    • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3]

  • Route of Administration: The route of administration will significantly impact bioavailability. Intraperitoneal (i.p.) injection is a common route for systemic effects.[1][9] For localized effects, such as in contact dermatitis models, topical application may be more appropriate.[3][7]

  • Metabolic Stability: LEA is a substrate for and an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[5] This means it is actively metabolized in the body. The rapid metabolism could lead to a short duration of action. Consider this when designing the timing of your measurements post-administration.

Issue 3: Misinterpretation of Anorectic Effects

Question: I administered LEA to study its effects on food intake, but the results are not what I expected. What should I consider?

Answer:

While some NAEs like Oleoylethanolamide (OEA) are potent feeding inhibitors, the anorectic effect of LEA appears to be more transient.

Troubleshooting Steps:

  • Timing of Measurement: One study noted that the anorectic effect of LEA is restricted in time, lasting for about one hour.[1] If you are measuring cumulative food intake over 24 hours, this short-term effect may be missed. Design your feeding studies to include measurements at earlier time points (e.g., 1, 2, 4 hours post-administration).

  • Comparison with Other NAEs: It is important to differentiate the effects of LEA from other NAEs. OEA, for example, is a well-characterized anorectic agent acting via PPARα receptors.[1] The mechanisms and duration of action for LEA may differ.

  • Focus on Metabolic Parameters: While the direct effect on food intake might be modest, chronic LEA administration has been shown to reduce weight gain and improve metabolic parameters like triglyceride and cholesterol levels.[1][9][10][11] Your study might yield more significant findings by focusing on these metabolic outcomes.

Quantitative Data Summary

Table 1: In Vivo Dosages and Effects of this compound

Animal ModelDosageAdministration RouteDurationKey FindingsReference
BALB/c Mice0.1 - 0.2 mg (topical)Topical to earSingle applicationSuppressed DNFB-induced ear swelling[3]
MiceED50 of 26.5 mg/kgNot specifiedSingle doseInduced catalepsy (4-fold less potent than anandamide)[5]
Obese Sprague Dawley Rats10 mg/kgIntraperitoneal (i.p.)14 daysReduced weight gain, triglycerides, cholesterol, and inflammatory markers (IL-6, TNF-alpha)[1][9][10][11]

Table 2: Receptor Binding and Enzyme Inhibition

TargetValueSpeciesNotesReference
CB1 ReceptorKi = 10 µMNot specifiedWeak affinity[3][5]
CB2 ReceptorKi = 25 µMNot specifiedWeak affinity[3][5]
Fatty Acid Amide Hydrolase (FAAH)Ki = 9.0 µMHumanCompetitive inhibitor and substrate[5]

Experimental Protocols

Protocol 1: Preparation of LEA for Intraperitoneal Administration

This protocol is based on methods described for administering LEA to rats to study metabolic effects.[1]

  • Materials:

    • This compound (LEA)

    • Tween 80 (Sigma-Aldrich)

    • 0.9% Saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of LEA for the desired final concentration (e.g., 10 mg/kg).

    • Prepare a vehicle solution of 5% Tween 80 in 0.9% saline.

    • Add the LEA to the vehicle solution.

    • Vortex the mixture vigorously until the LEA is fully dissolved. If necessary, use a sonicator to aid dissolution. The final solution should be clear.

    • Administer the solution intraperitoneally (i.p.) at a volume of 1 mL/kg of body weight.

    • Prepare the solution fresh daily before administration.

Protocol 2: Induction and Treatment of Contact Dermatitis

This protocol is adapted from a study investigating the anti-inflammatory effects of LEA in a mouse model of contact dermatitis.[7]

  • Animals: BALB/c mice are commonly used for this model.

  • Sensitization:

    • On day 0, sensitize the mice by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to a shaved area of the abdomen.

  • Challenge:

    • On day 5, challenge the mice by applying a lower concentration of DNFB solution to both the inner and outer surfaces of one ear. The contralateral ear can serve as a vehicle control.

  • LEA Treatment:

    • Immediately after the challenge, topically apply a solution of LEA (e.g., 0.1-0.2 mg dissolved in an appropriate vehicle like acetone) to the DNFB-challenged ear.

  • Measurement of Inflammation:

    • At 24 hours post-challenge, measure the ear thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear is an indicator of the inflammatory response.

    • Ear tissue can be collected for further analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by methods such as qPCR or ELISA.

Visualizations

experimental_workflow cluster_preparation LEA Solution Preparation cluster_administration Animal Administration cluster_outcome Outcome Measurement prep1 Weigh LEA prep3 Dissolve LEA in Vehicle (Vortex/Sonicate) prep1->prep3 prep2 Prepare Vehicle (e.g., 5% Tween 80 in Saline) prep2->prep3 admin_ip Intraperitoneal (i.p.) Injection (e.g., 10 mg/kg) prep3->admin_ip Systemic Studies admin_topical Topical Application (e.g., 0.1-0.2 mg/ear) prep3->admin_topical Local Inflammation Studies outcome_metabolic Metabolic Studies: - Body Weight - Food Intake - Blood Lipids - Inflammatory Markers admin_ip->outcome_metabolic outcome_inflammation Inflammation Studies: - Ear Thickness - Cytokine Levels admin_topical->outcome_inflammation

Caption: General experimental workflow for in vivo studies with LEA.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_activation NF-κB Activation TLR4->NFkB_activation LEA This compound (LEA) LEA->NFkB_activation Inhibits NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_translocation->Cytokines Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of LEA.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent or Poor In Vivo Efficacy of LEA cause1 Poor Solubility problem->cause1 cause2 Inappropriate Vehicle problem->cause2 cause3 Rapid Metabolism (FAAH) problem->cause3 cause4 Incorrect Dosing/Timing problem->cause4 solution1 Use Appropriate Solvents (DMSO, Tween-80, PEG) cause1->solution1 solution2 Prepare Fresh Solutions Daily cause1->solution2 cause2->solution1 cause2->solution2 solution3 Consider FAAH Inhibition cause3->solution3 solution4 Optimize Dose and Measurement Timepoints cause4->solution4

References

Technical Support Center: Ensuring Reproducibility in Linoleoyl Ethanolamide (LEA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Linoleoyl ethanolamide (LEA). Our aim is to enhance experimental reproducibility by providing detailed protocols, quantitative data summaries, and a deeper understanding of LEA's mechanisms of action.

Frequently Asked Questions (FAQs)

1. What is this compound (LEA) and what are its primary biological activities?

This compound (LEA) is an endogenous fatty acid ethanolamide that plays a role in various physiological processes. Its primary reported biological activity is its anti-inflammatory effect.[1][2] LEA has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] It exerts these effects, in part, by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[1][2][3] Unlike other well-known endocannabinoids, LEA exhibits only weak binding affinity for the cannabinoid receptors CB1 and CB2.[4]

2. How should I store and handle LEA to ensure its stability?

Proper storage and handling of LEA are critical for maintaining its integrity and ensuring experimental reproducibility.

  • Long-term Storage: For long-term storage, LEA should be kept as a solid or in an organic solvent at -20°C or -80°C.[4]

  • Stock Solutions: Prepare concentrated stock solutions in organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Commercially available LEA is often supplied as a solution in ethanol.[4] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can then be added.

  • Working Solutions: For cell culture experiments, it is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize degradation. While specific data on the stability of LEA in cell culture media at 37°C is limited, fatty acid amides can be susceptible to hydrolysis and oxidation over extended periods.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended.

3. What are the optimal solvents for dissolving LEA?

LEA is a lipophilic molecule with poor solubility in aqueous solutions.

  • Organic Solvents: It is readily soluble in organic solvents such as ethanol and DMSO.

  • Aqueous Solutions: For experiments requiring aqueous buffers, it is common practice to first dissolve LEA in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous buffer. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO in cell culture).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no anti-inflammatory effect observed. 1. LEA Degradation: Improper storage or handling of LEA, or instability in the experimental medium. 2. Suboptimal Concentration: The concentration of LEA used may be too low to elicit a significant response. 3. Cell Health: Poor cell viability or high passage number of cells can lead to altered responses.1. Verify LEA Integrity: Use freshly prepared working solutions for each experiment. Ensure proper long-term storage at -20°C or -80°C and minimize freeze-thaw cycles. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal effective concentration of LEA for your specific cell type and experimental endpoint. 3. Check Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity. Use low-passage cells for experiments.
High variability between experimental replicates. 1. Incomplete Solubilization: LEA may not be fully dissolved in the aqueous experimental medium, leading to inconsistent concentrations. 2. Precipitation: LEA may precipitate out of the solution over time, especially at higher concentrations or in low-serum media. 3. Pipetting Errors: Inaccurate pipetting of viscous stock solutions.1. Improve Solubilization: Ensure LEA is completely dissolved in the organic solvent before diluting into the aqueous medium. Vortexing or gentle warming may aid dissolution. 2. Visually Inspect for Precipitation: Before adding to cells, visually inspect the final working solution for any signs of precipitation. Consider using a carrier protein like BSA to improve solubility in low-serum conditions. 3. Use Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous stock solutions to ensure accurate dispensing.
Unexpected cytotoxic effects. 1. High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium may be toxic to the cells. 2. LEA-induced Cytotoxicity: At high concentrations, LEA itself may induce cytotoxicity.1. Solvent Control: Include a vehicle control group in your experiments with the same final concentration of the organic solvent used to deliver LEA. Ensure the final solvent concentration is below the toxic threshold for your cell line. 2. Determine Cytotoxic Threshold: Perform a dose-response cell viability assay to determine the concentration at which LEA becomes toxic to your cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Receptor Binding and Enzyme Inhibition

TargetSpeciesAssay TypeValueReference
Cannabinoid Receptor 1 (CB1)HumanRadioligand Binding (Ki)10 µM[4]
Cannabinoid Receptor 2 (CB2)HumanRadioligand Binding (Ki)25 µM[4]

Table 2: In Vitro and In Vivo Efficacy

EffectModel SystemEndpointEffective Concentration / DoseReference
Inhibition of TNF-α expressionLPS-stimulated RAW264.7 macrophagesmRNA levelsSignificant inhibition at 10 µM[1]
Inhibition of IL-1β expressionLPS-stimulated RAW264.7 macrophagesmRNA levelsSignificant inhibition at 10 µM[1]
Inhibition of IL-6 expressionLPS-stimulated RAW264.7 macrophagesmRNA levelsSignificant inhibition at 10 µM[1]
Amelioration of contact dermatitisDNFB-induced mouse modelEar swelling0.1 - 0.2 mg per ear[4]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity of LEA in RAW264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of LEA on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. LEA and LPS Treatment:

  • Prepare a stock solution of LEA (e.g., 10 mM) in sterile DMSO or ethanol.

  • Prepare working solutions of LEA in cell culture medium at various concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.5%.

  • Pre-treat the cells with the LEA working solutions or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis).

3. Endpoint Analysis:

  • Cytokine mRNA Expression (qRT-PCR):

    • After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA and perform quantitative real-time PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Cytokine Protein Secretion (ELISA):

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: DNFB-Induced Contact Dermatitis Mouse Model and Topical LEA Treatment

This protocol describes the induction of contact dermatitis in mice using 2,4-dinitrofluorobenzene (DNFB) and subsequent treatment with topical LEA.

1. Animals:

  • Use 8-10 week old BALB/c mice.

2. Sensitization:

  • On day 0, sensitize the mice by applying 20 µL of 0.5% DNFB (dissolved in acetone (B3395972):olive oil, 4:1) to the shaved abdomen.

3. Challenge and Treatment:

  • On day 5, challenge the mice by applying 20 µL of 0.2% DNFB to both sides of the right ear. The left ear can serve as a vehicle control.

  • Prepare the LEA treatment formulation. A simple vehicle can be a mixture of acetone and olive oil (e.g., 4:1). Dissolve LEA in this vehicle to achieve the desired concentration (e.g., to deliver 0.1-0.2 mg per ear).

  • Apply the LEA formulation or vehicle control topically to the challenged ear shortly after the DNFB challenge and then once or twice daily for the following days.

4. Evaluation of Inflammation:

  • Measure ear thickness daily using a digital caliper.

  • At the end of the experiment (e.g., day 7), euthanize the mice and collect the ear tissue for further analysis.

  • Histology: Fix the ear tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess immune cell infiltration and edema.

  • Cytokine Analysis: Homogenize the ear tissue to extract RNA or protein for analysis of pro-inflammatory cytokine levels by qRT-PCR or ELISA.

Signaling Pathway and Experimental Workflow Diagrams

LEA_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65_nucleus p50-p65 (Active) IkBa_p50_p65->p50_p65_nucleus IκBα degradation & p50-p65 translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p50_p65_nucleus->Cytokines Induces transcription Nucleus Nucleus LEA Linoleoyl ethanolamide LEA->p50_p65_nucleus Inhibits nuclear translocation

Caption: LEA inhibits the NF-κB signaling pathway.

LEA_In_Vitro_Workflow start Start seed_cells Seed RAW264.7 cells start->seed_cells pretreat Pre-treat with LEA or vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant (24h) stimulate->collect_supernatant extract_rna Extract RNA (6h) stimulate->extract_rna elisa ELISA for Cytokine Protein collect_supernatant->elisa qpcr qRT-PCR for Cytokine mRNA extract_rna->qpcr end End elisa->end qpcr->end

Caption: In vitro anti-inflammatory assay workflow.

Troubleshooting_Logic start Inconsistent Results? check_lea Check LEA stock: - Freshly prepared? - Stored correctly? - Aliquoted? start->check_lea Yes check_lea->start Prepare fresh stock check_solubility Check LEA solubility: - Fully dissolved? - Precipitate in media? check_lea->check_solubility LEA OK check_solubility->start Improve solubilization check_cells Check cell health: - Viability >95%? - Low passage number? check_solubility->check_cells Solubility OK check_cells->start Use new cells check_concentration Dose-response performed? check_cells->check_concentration Cells OK check_concentration->start Re-optimize

References

Linoleoyl Ethanolamide (LEA) In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Linoleoyl Ethanolamide (LEA) as a vehicle for in vivo administration. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LEA) and what are its primary biological activities?

This compound is an endogenous fatty acid ethanolamide that plays a role in various physiological processes.[1][2] It is known to be a weak binder to the cannabinoid receptors CB1 and CB2.[1][2] LEA has demonstrated anti-inflammatory effects, and it may be involved in the regulation of food intake and lipid metabolism.[3][][5][6][7]

Q2: What are the recommended storage conditions for LEA and its prepared solutions?

For long-term storage, pure LEA should be kept at -20°C, where it is stable for at least two years.[2] Stock solutions of LEA in organic solvents can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Q3: What are the known signaling pathways modulated by LEA?

LEA has been shown to act as an endocannabinoid agent by binding to TRPV1, which in turn increases ERK phosphorylation and AP-1 dependent transcription in a cannabinoid receptor-independent manner.[8][9] It has also been observed to inhibit NF-κB signaling, which contributes to its anti-inflammatory properties.[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of LEA formulations for in vivo studies.

Problem Potential Cause Troubleshooting Steps
Precipitation or phase separation of the LEA formulation. - Incorrect solvent ratios.- Low temperature of solvents or final mixture.- Exceeding the solubility limit of LEA in the chosen vehicle.- Ensure accurate measurement of all vehicle components.- Gently warm the solvents and the final mixture. Sonication can also be used to aid dissolution.[1]- Refer to the solubility data in the tables below and consider adjusting the LEA concentration or the vehicle composition.
Difficulty dissolving LEA in the initial organic solvent (e.g., DMSO). - DMSO may have absorbed moisture, reducing its solvating power.- Insufficient mixing or energy input.- Use fresh, anhydrous DMSO.- Vortex the solution vigorously and/or use sonication to ensure complete dissolution before adding other co-solvents.[9]
Adverse reactions in experimental animals (e.g., irritation at the injection site). - High concentration of organic solvents like DMSO.- The pH of the final formulation is not physiological.- Minimize the percentage of DMSO in the final formulation. The provided protocols use 10% DMSO.[1]- Ensure the saline used is buffered to a physiological pH (around 7.2-7.4).
Inconsistent experimental results. - Degradation of LEA due to improper storage or handling.- Incomplete dissolution of LEA in the vehicle.- Non-homogenous formulation.- Always prepare fresh working solutions for each experiment and follow recommended storage conditions for stock solutions.[1]- Visually inspect the solution for any precipitates before administration.- Ensure thorough mixing of the formulation before each injection.

Quantitative Data Summary

The following tables provide solubility data for LEA in common organic solvents and recommended vehicle compositions for in vivo administration.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)≥ 25 mg/mL[2][8]
Ethanol50 mg/mL[2]
Dimethylformamide (DMF)25 mg/mL[2]

Table 2: Recommended Vehicle Formulations for In Vivo Administration

Formulation ComponentsConcentration of LEAReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1][1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1][1]
5% Tween 80 in 0.9% Saline10 mg/kg body weight (i.p. injection)[3][5][3][5]

Experimental Protocols

Protocol 1: Preparation of LEA in a Saline-Based Vehicle

This protocol is adapted from a method for achieving a clear solution of LEA for in vivo administration.[1]

  • Prepare a stock solution of LEA in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL LEA stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly. The final concentration of LEA will be 2.5 mg/mL.

Protocol 2: Preparation of LEA in a Corn Oil-Based Vehicle

This protocol provides an alternative formulation using corn oil.[1]

  • Prepare a stock solution of LEA in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add 900 µL of corn oil.

  • To the corn oil, add 100 µL of the 25 mg/mL LEA stock solution in DMSO.

  • Vortex the mixture thoroughly to ensure a uniform suspension. The final concentration of LEA will be 2.5 mg/mL.

Visualizations

experimental_workflow LEA Vehicle Preparation Workflow (Saline-Based) cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Formulation stock_lea Weigh LEA Powder stock_dmso Add DMSO stock_lea->stock_dmso stock_mix Vortex/Sonicate to Dissolve stock_dmso->stock_mix add_stock Add LEA Stock Solution stock_mix->add_stock 25 mg/mL Stock add_peg Add PEG300 add_peg->add_stock mix1 Mix Thoroughly add_stock->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Until Homogenous add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Final Mix add_saline->mix3 administer Ready for Administration mix3->administer

Caption: Workflow for preparing a saline-based LEA vehicle.

signaling_pathway LEA Signaling Pathway (CB-Receptor Independent) LEA This compound (LEA) TRPV1 TRPV1 Receptor LEA->TRPV1 Binds to ERK ERK Phosphorylation TRPV1->ERK Activates AP1 AP-1 Dependent Transcription ERK->AP1 Increases Response Cellular Response (e.g., Anti-inflammatory Effects) AP1->Response Leads to

Caption: LEA's CB-receptor independent signaling pathway.

References

stability of Linoleoyl ethanolamide at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Linoleoyl ethanolamide (LEA) at different storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound (LEA)?

A1: For long-term storage, it is highly recommended to store LEA at -80°C. For short-term storage, -20°C is acceptable. However, the stability of LEA, particularly in solution, is significantly better at -80°C.

Q2: Why is there a discrepancy in stability data from different suppliers for storage at -20°C?

A2: The observed discrepancies in stability data for LEA at -20°C can be attributed to several factors, including the formulation of the product (neat oil vs. solution), the solvent used, the concentration, and the specific stability testing protocols employed by the manufacturer. As a polyunsaturated fatty acid amide, LEA is susceptible to degradation, and even small variations in storage conditions can impact its shelf life.

Q3: What are the primary degradation pathways for LEA?

A3: The main degradation pathways for LEA are:

  • Hydrolysis: The amide bond can be hydrolyzed, breaking LEA down into linoleic acid and ethanolamine. This can be catalyzed by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) if there is any biological contamination.

  • Oxidation: The two double bonds in the linoleoyl acyl chain are susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light, or trace amounts of metal ions. Oxidative degradation can lead to a variety of byproducts, including hydroperoxides and aldehydes.

Q4: Is LEA more stable as a neat oil or in solution?

A4: While specific data is limited, neat oils are generally more stable than solutions if stored properly under an inert atmosphere. When in solution, the choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while solvents that are not properly degassed can contain dissolved oxygen, promoting oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Inconsistent experimental results with LEA stored at -20°C. Degradation of LEA due to prolonged or improper storage. This is more likely if the LEA is in solution.1. Verify the integrity of your LEA stock using an appropriate analytical method such as LC-MS/MS. 2. If degradation is confirmed, use a fresh vial of LEA. 3. For future studies, aliquot LEA solutions upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
Precipitate observed in LEA solution after thawing. The solubility of LEA may be limited in the chosen solvent at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, sonication may be attempted. 3. Consider preparing a fresh solution at a lower concentration if solubility issues persist.
Discoloration of LEA solution. This may be an indication of oxidation or other chemical degradation.1. Do not use the discolored solution. 2. Discard the vial and use a fresh, properly stored stock. 3. Ensure that solvents used for preparing solutions are of high purity and are degassed to minimize dissolved oxygen.

Quantitative Data Summary

The following table summarizes the available stability data for this compound solutions at different temperatures.

TemperatureDurationStabilitySource
-80°C6 monthsStableMedchemExpress
-20°C1 monthStableMedchemExpress
-20°C≥ 2 yearsStable (in ethanol)Cayman Chemical

Note: The conflicting data for -20°C highlights the importance of storing LEA at -80°C for long-term studies to ensure consistency and reproducibility.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to compare the stability of LEA at -20°C and -80°C over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound (LEA)

  • Internal Standard (IS), e.g., d4-Linoleoyl ethanolamide

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of LEA in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working solutions at a final concentration relevant to your experiments (e.g., 1 µg/mL).

  • Aliquot the working solutions into multiple autosampler vials.

  • Divide the vials into two sets. Store one set at -20°C and the other at -80°C.

3. Time Points for Analysis:

  • Analyze a fresh sample immediately after preparation (T=0).

  • Analyze samples from each storage temperature at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

4. LC-MS/MS Analysis:

  • At each time point, retrieve one vial from each storage temperature.

  • Allow the samples to thaw to room temperature.

  • Spike the samples with the internal standard at a known concentration.

  • Analyze the samples by LC-MS/MS. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Monitor the parent and daughter ions for both LEA and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of LEA to the internal standard for each sample.

  • Compare the peak area ratios of the stored samples to the T=0 sample.

  • A significant decrease in the peak area ratio over time indicates degradation of LEA.

  • Plot the percentage of remaining LEA at each time point for both storage temperatures to visualize the stability profile.

Visualizations

experimental_workflow prep Prepare LEA Stock and Working Solutions aliquot Aliquot into Vials prep->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 t0 Analyze T=0 Sample aliquot->t0 analysis LC-MS/MS Analysis at Time Points store_neg20->analysis store_neg80->analysis data Data Analysis and Comparison t0->data analysis->data

Experimental Workflow for LEA Stability Testing.

signaling_pathway LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 Activates NFkB_path NF-κB Signaling LEA->NFkB_path Inhibits AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Inflammation Inflammation NFkB_path->Inflammation Leads to

Simplified Signaling Pathway of this compound.

issues with Linoleoyl ethanolamide sticking to plasticware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Linoleoyl ethanolamide (LEA), with a specific focus on its adherence to plasticware.

Troubleshooting Guide: LEA Adsorption to Plasticware

This compound (LEA) is a lipophilic compound that can adsorb to the surface of standard laboratory plasticware, leading to inaccurate concentrations and loss of sample. This guide provides strategies to mitigate this issue.

Understanding the Problem

Standard laboratory plasticware, particularly items made from polypropylene (B1209903) (PP) and polystyrene (PS), are hydrophobic and can readily interact with lipophilic molecules like LEA. This non-specific binding can result in significant loss of your compound from solution.

Quantitative Data Summary

While specific quantitative data for LEA adsorption to various plastics is not extensively published, the following table summarizes the known solubility of LEA in common laboratory solvents. Proper dissolution is the first step in preventing precipitation and subsequent sticking.

SolventSolubilitySource
Ethanol (B145695)50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)25 mg/mL[1][2]
Dimethylformamide (DMF)25 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)100 µg/mL[1]

Note: For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Recommended Solutions

Based on best practices for handling lipophilic compounds, here are several strategies to minimize LEA sticking to plasticware:

  • Use of Alternative Materials:

    • Glassware: Borosilicate glass is a preferred alternative to plastic for handling lipophilic compounds. Ensure glassware is thoroughly cleaned and, if necessary, siliconized to further reduce surface interactions.

    • Low-Binding Plasticware: Several manufacturers offer "low protein binding" or "low adhesion" microcentrifuge tubes and plates.[3][4][5][6][7] These are often made of polypropylene but are surface-treated to be more hydrophilic, thus reducing the binding of hydrophobic molecules.

  • Solvent and Formulation Strategies:

    • Maintain Solubility: Ensure LEA remains fully dissolved in your working solution. If diluting into an aqueous buffer, be mindful of its low aqueous solubility and consider the use of a carrier solvent or surfactant.

    • Inclusion of Detergents: Adding a low concentration (typically 0.01-0.1%) of a non-ionic detergent such as Tween® 20 or Triton™ X-100 to your aqueous buffers can help to keep LEA in solution and reduce its interaction with plastic surfaces.

  • Coating of Plasticware:

    • Bovine Serum Albumin (BSA): Pre-coating plasticware with a solution of BSA (e.g., 1% w/v in PBS) can block the hydrophobic sites on the plastic, thereby reducing the non-specific binding of LEA.

    • Polyethylene Glycol (PEG): Similar to BSA, coating with a PEG solution can create a hydrophilic barrier on the plastic surface.

Experimental Protocol: Quantifying LEA Adsorption to Labware

This protocol provides a method for researchers to quantify the extent of LEA loss to their specific laboratory plasticware.

Objective: To determine the percentage of LEA that adsorbs to a specific type of plastic tube.

Materials:

  • This compound (LEA)

  • Ethanol (or other suitable organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plastic tubes to be tested (e.g., standard 1.5 mL polypropylene microcentrifuge tubes)

  • Control tubes (e.g., glass vials or certified low-binding microcentrifuge tubes)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Prepare a Stock Solution of LEA: Accurately weigh a known amount of LEA and dissolve it in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare a Working Solution: Dilute the LEA stock solution in a suitable solvent system to a final concentration that is easily detectable by your analytical method (e.g., 10 µg/mL). For this example, we will use an ethanol:PBS (1:1) mixture. Ensure no precipitation occurs.

  • Aliquot the Working Solution:

    • Pipette a known volume (e.g., 500 µL) of the LEA working solution into a set of the plastic tubes you wish to test (n=3-5).

    • Pipette the same volume of the LEA working solution into a set of control tubes (n=3-5).

  • Incubation: Incubate all tubes under your typical experimental conditions (e.g., room temperature for 1 hour with gentle agitation).

  • Sample Collection: After incubation, carefully transfer the supernatant from each tube to a clean analysis vial (e.g., HPLC vial). Be careful not to scrape the sides of the tube.

  • Analysis:

    • Analyze the concentration of LEA in each sample using a validated HPLC method.

    • Generate a standard curve for LEA to ensure accurate quantification.

  • Data Analysis:

    • Calculate the average concentration of LEA recovered from the test plastic tubes and the control tubes.

    • The percentage of LEA adsorbed to the plastic can be calculated using the following formula:

    % Adsorption = [ (C_control - C_test) / C_control ] * 100

    Where:

    • C_control is the average concentration of LEA in the control tubes.

    • C_test is the average concentration of LEA in the test plastic tubes.

Frequently Asked Questions (FAQs)

Q1: I dissolved my LEA in ethanol, but when I dilute it in my aqueous cell culture media, it precipitates. Why is this happening and what can I do?

A1: LEA is highly lipophilic and has very low solubility in aqueous solutions. The ethanol in your stock solution helps to keep it dissolved, but when you dilute it into a predominantly aqueous medium, the LEA can crash out of solution. To prevent this, you can try the following:

  • Decrease the final concentration of LEA.

  • Increase the percentage of organic solvent in the final solution , if your experimental system can tolerate it.

  • Use a surfactant or carrier protein. A small amount of a non-ionic detergent like Tween® 20 or the presence of serum albumin in your media can help to maintain LEA solubility.

  • Prepare a lipid-based formulation , such as liposomes or nanoemulsions, for delivery to your cells.

Q2: Can I reuse plasticware after it has been exposed to LEA?

A2: It is not recommended to reuse plasticware that has been in contact with LEA, especially for quantitative experiments. The adsorbed LEA can be difficult to remove completely with standard washing procedures and may leach into subsequent solutions, causing cross-contamination.

Q3: Are there any types of plastic that are better than others for handling LEA?

A3: While all plastics have the potential to interact with lipophilic compounds, some are better than others. Polypropylene and polystyrene are known for their hydrophobic surfaces. If plastic must be used, opt for "low-binding" or "low-adhesion" tubes and plates. These have been surface-treated to be more hydrophilic. However, for sensitive applications, borosilicate glass is the most reliable option.

Q4: I am seeing a gradual decrease in the concentration of my LEA stock solution stored in a polypropylene tube over time. What is the cause?

A4: This is likely due to two factors: adsorption of LEA onto the surface of the polypropylene tube and potential evaporation of the solvent, especially if it is volatile like ethanol. For long-term storage, it is best to store LEA as a solid at -20°C or as a concentrated stock solution in a tightly sealed glass vial at -80°C.

Q5: Will autoclaving my plastic tubes reduce the binding of LEA?

A5: Autoclaving is unlikely to reduce the binding of LEA and may even alter the surface properties of the plastic, potentially increasing non-specific binding. It is not a recommended procedure for reducing the adsorption of lipophilic compounds.

Visual Guides

Troubleshooting_Workflow A Problem: Inconsistent results or loss of LEA concentration B Is LEA precipitating out of solution? A->B C Yes B->C Yes D No B->D No E Improve LEA Solubility: - Decrease final concentration - Use co-solvents (e.g., ethanol, DMSO) - Add non-ionic detergents (e.g., Tween-20) - Use carrier proteins (e.g., BSA) C->E F Suspect Adsorption to Plasticware D->F K Problem Resolved E->K G Mitigate Adsorption F->G H Switch to Alternative Labware: - Borosilicate glass - Low-binding plasticware G->H I Modify Experimental Protocol: - Coat plasticware (BSA, PEG) - Minimize contact time with plastic G->I J Quantify LEA Loss (Run Adsorption Protocol) G->J H->K I->K J->K

Caption: Troubleshooting workflow for LEA sticking issues.

Signaling_Pathway_Placeholder cluster_0 Factors Influencing LEA Loss cluster_1 Interaction & Outcome LEA This compound (Lipophilic) Interaction Hydrophobic Interaction LEA->Interaction High Affinity Plastic Plastic Surface (Hydrophobic) Plastic->Interaction Solvent Aqueous Solvent Solvent->Interaction Low Solubility Adsorption LEA Adsorption (Sticking) Interaction->Adsorption Loss Loss of Compound from Solution Adsorption->Loss

References

Technical Support Center: Optimizing Solvent for Linoleoyl Ethanolamide (LEA) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting and optimizing solvents for the administration of Linoleoyl ethanolamide (LEA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (LEA)?

A1: LEA is a lipophilic compound with very low water solubility (estimated at 0.108 mg/L at 25°C).[] Therefore, organic solvents are necessary for initial dissolution. Commonly used and recommended solvents include:

  • Ethanol (B145695): LEA is highly soluble in ethanol, with a reported solubility of 50 mg/mL.[2]

  • Dimethyl Sulfoxide (DMSO): LEA is also readily soluble in DMSO, with a reported solubility of 25 mg/mL.[2][3]

  • Dimethylformamide (DMF): The solubility of LEA in DMF is reported to be 25 mg/mL.[2]

For in vivo studies, these stock solutions must be further diluted into a biocompatible vehicle.

Q2: How should I prepare LEA for in vitro experiments, such as cell culture?

A2: For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent like sterile ethanol or DMSO. This stock solution is then diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are suitable vehicle formulations for in vivo administration of LEA?

A3: Due to its poor water solubility, direct injection of LEA in an aqueous solution is not feasible. Common strategies involve using a mixture of solvents and surfactants to create a stable emulsion or solution. Two reported vehicle formulations for LEA and other lipophilic compounds are:

  • Tween 80 in Saline: A vehicle composed of 5% Tween 80 diluted in a 0.9% saline solution has been used for intraperitoneal (i.p.) injections of LEA in rats.[][4]

  • DMSO, PEG300, Tween 80, and Saline Cocktail: A more complex vehicle that can be used for lipophilic compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] This formulation is often used to improve the solubility and bioavailability of poorly water-soluble compounds for in vivo studies.

Q4: How should I store this compound solutions?

A4: Solid LEA should be stored at -20°C.[] Stock solutions of LEA in organic solvents such as ethanol or DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: My this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: This is a common issue known as "crashing out" or precipitation, which occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous environment. The drastic change in solvent polarity reduces the solubility of the compound, causing it to come out of solution.

  • Solutions:

    • Reduce the Final Concentration: The final concentration of LEA in your aqueous solution may be too high. Try working with a lower final concentration.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the stock solution to a small volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.

    • Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the LEA in solution. However, always run a vehicle control to check for solvent toxicity.

    • Use a Surfactant: For in vitro experiments, the addition of a small amount of a biocompatible surfactant, like Tween 80 (at a very low, non-toxic concentration), to the culture medium can help to maintain the solubility of LEA.

    • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the LEA stock solution can sometimes help to prevent precipitation.

Issue 2: I am observing inconsistent results in my experiments.

  • Possible Cause: Inconsistent results can arise from the precipitation of LEA in your working solutions. Even if not visible to the naked eye, microprecipitation can lead to an inaccurate and variable effective concentration of the compound in your experiment.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare your final working solutions fresh from a stock solution just before each experiment. Do not store diluted aqueous solutions of LEA.

    • Vortex Before Use: Vigorously vortex your final working solution before adding it to your experimental system to ensure a homogenous suspension.

    • Visual Inspection: Before use, carefully inspect your solution against a light source for any signs of cloudiness or precipitate.

Issue 3: I am concerned about the toxicity of the solvent in my cell culture or animal model.

  • Possible Cause: Organic solvents like DMSO and surfactants like Tween 80 can be toxic to cells and animals at higher concentrations.

  • Solutions:

    • Minimize Final Solvent Concentration: Always aim to use the lowest possible final concentration of any organic solvent or surfactant. For cell culture, a final DMSO concentration of 0.1% is often well-tolerated, but this should be determined for your specific cell line.

    • Run Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent/vehicle mixture as the experimental group, but without the LEA. This will allow you to distinguish the effects of LEA from any effects of the vehicle itself.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Source
Ethanol50[2]
DMSO25[2][3]
DMF25[2]
Water~0.000108[]

Table 2: Example Formulations for In Vivo Administration of Lipophilic Compounds

Formulation ComponentsPercentagePurpose
Formulation 1
Tween 805%Surfactant/Emulsifier
0.9% Saline95%Aqueous vehicle
Formulation 2
DMSO10%Primary solvent
PEG30040%Co-solvent/Solubilizer
Tween 805%Surfactant/Emulsifier
Saline45%Aqueous vehicle

Experimental Protocols

Protocol 1: Preparation of LEA for In Vitro Cell Culture Experiments

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of solid LEA in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the LEA is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration of LEA. Ensure the final concentration of the organic solvent is minimal (e.g., ≤0.1%).

    • Vortex the final working solution gently before adding it to your cells.

Protocol 2: Preparation of LEA for In Vivo Administration (using 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Prepare a Concentrated Stock Solution in DMSO:

    • Dissolve the required amount of LEA in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, sequentially add the vehicle components. For a final volume of 1 mL:

      • Start with 400 µL of PEG300.

      • Add 50 µL of Tween 80 and mix well.

      • Add 450 µL of sterile saline and mix thoroughly.

  • Prepare the Final Dosing Solution:

    • Add 100 µL of the LEA stock solution in DMSO to the 900 µL of the prepared vehicle mixture.

    • Vortex the final solution until it is clear and homogenous.

    • This will result in a final dosing solution with a solvent composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer the freshly prepared solution to the animals.

Mandatory Visualizations

LEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LEA Linoleoyl ethanolamide (LEA) TRPV1 TRPV1 LEA->TRPV1 Activates CB1 CB1 Receptor (Weak Affinity) LEA->CB1 CB2 CB2 Receptor (Weak Affinity) LEA->CB2 NFkB NF-κB (Inhibited) LEA->NFkB Inhibits Signaling ERK ERK TRPV1->ERK Phosphorylation AP1 AP-1 ERK->AP1 Activation Transcription Gene Transcription AP1->Transcription AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Suppresses pro-inflammatory genes

Caption: Simplified signaling pathway of this compound (LEA).

Solvent_Selection_Workflow cluster_workflow Solvent Selection Workflow for Lipophilic Compounds start Start: Need to dissolve This compound solubility_test 1. Initial Solubility Screening (Ethanol, DMSO, DMF) start->solubility_test application 2. Define Experimental Application solubility_test->application invitro In Vitro (Cell Culture) application->invitro Cell-based invivo In Vivo (Animal Model) application->invivo Animal invitro_protocol 3a. Prepare stock in EtOH or DMSO. Dilute in media (≤0.1% solvent). invitro->invitro_protocol invivo_protocol 3b. Select biocompatible vehicle (e.g., Tween 80/Saline or DMSO/PEG300/Tween 80/Saline). invivo->invivo_protocol troubleshoot 4. Troubleshooting (Precipitation Occurs?) invitro_protocol->troubleshoot invivo_protocol->troubleshoot optimize Optimize dilution, use co-solvents, or adjust concentration. troubleshoot->optimize Yes end End: Stable LEA solution for administration troubleshoot->end No optimize->end vehicle_control Run Vehicle Control end->vehicle_control CRITICAL STEP

References

Linoleoyl Ethanolamide Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linoleoyl Ethanolamide (LEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of LEA during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound (LEA) is an endogenous fatty acid amide, classified as an N-acylethanolamine. Its structure contains a linoleoyl group, which has two cis double bonds. These double bonds, particularly the bis-allylic methylene (B1212753) group between them, are highly susceptible to attack by oxygen radicals, leading to a free-radical chain reaction known as auto-oxidation. This process can degrade the compound, leading to inconsistent experimental results.

Q2: What are the visible signs of LEA degradation?

While early-stage oxidation may not be visible, significant degradation can manifest in several ways. If you are working with LEA in a powdered form (which is not recommended for unsaturated lipids), it may become gummy or discolored upon exposure to air and moisture. In solution, the formation of oxidation products can sometimes lead to a slight yellowish tint or the appearance of precipitates, although analytical confirmation is necessary.

Q3: What is the optimal way to store this compound?

To ensure long-term stability (≥ 2 years), LEA should be stored at -20°C.[1][2] It is best stored as a solution in a suitable organic solvent, such as ethanol, DMSO, or dimethylformamide (DMF).[1][3] The solution should be placed in a glass vial with a Teflon-lined cap and the headspace should be purged with an inert gas like argon or nitrogen to displace oxygen.[4] For stock solutions stored at -80°C, they can be stable for up to 6 months, while at -20°C, they should be used within one month.[5]

Q4: Can I store LEA as a dry powder?

Storing unsaturated lipids like LEA as a powder is not recommended.[4] The powder form is highly hygroscopic and will readily absorb moisture from the air, which can accelerate both hydrolysis and oxidation.[4] If you receive LEA as a powder, it should be promptly dissolved in a suitable anhydrous organic solvent for storage.[4]

Q5: How should I handle LEA solutions to minimize oxidation during experiments?

When working with LEA solutions, it is crucial to minimize exposure to air and light.[4]

  • Thawing: Before opening, always allow the vial to warm to room temperature to prevent condensation of moisture inside the container.[4]

  • Inert Atmosphere: If you need to open the vial multiple times, consider aliquoting the stock solution into smaller, single-use vials under an inert atmosphere.

  • Antioxidants: For applications where it will not interfere with downstream analysis, adding an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent can help prevent oxidation.[4]

  • Light Protection: Use amber glass vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.

Q6: What are the primary products of LEA auto-oxidation?

The auto-oxidation of the linoleoyl group primarily yields hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE) ethanolamides. These primary oxidation products are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes and ketones, which can interfere with biological assays.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the handling and use of this compound.

TroubleshootingGuide start Problem: Inconsistent Experimental Results check_storage Review Storage and Handling Procedures start->check_storage is_solution Was LEA stored as a solution in organic solvent? check_storage->is_solution is_temp Was it stored at -20°C or below? is_solution->is_temp Yes solution_resuspend Action: Immediately dissolve powder in anhydrous solvent and store properly. is_solution->solution_resuspend No is_inert Was it stored under an inert gas (Ar/N2)? is_temp->is_inert Yes solution_degrade Solution: Compound has likely degraded. Discard and use a fresh vial. Implement proper storage. is_temp->solution_degrade No thaw_procedure Was the vial warmed to room temp before opening? is_inert->thaw_procedure Yes is_inert->solution_degrade No check_purity Verify Purity of Stock thaw_procedure->check_purity Yes thaw_procedure->solution_degrade No run_qc Run analytical QC (e.g., LC-MS) on the stock solution. check_purity->run_qc degraded Is degradation (e.g., oxide peaks) observed? run_qc->degraded solution_purity Solution: If purity is low, obtain a new batch of LEA. degraded->solution_purity Yes solution_ok LEA is likely stable. Investigate other experimental variables. degraded->solution_ok No

Figure 1: Troubleshooting workflow for inconsistent results with LEA.

Quantitative Data Summary

Storage ConditionSolvent/StateAtmosphereLight ExposureExpected Stability (Relative)Recommendations
-80°C EthanolInert (Argon)DarkVery High Recommended for long-term (>1 month) archival storage of stock solutions.[5]
-20°C EthanolInert (Argon)DarkHigh Standard recommended condition for working stock solutions. Stable for at least 2 years under these conditions.[1]
-20°CEthanolAirDarkModerateSusceptible to oxidation from dissolved oxygen and air in the headspace. Not ideal for long-term storage.
4°CEthanolAirDarkLowSignificant degradation can be expected over days to weeks. Not recommended.
Room Temperature (~25°C)EthanolAirAmbient LightVery Low Rapid degradation will occur. Avoid this condition for any length of time.
Room Temperature (~25°C)Dry PowderAirAmbient LightExtremely Low Highly susceptible to both oxidation and hydrolysis. Not a recommended storage form.[4]

Experimental Protocols

Protocol 1: Stability-Indicating Analysis of LEA by LC-MS/MS

This protocol provides a framework for quantifying the remaining LEA and detecting its primary oxidation products (hydroperoxides) to assess stability over time.

Objective: To quantify the percentage of intact LEA remaining in a sample after exposure to specific storage or stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of LEA (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., ethanol).

    • Aliquot the stock solution into multiple glass vials with Teflon-lined caps.

    • For testing antioxidants, prepare a parallel set of vials containing the antioxidant (e.g., 0.01% BHT).

    • Expose the vials to the desired stability conditions (e.g., 25°C in ambient light, 40°C in the dark).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately dilute an aliquot to a working concentration (e.g., 10 µg/mL) in the initial mobile phase.[3]

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 5 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate: 0.30 mL/min.[6]

    • Gradient:

      • 0-1 min: 70% B

      • 1-5 min: Gradient to 98% B

      • 5-7 min: Hold at 98% B

      • 7-8 min: Return to 70% B

      • 8-10 min: Re-equilibrate at 70% B

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • LEA: [M+H]⁺ precursor ion m/z 324.3 → product ion m/z 62.[2][6]

      • LEA Hydroperoxides (e.g., 9/13-HPODE-EA): [M+H]⁺ precursor ion m/z 356.3 → product ions (scan for fragments to identify specific isomers).

  • Data Analysis:

    • Integrate the peak area for the LEA MRM transition at each time point.

    • Calculate the percentage of LEA remaining at time t using the following formula: % LEA Remaining = (Peak Area at time t / Peak Area at time 0) * 100

    • Monitor the appearance and relative increase of peaks corresponding to oxidation products.

StabilityWorkflow prep_stock 1. Prepare LEA Stock Solution aliquot 2. Aliquot into Vials (± Antioxidant) prep_stock->aliquot stress 3. Expose to Stress Conditions (T, Light, O2) aliquot->stress withdraw 4. Withdraw Samples at Time Points (t=0, 1, 2...) stress->withdraw analyze 5. Analyze by LC-MS/MS (MRM Mode) withdraw->analyze quantify 6. Quantify Peak Area of LEA analyze->quantify calculate 7. Calculate % Degradation quantify->calculate

Figure 2: Experimental workflow for assessing LEA stability.
Protocol 2: Assessment of Lipid Peroxidation using the TBARS Assay

This protocol describes a classic method to quantify secondary oxidation products, specifically malondialdehyde (MDA), as an indicator of overall lipid peroxidation.

Objective: To measure the amount of Thiobarbituric Acid Reactive Substances (TBARS) as an index of LEA oxidation.

Methodology:

  • Sample Preparation:

    • Prepare LEA samples as described in Protocol 1, exposed to oxidative stress for a defined period. A positive control (e.g., LEA with an oxidation initiator like AAPH) and a negative control (LEA at t=0) should be included.

    • Prepare a set of malondialdehyde (MDA) standards for the calibration curve.[7]

  • TBARS Reaction:

    • To 100 µL of each sample or standard in a microcentrifuge tube, add 100 µL of SDS Lysis Solution and mix.[7]

    • Add 250 µL of Thiobarbituric Acid (TBA) Reagent to each tube.[7]

    • Incubate the tubes at 95°C for 45-60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[7]

    • Cool the tubes on ice for 10 minutes to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.[8][9]

  • Spectrophotometric Measurement:

    • Transfer 200 µL of the supernatant from each tube into a 96-well plate.

    • Read the absorbance at 532 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the MDA standards versus their concentration to generate a standard curve.

    • Calculate the concentration of TBARS (as MDA equivalents) in the LEA samples by interpolating their absorbance values from the standard curve. An increase in TBARS concentration over time indicates progressive oxidation.

Understanding the Auto-Oxidation Pathway

The auto-oxidation of this compound is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination. The presence of a bis-allylic hydrogen on the carbon between the two double bonds makes it particularly easy to abstract, initiating the chain reaction.

AutoOxidation cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination LEA This compound (LH) L_radical Lipid Radical (L•) LEA->L_radical Initiator Initiator (e.g., R•, Light, Heat) Initiator->LEA H• abstraction O2 Oxygen (O2) L_radical->O2 LOO_radical Peroxy Radical (LOO•) O2->LOO_radical fast LEA2 Another LEA Molecule (LH) LOO_radical->LEA2 H• abstraction LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH Antioxidant Antioxidant (AH) LOO_radical->Antioxidant H• donation L_radical2 Lipid Radical (L•) LEA2->L_radical2 L_radical2->O2 continues chain rad1 Radical (L• or LOO•) non_radical Non-Radical Products rad1->non_radical rad2 Radical (L• or LOO•) rad2->non_radical stable_rad Stable Radical Antioxidant->stable_rad

Figure 3: Simplified pathway of this compound auto-oxidation.

References

Validation & Comparative

Validating LC-MS/MS Methods for Linoleoyl Ethanolamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of linoleoyl ethanolamide (LEA), an endogenous N-acylethanolamine (NAE), is crucial for understanding its physiological roles and its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[1] This guide provides a comparative overview of validated LC-MS/MS methods for LEA analysis, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.

Methodology Comparison: LC-MS/MS vs. Alternatives

While other techniques like gas chromatography-mass spectrometry (GC-MS) can be used to quantify NAEs, LC-MS/MS is generally preferred.[1] GC-MS methods typically require a time-consuming derivatization step to make the analytes volatile, making the overall process more laborious.[2] In contrast, LC-MS/MS allows for the direct analysis of these compounds, offering a more streamlined and high-throughput workflow.

Quantitative Performance of Validated LC-MS/MS Methods

The following table summarizes the key performance characteristics of several published LC-MS/MS methods for the quantification of LEA and other NAEs in various biological matrices. This data allows for a direct comparison of the sensitivity, precision, and accuracy of different approaches.

Analyte(s)MatrixSample PreparationLinearity RangeLLOQInter-assay Precision (%CV)Inter-assay Accuracy (%Bias)Reference
LEA, AEA, OEA, PEAHuman PlasmaProtein Precipitation-0.05 ng/mL (for LEA)<12%Within ±12%[3]
AEA, OEA, PEAHuman PlasmaLiquid-Liquid Extraction-0.1/0.5/0.5 ng/mL--[4][5]
AEA, 2-AG, OEA, PEARodent Serum-R² > 0.990.059 pmol/mL (for NAEs)<15%<15%[6]
AEA, OEA, PEARodent Brain TissueAcetonitrile (B52724) Precipitation-1.4/0.6/0.5 ng/mL<15%<15%[7]
AEA, OEA, PEAHuman Seminal PlasmaSolid Phase Extraction0.237-19 nM (AEA, OEA)100 fmol/mL (AEA)6.6-17.7%-[8]
NAEsHuman CSFProtein Precipitation-0.28-61.2 pM<15%-[9]

AEA: Anandamide (B1667382), OEA: Oleoylethanolamide, PEA: Palmitoylethanolamide (B50096), 2-AG: 2-Arachidonoylglycerol, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation.

Experimental Protocols: A Closer Look

The success of any LC-MS/MS analysis heavily relies on the robustness of the experimental protocol. Below are detailed methodologies for the key steps in LEA quantification.

Sample Preparation

The initial step of isolating LEA from complex biological matrices is critical. The choice of method depends on the sample type, desired purity, and throughput.

  • Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma and serum samples.[3] A cold organic solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected. This method is well-suited for high-throughput applications.[10]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analytes between two immiscible liquid phases.[4] A common approach involves the use of a solvent system like chloroform/methanol.[11] While more time-consuming than PPT, LLE can effectively remove interfering substances, leading to improved sensitivity and accuracy.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analytes of interest while other matrix components are washed away.[8][12] This technique is particularly useful for complex matrices or when very low detection limits are required.

Chromatographic Separation

Effective chromatographic separation is essential to resolve LEA from other structurally related NAEs and potential isobaric interferences.

  • Column: Reversed-phase columns, such as C18 or C6-Phenyl, are commonly employed for the separation of NAEs.[3][7]

  • Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.[2][3]

  • Flow Rate and Gradient: The flow rate and gradient profile are optimized to ensure good peak shape and resolution within a reasonable run time. A typical analysis time is in the range of 3-12 minutes.[1][4]

Mass Spectrometric Detection

Tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of low-abundance lipids like LEA.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of NAEs.[7][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. The characteristic transition for many NAEs, including LEA, is the fragmentation of the protonated molecule [M+H]+ to a common product ion with m/z 62, which corresponds to the ethanolamine (B43304) head group.[3][13]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated anandamide (AEA-d8), is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[3]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logic behind the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) InternalStandard Add Internal Standard (e.g., AEA-d8) BiologicalSample->InternalStandard Spiking Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for LC-MS/MS quantification of this compound.

analytical_logic cluster_extraction Extraction & Cleanup cluster_lcms LC-MS/MS cluster_quant Quantification Analyte This compound (LEA) in Biological Matrix Analyte_Extracted Extracted LEA Analyte->Analyte_Extracted IS Stable Isotope-Labeled Internal Standard (IS) IS_Extracted Extracted IS IS->IS_Extracted Analyte_Signal LEA Signal (Peak Area) Analyte_Extracted->Analyte_Signal IS_Signal IS Signal (Peak Area) IS_Extracted->IS_Signal Ratio Peak Area Ratio (LEA / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration LEA Concentration Ratio->Concentration CalibrationCurve Calibration Curve CalibrationCurve->Concentration Comparison

Caption: Logic diagram for quantitative analysis using an internal standard.

References

A Comparative Guide to the Potency of Linoleoyl Ethanolamide and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of two endogenous N-acylethanolamides: linoleoyl ethanolamide (LEA) and the more extensively studied anandamide (B1667382) (AEA). The information presented herein is supported by experimental data to assist researchers in evaluating the potential of these molecules as pharmacological tools or therapeutic leads.

Quantitative Comparison of Potency

The following tables summarize the binding affinities and functional potencies of LEA and AEA at key molecular targets.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)
Anandamide (AEA) CB1 Receptor89 nM[1]31 nM[1]
CB2 Receptor371 nM[1]27 nM[1]
TRPV1 Channel~2 µM[2]1.95 µM (Calcium Influx)[3]; 0.05 µM (Endothelial Cell Proliferation)[4]
GPR55Not applicable18 nM (GTPγS)[5]; 7.3 µM (Ca2+ Signaling)[6]
This compound (LEA) CB1 Receptor10 µM[7]Not well characterized
CB2 Receptor25 µM[7]Not well characterized
TRPV1 ChannelNot well characterizedActivates at submicromolar concentrations[8]
GPR55Not well characterizedNo significant activity reported

Note: Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response.

Table 2: Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

CompoundKmVmax
Anandamide (AEA) Data not available in a directly comparable formatData not available in a directly comparable format
This compound (LEA) Data not available in a directly comparable formatData not available in a directly comparable format

Signaling Pathways

The activation of different receptors by AEA and LEA initiates distinct intracellular signaling cascades.

Anandamide (AEA) Signaling

Anandamide is a promiscuous ligand, activating multiple receptor types to elicit a range of cellular responses.

anandamide_signaling AEA Anandamide (AEA) CB1 CB1 Receptor (Gi/o-coupled) AEA->CB1 TRPV1 TRPV1 Channel AEA->TRPV1 GPR55 GPR55 (Gq/13-coupled) AEA->GPR55 AC Adenylyl Cyclase CB1->AC MAPK MAPK Pathway CB1->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene Gene Expression PKA->Gene MAPK->Gene Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC Phospholipase C GPR55->PLC RhoA RhoA Activation GPR55->RhoA IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release (ER) IP3->Ca_release

Anandamide's diverse signaling pathways.
This compound (LEA) Signaling

LEA primarily exerts its effects through pathways independent of the classical cannabinoid receptors.

lea_signaling cluster_nucleus LEA This compound (LEA) TLR4 Toll-like Receptor 4 (TLR4) LEA->TLR4 Inhibits LPS-induced activation Unknown Unknown Receptor/Mechanism LEA->Unknown IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression ERK ERK Pathway Unknown->ERK AP1 AP-1 Transcription ERK->AP1

LEA's primary signaling pathways.

Experimental Methodologies

The data presented in this guide were generated using established in vitro assays. Below are detailed protocols for the key experiments cited.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.
  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
  • The supernatant is then ultracentrifuged to pellet the membranes containing the receptors.
  • The membrane pellet is resuspended in a binding buffer and protein concentration is determined.

2. Binding Assay:

  • A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled test compound (AEA or LEA) are added to compete with the radioligand for binding to the receptors.
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

TRPV1 Activation Assay (Calcium Influx)

This assay measures the ability of a compound to activate the TRPV1 ion channel by monitoring the resulting influx of calcium into the cell.

1. Cell Preparation:

  • HEK293 cells are transiently or stably transfected with a plasmid encoding for the human TRPV1 channel.
  • The cells are plated in a multi-well plate and allowed to adhere overnight.

2. Fluorescent Dye Loading:

  • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
  • The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.
  • A baseline fluorescence reading is taken before the addition of the test compound.
  • The test compound (AEA or LEA) is added at various concentrations, and the change in fluorescence intensity is monitored over time.
  • A known TRPV1 agonist (e.g., capsaicin) is used as a positive control, and an antagonist (e.g., capsazepine) can be used to confirm the specificity of the response.

4. Data Analysis:

  • The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
  • The EC50 value is determined by plotting the peak fluorescence response against the concentration of the test compound.

GPR55 Activation Assay (β-Arrestin Recruitment)

This assay measures the activation of the GPR55 receptor by monitoring the recruitment of the signaling protein β-arrestin to the activated receptor.

1. Cell Line and Reagents:

  • A cell line (e.g., U2OS) is engineered to co-express GPR55 fused to a luminescent or fluorescent protein and β-arrestin fused to a complementary protein fragment.

2. Assay Procedure:

  • The cells are plated in a multi-well plate.
  • The test compound (AEA or LEA) is added at various concentrations.
  • If GPR55 is activated, it changes conformation, leading to the recruitment of β-arrestin.

3. Signal Detection:

  • The proximity of the GPR55 and β-arrestin fusion proteins results in a detectable signal (e.g., bioluminescence resonance energy transfer, BRET, or enzyme complementation).
  • The signal is measured using a plate reader.

4. Data Analysis:

  • The EC50 value is calculated by plotting the signal intensity against the concentration of the test compound.

Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical experimental workflow for assessing the potency of these compounds and the logical relationship of their comparative effects.

experimental_workflow start Start: Synthesize/Acquire AEA and LEA binding Radioligand Binding Assays (CB1, CB2) start->binding ca_influx Calcium Influx Assays (TRPV1) start->ca_influx g_protein G-Protein Activation Assays (GPR55) start->g_protein faah FAAH Hydrolysis Assay start->faah ki Determine Ki values binding->ki ec50 Determine EC50 values ca_influx->ec50 g_protein->ec50 km_vmax Determine Km and Vmax faah->km_vmax compare Compare Potency and Efficacy ki->compare ec50->compare km_vmax->compare end End: Potency Profile Established compare->end

A typical experimental workflow.

logical_comparison AEA Anandamide (AEA) CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 TRPV1 TRPV1 Channel AEA->TRPV1 GPR55 GPR55 AEA->GPR55 FAAH FAAH Hydrolysis AEA->FAAH LEA This compound (LEA) LEA->CB1_CB2 LEA->TRPV1 LEA->GPR55 LEA->FAAH AEA_CB High Affinity (nM) CB1_CB2->AEA_CB AEA is more potent LEA_CB Low Affinity (µM) CB1_CB2->LEA_CB AEA_TRPV1 Agonist (µM) TRPV1->AEA_TRPV1 LEA_TRPV1 Agonist (sub-µM) TRPV1->LEA_TRPV1 LEA may be more potent AEA_GPR55 Agonist (nM to µM) GPR55->AEA_GPR55 AEA is active LEA_GPR55 Inactive GPR55->LEA_GPR55 AEA_FAAH Substrate FAAH->AEA_FAAH LEA_FAAH Substrate FAAH->LEA_FAAH

A logical comparison of AEA and LEA.

References

A Comparative Guide to the Biological Activities of Linoleoyl Ethanolamide (LEA) and Oleoylethanolamide (OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) and Oleoylethanolamide (OEA) are both endogenous fatty acid ethanolamides that have garnered significant interest for their roles in regulating various physiological processes, including appetite, lipid metabolism, and inflammation. As structural analogs, they share common pathways but also exhibit distinct biological activities. This guide provides a comprehensive comparison of LEA and OEA, summarizing key experimental data, detailing relevant experimental protocols, and visualizing their signaling pathways to aid researchers in understanding their therapeutic potential.

Comparative Overview of Biological Activities

Both LEA and OEA are known to exert their effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2] However, the potency and spectrum of their effects can differ.

Appetite Regulation

Both LEA and OEA have been shown to possess anorexic effects, contributing to the feeling of satiety and reducing food intake. Some studies suggest that LEA is similar in potency to OEA in its ability to reduce food intake.[3] OEA, in particular, has been extensively studied for its role as a satiety factor.[4][5][6] It is synthesized in the small intestine in response to fat intake and activates PPAR-α to signal satiety to the brain.[4]

Lipid Metabolism

As activators of PPAR-α, both LEA and OEA play a role in regulating lipid metabolism. OEA has been shown to stimulate lipolysis, enhance fatty acid oxidation, and reduce plasma triglyceride and cholesterol levels.[7][8] LEA has also been demonstrated to reduce circulating triglycerides and cholesterol in animal models of diet-induced obesity.[2][9] One study described the metabolic profile of LEA as intermediate between the endocannabinoid anandamide (B1667382) (AEA) and the non-cannabinoid NAEs like OEA.[2]

Anti-inflammatory Effects

Both LEA and OEA exhibit anti-inflammatory properties. In animal models of high-fat diet-induced obesity, LEA treatment has been shown to reduce circulating levels of the pro-inflammatory cytokines IL-6 and TNF-α.[2] Similarly, OEA has been demonstrated to exert potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in various inflammatory models.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the biological activities of LEA and OEA. It is important to note that direct comparative studies are limited, and data are often from separate experiments.

Table 1: Comparative Effects on Appetite and Body Weight

ParameterThis compound (LEA)Oleoylethanolamide (OEA)Species/ModelCitation
Food Intake Similar potency to OEA in reducing food intakeReduces food intake in a dose-dependent mannerRats[3]
Body Weight Gain Reduced weight gain in diet-induced obese ratsInhibited body weight gain in diet-induced obese mice and ratsRats, Mice[2][7]

Table 2: Comparative Effects on Lipid Metabolism

ParameterThis compound (LEA)Oleoylethanolamide (OEA)Species/ModelCitation
Plasma Triglycerides Significant reduction in diet-induced obese ratsSignificant reduction in diet-induced obese ratsRats[2][12]
Plasma Cholesterol Significant reduction in diet-induced obese ratsLowered plasma cholesterol levels in diet-induced obese miceRats, Mice[2][7]

Table 3: Comparative Effects on Inflammation

ParameterThis compound (LEA)Oleoylethanolamide (OEA)Species/ModelCitation
IL-6 Reduction Reduced plasma IL-6 in diet-induced obese ratsSuppressed LPS-induced IL-6 production in THP-1 macrophagesRats, Human cell line[2][11]
TNF-α Reduction Reduced plasma TNF-α in diet-induced obese ratsSuppressed LPS-induced TNF-α production in THP-1 macrophagesRats, Human cell line[2][11]

Table 4: PPAR-α Activation

CompoundEC50Species/AssayCitation
Oleoylethanolamide (OEA) 120 ± 1 nMCell-based transactivation assay[1][4]
This compound (LEA) Not Reported--

Signaling Pathways

The primary signaling pathway for both LEA and OEA involves the activation of PPAR-α. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the expression of target genes involved in lipid metabolism and inflammation.

LEA_OEA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LEA Linoleoyl ethanolamide (LEA) PPARa PPAR-α LEA->PPARa OEA Oleoylethanolamide (OEA) OEA->PPARa PPRE PPRE (PPAR Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes regulates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammation Decreased Inflammation TargetGenes->AntiInflammation

Signaling pathway of LEA and OEA via PPAR-α activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of LEA and OEA.

In Vitro PPAR-α Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPAR-α receptor.

Workflow Diagram:

PPARa_Assay_Workflow CellCulture 1. Culture cells expressing PPA-α and a reporter gene Treatment 2. Treat cells with LEA, OEA, or control CellCulture->Treatment Incubation 3. Incubate for 24 hours Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis LuciferaseAssay 5. Measure luciferase activity Lysis->LuciferaseAssay DataAnalysis 6. Analyze data and determine EC50 LuciferaseAssay->DataAnalysis

Workflow for in vitro PPAR-α transactivation assay.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Transfection: Cells are transiently transfected with expression vectors for human or rodent PPAR-α and a reporter plasmid containing a luciferase gene under the control of a PPAR-α response element (PPRE).

  • Treatment: 24 hours post-transfection, cells are treated with varying concentrations of LEA, OEA, or a known PPAR-α agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The data are then plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated using non-linear regression analysis.[1][4]

In Vivo Rodent Feeding and Meal Pattern Analysis

This protocol is used to assess the effects of LEA and OEA on food intake and feeding behavior in rodents.

Methodology:

  • Animal Acclimation: Male Wistar rats are individually housed in metabolic cages equipped with automated food and water dispensers and data acquisition systems (e.g., BioDAQ). Animals are acclimated to the cages and a standard chow diet for at least one week.

  • Compound Administration: On the day of the experiment, rats are administered LEA, OEA (e.g., 5-20 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark cycle.

  • Data Collection: Food intake, meal size, meal duration, and inter-meal intervals are continuously monitored for 24 hours. A "meal" is defined by a minimum food intake (e.g., 0.2 g) and a minimum inter-meal interval (e.g., 10 minutes).[13][14][15][16]

  • Data Analysis: The collected data are analyzed to determine the effect of the test compounds on total food intake, meal patterns, and satiety ratio (inter-meal interval divided by meal size). Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of LEA, OEA, and vehicle.[13][14]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Methodology:

  • Animal Groups: Male Wistar rats are divided into several groups: a control group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of LEA or OEA.

  • Compound Administration: LEA, OEA, or the control substance is administered (e.g., i.p. or orally) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.[1][13][17]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. Statistical significance is determined using appropriate statistical tests.

Liver Lipid Extraction and Analysis

This protocol describes the extraction and quantification of lipids from liver tissue.

Methodology:

  • Tissue Homogenization: A known weight of frozen liver tissue (e.g., 100 mg) is homogenized in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[17][18][19][20][21]

  • Lipid Extraction: The homogenate is shaken and then centrifuged to separate the layers. The lower organic phase containing the lipids is collected.

  • Solvent Evaporation: The solvent from the lipid extract is evaporated under a stream of nitrogen.

  • Lipid Quantification: The dried lipid extract is reconstituted in a suitable solvent (e.g., isopropanol). Total cholesterol and triglyceride levels are then determined using commercially available enzymatic assay kits. The results are normalized to the initial weight of the liver tissue.[17][18][19][20][21]

Conclusion

Both this compound and Oleoylethanolamide are promising endogenous lipids with significant therapeutic potential, particularly in the areas of metabolic and inflammatory disorders. Their primary mechanism of action through PPAR-α provides a solid foundation for their observed effects on appetite, lipid metabolism, and inflammation. While OEA has been more extensively studied, emerging evidence suggests that LEA shares many of its beneficial properties, albeit with some potential differences in its overall metabolic profile.

This guide provides a comparative overview based on the current scientific literature. Further direct comparative studies are warranted to fully elucidate the distinct pharmacological profiles of LEA and OEA and to determine their respective therapeutic advantages for specific clinical applications. The provided experimental protocols offer a starting point for researchers aiming to further investigate the biological activities of these fascinating molecules.

References

A Comparative Guide to FAAH Inhibition: Linoleoyl Ethanolamide Versus Other N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Linoleoyl ethanolamide (LEA) on Fatty Acid Amide Hydrolase (FAAH) in relation to other prominent N-acylethanolamines (NAEs) such as Anandamide (B1667382) (AEA), Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in pharmacology and drug development.

Introduction to FAAH and N-Acylethanolamines

Fatty Acid Amide Hydrolase (FAAH) is a crucial integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs).[1] NAEs, including the well-known endocannabinoid anandamide (AEA), are involved in a wide array of physiological processes, such as pain perception, inflammation, and neurotransmission. By hydrolyzing these signaling molecules, FAAH terminates their biological activity.[1] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy for enhancing endogenous NAE levels to treat various conditions, including pain, anxiety, and inflammatory disorders.

This guide focuses on comparing the FAAH inhibitory potential of this compound (LEA), an NAE derived from linoleic acid, with other key NAEs.

Quantitative Comparison of FAAH Inhibition

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency. The following table summarizes the available quantitative data for the inhibition of FAAH by LEA and other relevant compounds. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

CompoundParameterValueSpeciesSource
This compound (LEA) Ki 9.0 µM Human Cayman Chemical
URB597 (Reference Inhibitor)Ki2.0 µMRatDiscovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain
URB597 (Reference Inhibitor)IC504.6 nMHumanFAAH Modulators from Natural Sources
PF-3845 (Reference Inhibitor)IC50< 20 nMMouseAnti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells

Experimental Protocols

A standard method to determine the inhibitory potency of compounds against FAAH is the in vitro fluorometric inhibition assay. This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

In Vitro Fluorometric FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against FAAH.

Materials and Reagents:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Test compound (this compound or other NAEs)

  • Reference inhibitor (e.g., URB597)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Perform serial dilutions of the compounds in FAAH Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the FAAH enzyme in cold FAAH Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in FAAH Assay Buffer.

  • Assay Setup:

    • Add a fixed volume of the FAAH enzyme solution to each well of the 96-well plate.

    • Add the serially diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over a specific time period (kinetic assay) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates LEA This compound (LEA) & other NAEs LEA->FAAH Inhibits

FAAH Signaling and Inhibition by NAEs

FAAH_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep add_enzyme Add FAAH Enzyme to Plate prep->add_enzyme add_inhibitor Add Serial Dilutions of Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

FAAH Inhibition Assay Workflow

Discussion and Conclusion

The available data indicates that this compound (LEA) acts as an inhibitor of human FAAH with a Ki value of 9.0 µM. When compared to well-established synthetic FAAH inhibitors like URB597 and PF-3845, LEA exhibits significantly weaker inhibitory potency. While direct comparative inhibitory data for other endogenous NAEs like PEA and OEA on FAAH are scarce, they are generally considered to be substrates for the enzyme rather than potent inhibitors.

The primary mechanism by which NAEs like PEA are thought to enhance the effects of AEA is through an "entourage effect," where they compete for the active site of FAAH, thereby slowing the degradation of AEA. However, the direct inhibitory capacity of many NAEs appears to be modest.

For researchers in drug development, the structural backbone of NAEs can serve as a starting point for the design of more potent and selective FAAH inhibitors. The provided experimental protocol offers a standardized method for evaluating the efficacy of novel compounds. Understanding the nuances of FAAH inhibition by various endogenous and synthetic ligands is critical for the rational design of new therapeutics targeting the endocannabinoid system.

References

A Head-to-Head In Vitro Comparison of N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the bioactivities of various N-acylethanolamines (NAEs), a class of endogenous lipid mediators involved in a wide range of physiological processes. This document summarizes key quantitative data, details experimental methodologies for the cited assays, and provides visual representations of relevant signaling pathways and workflows to aid in the evaluation of these compounds for therapeutic development.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are fatty acid amides that play crucial roles in regulating inflammation, pain, neuroprotection, and metabolism.[1] Prominent members of this family include N-arachidonoylethanolamine (anandamide, AEA), N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and the omega-3 fatty acid-derived N-docosahexaenoylethanolamine (DHEA) and N-eicosapentaenoylethanolamine (EPEA). Their biological effects are mediated through various cellular targets, including peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors like GPR55, and regulation by metabolic enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2] Understanding the comparative potency and selectivity of different NAEs at these targets is critical for the development of novel therapeutics.

Data Presentation: Comparative Bioactivity of NAEs

The following tables summarize the in vitro potency of various NAEs at key molecular targets. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by NAEs

N-AcylethanolamineReceptorAssay TypeCell LineEC50Citation
Oleoylethanolamine (OEA)PPARαTransactivationCOS-7~1.4 µM[3]
Palmitoylethanolamine (PEA)PPARαTransactivation--[2]
Docosahexaenoic Acid (DHA) derived NAEsPPARγReporter Assay-~5 µM[4]

Table 2: Interaction of NAEs with G-Protein Coupled Receptor 55 (GPR55)

N-AcylethanolamineAssay TypeCell LineEC50 (nM)Citation
Palmitoylethanolamine (PEA)GTPγS bindingHEK2934[5]
N-Arachidonoylethanolamine (AEA)GTPγS bindingHEK29318[5]
N-Oleoylethanolamine (OEA)GTPγS bindingHEK293440[5]

Table 3: Substrate Activity for NAE-Metabolizing Enzymes

EnzymePreferred Substrate(s)CommentsCitation
Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA), Oleoylethanolamine (OEA)Efficiently hydrolyzes AEA and OEA.[2]
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Palmitoylethanolamine (PEA)Shows a preference for saturated and monounsaturated NAEs like PEA.[2][6]

Note: While the substrate preference of FAAH and NAAA is well-documented, direct comparative IC50 values for a range of NAEs as substrates are not consistently reported in single studies. The table reflects the generally accepted substrate specificity.

Table 4: Anti-Inflammatory Activity of NAEs

N-AcylethanolamineCell LineStimulantEffectCitation
Palmitoylethanolamine (PEA)MacrophagesLPSReduces pro-inflammatory cytokine production.[7]
Docosahexaenoylethanolamine (DHEA)MacrophagesLPSReduces pro-inflammatory cytokine production.[7]
Linoleoylethanolamine (LEA)MacrophagesLPSReduces pro-inflammatory cytokine production.[7]
N-Stearoylethanolamine (NSE)L1210 cells, MacrophagesLPSInhibits IL-1 and IL-6 mRNA; reduces TNF-α and IL-1 levels.[8]
Omega-3 derived NAEs (EPEA, DHEA)MicrogliaLPSReduce pro-inflammatory markers (TNFα, IL-1β, etc.).[9]

Note: This table provides a qualitative comparison of the anti-inflammatory effects of various NAEs. Quantitative IC50 values for the inhibition of cytokine release are not consistently available in a comparative format across multiple NAEs.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

FAAH/NAAA Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH or NAAA.

  • Principle: The assay utilizes a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

  • Materials:

    • Recombinant human or rodent FAAH or NAAA.

    • Assay Buffer (e.g., for NAAA: 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, at pH 4.5).

    • Fluorogenic substrate (e.g., for NAAA: N-(4-methylcoumarin-7-yl) palmitamide).

    • Test NAEs and reference inhibitors.

    • 96-well black, flat-bottom plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test NAEs.

    • Add diluted enzyme to the wells of the microplate.

    • Add the test NAE dilutions to the wells and pre-incubate to allow for interaction with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each NAE concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the NAE concentration and fit the data to a dose-response curve to determine the IC50 value.

PPARα/γ Transactivation Assay

This assay measures the ability of NAEs to activate PPARα or PPARγ and induce the expression of a reporter gene.

  • Principle: Cells are co-transfected with a plasmid expressing the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 response element upstream of a luciferase gene. Activation of the PPAR LBD by a ligand leads to the expression of luciferase.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, COS-7).

    • Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD.

    • Luciferase reporter plasmid with a GAL4 upstream activation sequence.

    • Transfection reagent.

    • Test NAEs and reference agonists.

    • Cell culture reagents.

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid.

    • After transfection, treat the cells with various concentrations of the test NAEs.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the NAE concentration and fit the data to a dose-response curve to determine the EC50 value.[10]

GPR55 Activation Assay (β-Arrestin Recruitment - Tango Assay)

This assay measures the activation of GPR55 by monitoring the recruitment of β-arrestin to the receptor.

  • Principle: The Tango assay utilizes a GPCR fused to a transcription factor and a protease-tagged β-arrestin. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase or β-lactamase).

  • Materials:

    • A cell line stably expressing the GPR55-transcription factor fusion protein and the protease-tagged β-arrestin (e.g., HTLA cells).

    • Test NAEs and a reference agonist.

    • Cell culture reagents.

    • Reporter gene assay system (e.g., luciferase or β-lactamase substrate).

    • Plate reader capable of measuring luminescence or fluorescence.

  • Procedure:

    • Seed the engineered cells in a 384-well plate.

    • Add various concentrations of the test NAEs to the wells.

    • Incubate the plate for a specified period (e.g., 6-24 hours) to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.

    • Add the substrate for the reporter enzyme.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the signal against the logarithm of the NAE concentration and fit the data to a dose-response curve to determine the EC50 value.[11]

Anti-Inflammatory Activity Assay (Cytokine Release)

This assay evaluates the ability of NAEs to suppress the release of pro-inflammatory cytokines from immune cells.

  • Principle: Immune cells, such as macrophages (e.g., RAW 264.7 or primary macrophages), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of test NAEs. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is then quantified.

  • Materials:

    • Macrophage cell line or primary macrophages.

    • Lipopolysaccharide (LPS).

    • Test NAEs.

    • Cell culture reagents.

    • ELISA kits for the specific cytokines of interest.

  • Procedure:

    • Seed macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test NAEs for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Determine the percent inhibition of cytokine release for each NAE concentration compared to the LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the NAE concentration to determine the IC50 value, if applicable.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NAE_Metabolism_and_Signaling cluster_synthesis NAE Synthesis cluster_NAEs N-Acylethanolamines cluster_degradation NAE Degradation cluster_signaling Downstream Signaling Membrane Phospholipids Membrane Phospholipids NAPE N-Acyl-Phosphatidylethanolamine Membrane Phospholipids->NAPE N-Acyltransferase NAEs PEA, OEA, AEA, DHEA, EPEA NAPE->NAEs NAPE-PLD FAAH FAAH NAEs->FAAH Hydrolysis (esp. AEA, OEA) NAAA NAAA NAEs->NAAA Hydrolysis (esp. PEA) PPARa PPARα NAEs->PPARa Activation GPR55 GPR55 NAEs->GPR55 Activation Fatty Acids + Ethanolamine Fatty Acids + Ethanolamine FAAH->Fatty Acids + Ethanolamine NAAA->Fatty Acids + Ethanolamine Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression PPARa->Anti-inflammatory\nGene Expression Intracellular Signaling Intracellular Signaling GPR55->Intracellular Signaling

Caption: NAE Metabolism and Signaling Pathways.

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis Serial Dilution of NAEs Serial Dilution of NAEs Add NAEs (Test Compounds) Add NAEs (Test Compounds) Serial Dilution of NAEs->Add NAEs (Test Compounds) Enzyme Preparation (FAAH/NAAA) Enzyme Preparation (FAAH/NAAA) Add Enzyme Add Enzyme Enzyme Preparation (FAAH/NAAA)->Add Enzyme Add Enzyme->Add NAEs (Test Compounds) Pre-incubation Pre-incubation Add NAEs (Test Compounds)->Pre-incubation Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubation->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for FAAH/NAAA Inhibition Assay.

PPAR_Transactivation_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed Cells Seed Cells Co-transfect Plasmids\n(PPAR-LBD & Reporter) Co-transfect Plasmids (PPAR-LBD & Reporter) Seed Cells->Co-transfect Plasmids\n(PPAR-LBD & Reporter) Add NAEs Add NAEs Co-transfect Plasmids\n(PPAR-LBD & Reporter)->Add NAEs Incubate (24-48h) Incubate (24-48h) Add NAEs->Incubate (24-48h) Lyse Cells Lyse Cells Incubate (24-48h)->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Determine EC50 Determine EC50 Measure Luciferase Activity->Determine EC50

Caption: Workflow for PPAR Transactivation Assay.

References

Navigating Antibody Specificity: A Comparative Guide to Endocannabinoid Antibody Cross-Reactivity with Linoleoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a framework for assessing the cross-reactivity of endocannabinoid antibodies with Linoleoyl ethanolamide (LEA), a lesser-studied N-acylethanolamine. Due to a lack of direct experimental data in the public domain, this guide offers a comparative analysis based on structural similarities to other well-characterized endocannabinoids and provides a detailed protocol for researchers to conduct their own cross-reactivity studies.

The principle of antibody cross-reactivity hinges on structural similarity. Antibodies bind to specific three-dimensional shapes on a molecule, known as epitopes. Molecules with similar structures can potentially be recognized by the same antibody, leading to cross-reactivity. This compound (LEA) shares a common ethanolamide head group with the more extensively studied endocannabinoid, anandamide (B1667382) (AEA). However, the key difference lies in their fatty acid tails.

Structural Comparison of N-Acylethanolamines

A direct comparison of the chemical structures of LEA, anandamide (AEA), and oleoylethanolamide (OEA) highlights the basis for potential antibody cross-reactivity. The shared ethanolamide moiety presents a common feature that an antibody could recognize. The length and saturation of the fatty acid chain, however, introduce significant structural differences that are likely to influence antibody binding.

CompoundAcronymChemical FormulaMolecular Weight ( g/mol )Fatty Acid TailKey Structural Features
This compoundLEAC20H37NO2323.5Linoleic Acid (18:2)18-carbon chain with two double bonds (polyunsaturated)
Anandamide (Arachidonoyl ethanolamide)AEAC22H37NO2347.5Arachidonic Acid (20:4)20-carbon chain with four double bonds (polyunsaturated)
OleoylethanolamideOEAC20H39NO2325.5Oleic Acid (18:1)18-carbon chain with one double bond (monounsaturated)

This table provides a summary of the structural properties of LEA, AEA, and OEA, which are crucial for predicting potential antibody cross-reactivity.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an endocannabinoid antibody with LEA, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This method measures the ability of LEA to compete with the antibody's target antigen (e.g., an AEA-conjugate) for binding to a limited number of antibody binding sites.

Materials:
  • High-binding 96-well microtiter plates

  • Endocannabinoid-specific primary antibody

  • The target endocannabinoid for the antibody (e.g., Anandamide)

  • This compound (LEA) and other N-acylethanolamines for comparison (e.g., OEA, PEA)

  • Coating antigen (e.g., AEA conjugated to a carrier protein like BSA)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:
  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., AEA-BSA conjugate at 1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (e.g., anandamide) and the potential cross-reactants (LEA, OEA, etc.) in assay buffer.

    • In a separate plate or tubes, pre-incubate the primary antibody with the standard or the cross-reactants for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

The degree of cross-reactivity is determined by comparing the concentration of LEA required to cause a 50% reduction in the signal (IC50) to the IC50 of the target antigen (e.g., anandamide).

Percent Cross-reactivity = (IC50 of Target Antigen / IC50 of LEA) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualizing the Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context, the following diagrams are provided.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat 1. Coat Plate (Antigen) Block 2. Block Plate Coat->Block PreIncubate 3. Pre-incubate Antibody with Sample/Standard AddToPlate 4. Add Mixture to Plate PreIncubate->AddToPlate AddSecondary 5. Add Secondary Antibody (HRP) AddToPlate->AddSecondary AddSubstrate 6. Add Substrate (TMB) AddSecondary->AddSubstrate ReadPlate 7. Read Absorbance AddSubstrate->ReadPlate

Competitive ELISA workflow for assessing antibody cross-reactivity.

Endocannabinoid_Signaling cluster_synthesis Synthesis & Release cluster_degradation Degradation Precursor Membrane Phospholipids AEA Anandamide (AEA) This compound (LEA) Precursor->AEA NAPE-PLD CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 AEA->TRPV1 FAAH FAAH AEA->FAAH Uptake Products Arachidonic Acid/ Linoleic Acid + Ethanolamine FAAH->Products

Simplified endocannabinoid signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of endocannabinoid antibodies with this compound is currently lacking, a systematic approach based on structural comparison and empirical testing can provide definitive answers. The provided competitive ELISA protocol offers a robust method for researchers to quantify the degree of cross-reactivity. Such studies are essential for the validation of immunoassays and for ensuring the specificity of research findings in the expanding field of endocannabinoid research. By understanding the potential for cross-reactivity, scientists can better interpret their data and design more precise experiments to unravel the distinct biological roles of various N-acylethanolamines.

A Researcher's Guide to Confirming the Identity of Linoleoyl Ethanolamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of bioactive lipids like Linoleoyl ethanolamide (LEA) in biological matrices is paramount for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.

This compound is an endogenous fatty acid ethanolamide that plays a role in various physiological processes, including inflammation and energy homeostasis. Its conclusive identification in complex biological samples such as plasma, serum, or tissue homogenates requires highly sensitive and specific analytical techniques. The two most prominent methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison: LC-MS/MS vs. GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of N-acylethanolamines (NAEs), including LEA, due to its high sensitivity, specificity, and suitability for non-volatile and thermally labile compounds.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized but typically requires a chemical derivatization step to increase the volatility of the analyte.[1][2]

Quantitative Performance Data
ParameterLC-MS/MSGC-MSReference
Limit of Quantification (LOQ) ≤0.2 ng/mL for LEAGenerally higher than LC-MS/MS for NAEs[1]
Limit of Detection (LOD) Typically in the low pg/mL rangeGenerally higher than LC-MS/MS for NAEs[3]
Precision (%RSD) <10%Variable, can be higher due to derivatization[1]
Accuracy (%Recovery) 92.4% - 108.8% for various NAEsCan be affected by derivatization efficiency[1]
Sample Derivatization Not requiredRequired (e.g., silylation)[1][4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of N-acylethanolamines in biological fluids.

1. Sample Preparation: Protein Precipitation & Lipid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard (e.g., LEA-d4).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for LEA and its internal standard should be optimized on the instrument. For LEA (C20H37NO2), the protonated molecule [M+H]+ would be the precursor ion.

Protocol 2: General Workflow for GC-MS Analysis of N-Acylethanolamines (requiring derivatization)

This protocol outlines the general steps for GC-MS analysis, which is less common for LEA but may be used for broader fatty acid amide profiling.

1. Lipid Extraction

  • Follow a similar lipid extraction procedure as for LC-MS/MS (e.g., Folch or Bligh-Dyer extraction) to isolate the lipid fraction from the biological sample.

2. Derivatization: Silylation

  • Dry the lipid extract completely under a stream of nitrogen.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS), to the dried extract.[4]

  • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization of the ethanolamide group.[5]

3. GC-MS Analysis

  • Gas Chromatograph (GC) System: A GC system with a capillary column suitable for lipid analysis (e.g., a DB-5ms column).

  • Injection Mode: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer (MS) System: A mass spectrometer with an Electron Ionization (EI) source.

  • Detection Mode: Scan or Selected Ion Monitoring (SIM) mode to detect the characteristic fragments of the derivatized LEA.

Visualizing the Processes

To further clarify the experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Separate Solids Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Under Nitrogen Reconstitution Reconstitution Evaporation->Reconstitution In Mobile Phase LC Separation LC Separation Reconstitution->LC Separation Inject Sample ESI Source ESI Source LC Separation->ESI Source Eluted Analytes Mass Analyzer 1 Mass Analyzer 1 ESI Source->Mass Analyzer 1 Ionization Collision Cell Collision Cell Mass Analyzer 1->Collision Cell Precursor Ion Selection Mass Analyzer 2 Mass Analyzer 2 Collision Cell->Mass Analyzer 2 Fragmentation Detector Detector Mass Analyzer 2->Detector Product Ion Detection Data Acquisition Data Acquisition Detector->Data Acquisition Quantification Quantification Data Acquisition->Quantification Peak Integration

LC-MS/MS Workflow for LEA Analysis

Simplified Signaling Pathway of this compound via GPR119 LEA This compound (LEA) GPR119 GPR119 Receptor LEA->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response Phosphorylates targets leading to

LEA Signaling via GPR119 Receptor

Conclusion

For the definitive identification and quantification of this compound in biological samples, LC-MS/MS stands out as the superior method due to its high sensitivity, specificity, and ability to analyze the compound in its native form without the need for derivatization. While GC-MS is a powerful technique for many volatile compounds, its application to LEA is more laborious and less common. The provided protocols and workflows offer a solid foundation for researchers to develop and validate their own methods for studying this important bioactive lipid.

References

Linoleoyl Ethanolamide: A Comparative Guide to its Role as an Inflammatory Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to cardiovascular disease. The identification of sensitive and specific biomarkers is crucial for diagnostics, prognostics, and the development of novel therapeutic interventions. While traditional inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are widely used, there is a growing interest in lipid mediators as more dynamic and potentially earlier indicators of inflammatory status. Among these, the N-acylethanolamines (NAEs), a class of endogenous fatty acid amides, are emerging as key players. This guide provides a comprehensive comparison of linoleoyl ethanolamide (LEA) with other established and emerging inflammatory biomarkers, supported by experimental data and detailed protocols.

Comparative Analysis of Inflammatory Biomarkers

The utility of an inflammatory biomarker is determined by its sensitivity, specificity, and correlation with disease activity. This section compares LEA with other NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), and with classical protein-based inflammatory markers.

Quantitative Data Summary

The following tables summarize the performance characteristics and typical concentrations of LEA and other key inflammatory biomarkers. It is important to note that direct head-to-head clinical trials comparing the diagnostic and prognostic value of LEA against all these markers in a single inflammatory condition are limited. The data presented is a synthesis from various studies.

Table 1: Performance Characteristics of Selected Inflammatory Biomarkers

BiomarkerClassTypical BiofluidKey AdvantagesKey Limitations
This compound (LEA) N-AcylethanolaminePlasma, Serum, Tissues- Early indicator of inflammation- Reflects lipid signaling pathways- Anti-inflammatory properties- Shorter half-life than proteins- Less established in clinical practice- Requires specialized analytical methods (LC-MS/MS)
Oleoylethanolamide (OEA) N-AcylethanolaminePlasma, Serum, Tissues- Anorexic and anti-inflammatory effects- Modulates gut permeability[1]- Similar limitations to LEA
Palmitoylethanolamide (PEA) N-AcylethanolaminePlasma, Serum, Tissues- Well-documented analgesic and anti-inflammatory actions- Neuroprotective effects- Similar limitations to LEA
C-Reactive Protein (CRP) Acute-Phase ProteinSerum, Plasma- Widely available and standardized assay- Good indicator of systemic inflammation and infection[2]- Non-specific, elevated in many conditions- Slower response to inflammatory stimuli compared to cytokines
Interleukin-6 (IL-6) Pro-inflammatory CytokineSerum, Plasma- Key upstream regulator of the acute-phase response- Correlates with disease severity in some conditions[3][4]- Short half-life and pulsatile release can lead to variability- Can be influenced by non-inflammatory factors
Tumor Necrosis Factor-α (TNF-α) Pro-inflammatory CytokineSerum, Plasma- Central role in systemic inflammation- Target for several successful biologic therapies- Very short half-life, difficult to detect in circulation- Levels may not always correlate with tissue-level inflammation

Table 2: Typical Circulating Concentrations of Inflammatory Biomarkers

BiomarkerConditionTypical Concentration RangeReference
This compound (LEA) Healthy Human Plasma0.05 - 5 ng/mL[5]
Inflammatory Bowel Disease (Stool)Enriched in IBD patients[6]
Oleoylethanolamide (OEA) Healthy Human Plasma0.5 - 20 ng/mL[5]
Palmitoylethanolamide (PEA) Healthy Human Plasma1.0 - 50 ng/mL[5]
C-Reactive Protein (CRP) Healthy Adults< 3.0 mg/L[7]
Acute Inflammation/Infection> 10 mg/L, can exceed 100 mg/L[7]
Rheumatoid Arthritis (High Activity)> 0.8 mg/dL[8]
Interleukin-6 (IL-6) Healthy Adults< 5 pg/mL[7][9]
SepsisCan exceed 1000 pg/mL
Early-onset CAD1.68 ± 2.74 pg/mL[9]
Tumor Necrosis Factor-α (TNF-α) Healthy Adults< 2 pg/mL[7][9]
SepsisCan exceed 200 pg/mL
Early-onset CAD1.33 ± 0.36 pg/mL[9]

Experimental Protocols

Accurate and reproducible measurement of inflammatory biomarkers is paramount for their clinical and research utility. This section provides detailed methodologies for the quantification of LEA and other key biomarkers.

Quantification of this compound (LEA) in Human Plasma using LC-MS/MS

This protocol is based on established methods for the analysis of N-acylethanolamines in biological matrices.

1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of LEA. A stable isotope-labeled internal standard (e.g., LEA-d4) is added to the plasma sample to account for matrix effects and variations in sample processing.

2. Materials and Reagents:

  • This compound (LEA) analytical standard

  • This compound-d4 (LEA-d4) internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • HPLC vials

3. Sample Preparation:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL LEA-d4 in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for LEA and LEA-d4.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of LEA to LEA-d4 against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of LEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantification of CRP, IL-6, and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay technique for detecting and quantifying proteins and peptides.

1. Principle: A sandwich ELISA is typically used for these biomarkers. A capture antibody specific for the target protein is pre-coated onto the wells of a microplate. Samples and standards are added, and the target protein is captured by the antibody. A second, enzyme-linked detection antibody that also binds to the target protein is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric), the intensity of which is proportional to the concentration of the target protein.

2. General Protocol Outline (specific details will vary by kit manufacturer):

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manufacturer's instructions.[10][11]

  • Standard and Sample Addition: Pipette 100 µL of standards and samples into the appropriate wells of the antibody-coated microplate.[10][11]

  • Incubation: Cover the plate and incubate for a specified time and temperature (e.g., 1-2 hours at 37°C or room temperature).[10][12]

  • Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer to remove unbound substances.[10][12]

  • Detection Antibody Addition: Add 100 µL of the enzyme-linked detection antibody to each well.[10][12]

  • Incubation: Cover the plate and incubate again.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well. A color will develop.[12]

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[12]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways through which LEA exerts its effects is crucial for its validation as a biomarker and for identifying potential therapeutic targets.

LEA and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. LEA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB NF-κB LEA Linoleoyl Ethanolamide LEA->IKK Inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) DNA->Inflammatory_Genes Induces IkB_NFkB->IKK IkB_NFkB->NFkB_nuc IκB Degradation NF-κB Translocation

Caption: LEA's inhibition of the NF-κB signaling pathway.

LEA and GPR119/PPAR-α Signaling

LEA is an endogenous ligand for G protein-coupled receptor 119 (GPR119) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). Activation of these receptors is associated with anti-inflammatory effects.

  • GPR119: Primarily expressed in the pancreas and gastrointestinal tract, GPR119 activation by LEA can lead to an increase in intracellular cyclic AMP (cAMP). This can, in turn, modulate various cellular processes, including hormone secretion and potentially anti-inflammatory pathways.

  • PPAR-α: This nuclear receptor is a key regulator of lipid metabolism. Ligand activation of PPAR-α, including by LEA, can transrepress the activity of pro-inflammatory transcription factors like NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEA_ext Linoleoyl Ethanolamide GPR119 GPR119 LEA_ext->GPR119 Binds AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PKA->Anti_Inflammatory_Genes Modulates LEA_int Linoleoyl Ethanolamide PPARa PPAR-α LEA_int->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPARa_RXR PPAR-α RXR NFkB_nuc NF-κB PPARa_RXR->NFkB_nuc Inhibits

Caption: LEA's dual signaling via GPR119 and PPAR-α.

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the comparative analysis of inflammatory biomarkers.

G cluster_collection Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data Data Interpretation Blood_Collection Whole Blood Collection (EDTA) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation & Aliquoting Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage LEA_Analysis LEA Quantification (LC-MS/MS) Storage->LEA_Analysis Protein_Analysis CRP, IL-6, TNF-α Quantification (ELISA) Storage->Protein_Analysis Data_Processing Data Processing & Normalization LEA_Analysis->Data_Processing Protein_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Correlation, ROC curves) Data_Processing->Statistical_Analysis Comparative_Assessment Comparative Assessment of Biomarker Performance Statistical_Analysis->Comparative_Assessment

Caption: Workflow for comparative biomarker analysis.

Conclusion

This compound (LEA) presents a promising avenue for the development of novel inflammatory biomarkers. Its role as an early signaling molecule in inflammatory cascades and its direct anti-inflammatory properties offer potential advantages over traditional, downstream markers like CRP. However, further research, particularly head-to-head comparative studies in various inflammatory diseases, is necessary to fully elucidate its clinical utility. The methodologies and comparative data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of LEA and other N-acylethanolamines in the management of inflammatory conditions. The continued development of robust and standardized analytical methods will be critical for the translation of these promising lipid biomarkers from the research laboratory to clinical practice.

References

A Comparative Guide to the Anti-Inflammatory Effects of Fatty Acid Ethanolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acid ethanolamides (FAEs) are a class of endogenous lipid mediators that play a crucial role in regulating various physiological processes, including inflammation. This guide provides a comparative analysis of the anti-inflammatory properties of three prominent FAEs: Anandamide (B1667382) (AEA), Palmitoylethanolamide (B50096) (PEA), and Oleoylethanolamide (OEA). The information presented herein is supported by experimental data to facilitate objective comparison and aid in drug development and research.

Quantitative Comparison of Anti-Inflammatory Effects

Direct comparative studies providing IC50 values for cytokine inhibition by all three FAEs under identical conditions are limited. However, available data from in vivo and in vitro studies allow for a comparative assessment of their anti-inflammatory potential.

ParameterAnandamide (AEA)Palmitoylethanolamide (PEA)Oleoylethanolamide (OEA)
Receptor Binding & Activation
Cannabinoid Receptors (CB1/CB2)Direct AgonistNo direct binding; potentiates endocannabinoid signaling ("entourage effect")Does not bind to cannabinoid receptors
PPAR-αAgonistAgonist (EC50 ≈ 3 µM)[1]High-affinity agonist[2]
TRPV1AgonistIndirect modulator; potentiates capsaicin (B1668287) and anandamide effectsDirect agonist
GPR55AgonistAgonistWeak or no significant activity reported
In Vivo Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema (Mouse)No significant decrease in paw edemaSignificant dose-dependent reduction in paw edema (12.5, 25, and 50 mg/kg)Less reliable anti-edema effect; significant only at 50 mg/kg
Inhibition of Pro-Inflammatory Cytokines
TNF-αInhibition of TNF-α-induced NF-κB activation[3][4]Reduces TNF-α levels in vivoReduces TNF-α serum concentrations in obese individuals[5]
IL-6Reduces IL-6 productionReduces IL-6 productionReduces IL-6 serum concentrations in obese people[5]
IL-1βReduces IL-1β levelsReduces IL-1β levelsReduces IL-1β levels
Modulation of Inflammatory Signaling Pathways
NF-κBInhibits TNF-α-induced activation, independent of CB1/CB2 receptors, by directly inhibiting IκB kinase (IKK)[3][4]Prevents IκB-α degradation and NF-κB nuclear translocationInhibits LPS-induced NF-κB activation and IκBα degradation[6]
MAPKInhibits microglial nitric oxide production via the MAPK pathway-Inhibits the phosphorylation of ERK1/2[6]

Signaling Pathways in FAE-Mediated Anti-Inflammation

The anti-inflammatory effects of AEA, PEA, and OEA are mediated through complex signaling cascades. While they share some common pathways, their distinct receptor affinities lead to different primary mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. All three FAEs have been shown to inhibit this pathway, albeit through different mechanisms.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor (TLR4, TNFR) Receptor (TLR4, TNFR) Inflammatory Stimuli (LPS, TNF-α)->Receptor (TLR4, TNFR) IKK Complex IKK Complex Receptor (TLR4, TNFR)->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)->NF-κB (p50/p65) Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p50/p65)->Pro-inflammatory Gene Transcription AEA AEA AEA->IKK Complex Inhibits PEA/OEA PEA/OEA PPAR-α PPAR-α PEA/OEA->PPAR-α Activates PPAR-α->IKK Complex Inhibits

NF-κB signaling pathway and points of inhibition by FAEs.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. OEA and AEA have been shown to modulate this pathway.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK (ERK1/2) MAPK (ERK1/2) MAPKK->MAPK (ERK1/2) P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK1/2)->Transcription Factors (e.g., AP-1) OEA OEA OEA->MAPK (ERK1/2) Inhibits Phosphorylation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_treatment Treatment cluster_post_treatment Post-treatment Animal_Acclimatization Animal_Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug Administration (FAEs or Vehicle) Grouping->Drug_Administration Induction Carrageenan Injection (Paw Edema Induction) Drug_Administration->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

References

A Comparative Analysis of Linoleoyl Ethanolamide Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linoleoyl Ethanolamide's Presence and Signaling Roles in Various Biological Tissues, Supported by Experimental Data.

This compound (LEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes. As one of the most abundant NAEs found in plasma and bodily tissues, its concentration and signaling functions exhibit notable differences across various biological contexts.[1][2][3] This guide provides a comparative analysis of LEA in different tissues, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing its key signaling pathways.

Quantitative Distribution of this compound

The concentration of LEA varies significantly between different tissues and species. The following table summarizes the reported concentrations of LEA in human, rat, and mouse tissues, providing a comparative overview of its distribution. Concentrations are presented in picomoles per gram (pmol/g) of wet tissue or picomoles per milliliter (pmol/mL) of plasma.

SpeciesTissue/FluidConcentration (pmol/g or pmol/mL)Reference(s)
Human Plasma (overweight individuals)Elevated concentrations reported[1][2]
Plasma (migraine patients)No significant difference compared to controls
Rat Plasma~1.5 - 3.5 pmol/mL (baseline)
Liver~20 - 40 pmol/g[3]
BrainLevels measured, but specific values not consistently reported[4]
Small IntestineLevels measured, but specific values not consistently reported[4]
Visceral Adipose TissueLevels measured, but specific values not consistently reported
Mouse Brain~50 - 800 pmol/g (varies with FAAH activity)[5]
LungLevels measured, but specific values not consistently reported
Intestinal MucosaLevels measured, but specific values not consistently reported
Skeletal MuscleLevels measured, but specific values not consistently reported

Note: Concentrations can vary based on physiological conditions, diet, and the specific analytical methods used.

Experimental Protocols

Accurate quantification of LEA in biological matrices is crucial for understanding its physiological roles. The most common method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the extraction and quantification of LEA.

Sample Preparation: Extraction of this compound

1. Protein Precipitation (for plasma/serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-LEA).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Liquid-Liquid Extraction (for tissues):

  • Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (B129727).

  • Add an internal standard to the homogenate.

  • Vortex the mixture thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) for sample clean-up:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the reconstituted lipid extract (from liquid-liquid extraction) onto the cartridge.

  • Wash the cartridge with a low-percentage organic solvent (e.g., 40% methanol) to remove polar impurities.

  • Elute LEA and other NAEs with a high-percentage organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness.

Quantification by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor ion ([M+H]+) for LEA is monitored for its transition to a specific product ion.

Signaling Pathways of this compound

LEA exerts its biological effects through multiple signaling pathways, often independent of the classical cannabinoid receptors (CB1 and CB2), for which it has weak affinity. The following diagrams illustrate the key known signaling pathways of LEA.

LEA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_ap1 AP-1 Pathway cluster_nucleus Nucleus LEA Linoleoyl ethanolamide (LEA) IKK IKK Complex LEA->IKK Inhibits MEK MEK LEA->MEK Activates (Mechanism unclear) p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB NFkB NF-κB IkBa_NFkB->p_IkBa Gene_Transcription_NFkB Inflammatory Gene Transcription NFkB->Gene_Transcription_NFkB Translocates to nucleus and activates transcription p_IkBa->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK AP1 AP-1 (e.g., c-Jun/c-Fos) pERK->AP1 Activates Gene_Transcription_AP1 Gene Transcription AP1->Gene_Transcription_AP1

LEA's Influence on NF-κB and MAPK/ERK Signaling Pathways.

This diagram illustrates two key signaling pathways modulated by LEA. On the left, LEA exhibits anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping the transcription factor NF-κB sequestered in the cytoplasm and unable to promote the transcription of pro-inflammatory genes.[4] On the right, LEA has been shown to activate the MAPK/ERK pathway, leading to the phosphorylation of ERK. Activated ERK can then influence the activity of transcription factors such as AP-1, which regulates genes involved in cell proliferation and differentiation. The precise mechanism by which LEA activates this pathway is still under investigation.

Biosynthesis and Degradation of this compound

The cellular levels of LEA are tightly regulated by its synthesis and degradation. The following diagram outlines the primary metabolic pathways.

LEA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine (with Linoleic Acid) NAT N-acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (B1630911) PE->NAT NAPE N-linoleoyl-phosphatidyl- ethanolamine (NAPE) NAPE_PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAT->NAPE LEA_syn This compound (LEA) NAPE_PLD->LEA_syn LEA_deg This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA_deg->FAAH Linoleic_Acid Linoleic Acid FAAH->Linoleic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Metabolic Pathways of this compound.

The biosynthesis of LEA primarily occurs through the "on-demand" enzymatic pathway. N-acyltransferase (NAT) catalyzes the transfer of linoleic acid from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-linoleoyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE-specific phospholipase D (NAPE-PLD) cleaves NAPE to release LEA. The primary enzyme responsible for the degradation of LEA is fatty acid amide hydrolase (FAAH), which hydrolyzes LEA into linoleic acid and ethanolamine, thus terminating its signaling activity.

Conclusion

This compound is a multifaceted lipid signaling molecule with tissue-specific concentrations and diverse biological activities. Its role in modulating inflammatory responses through the NF-κB pathway and its influence on the MAPK/ERK signaling cascade highlight its potential as a therapeutic target. The provided experimental protocols offer a robust framework for the accurate quantification of LEA, which is essential for further elucidating its physiological and pathological significance. Future research should focus on expanding the quantitative analysis of LEA across a wider range of tissues and species and further dissecting the molecular mechanisms underlying its signaling pathways. This will undoubtedly provide valuable insights for researchers, scientists, and professionals in the field of drug development.

References

A Researcher's Guide to Assessing the Purity of Commercial Linoleoyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of Linoleoyl ethanolamide (LEA), a bioactive lipid mediator, is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial LEA, complete with experimental protocols and data to aid in selecting the most appropriate technique for your research needs.

This compound is an endogenous fatty acid amide with a range of biological activities, including anti-inflammatory effects and the regulation of appetite. Its mechanism of action often involves the activation of specific cellular signaling pathways. The presence of impurities in commercial LEA preparations can lead to misleading experimental outcomes, making rigorous purity assessment an essential step in the research workflow.

Comparison of Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to determine the purity of commercial LEA. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, specificity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical MethodPrincipleTypical LOD/LOQLinearity (R²)Precision (%RSD)Key AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionLOQ ≤0.2 ng/mL[1]>0.99[2]<10%[1]High sensitivity and specificity; suitable for complex matrices.Higher equipment cost and complexity.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detectionLODs: 61.0-105.0 ng/g (for related amides)[3]Good linearity reported[3][4]Not always reported for purityHigh separation efficiency; provides structural information.Requires derivatization for non-volatile compounds like LEA.
HPLC-UV Chromatographic separation with detection based on UV absorbanceMethod dependent; can be less sensitive than MS methods.>0.99 reported for fatty acid methyl esters[5]<3% reported for fatty acid methyl esters[5]Widely available; cost-effective.Lower sensitivity and specificity compared to MS; LEA has a weak chromophore.
qNMR Quantitative analysis based on the principle that NMR signal intensity is directly proportional to the number of nucleiNot typically defined by LOD/LOQ; depends on concentration and instrumentExcellentTypically <1%Absolute quantification without a specific reference standard; non-destructive.Lower sensitivity than chromatographic methods; requires high-purity internal standards.

Potential Impurities in Commercial this compound

Based on common synthesis routes for LEA, which involve the reaction of a linoleic acid derivative (like methyl linoleate) with ethanolamine, several potential impurities may be present in commercial preparations[6]. It is crucial to screen for these to ensure the quality of the starting material for research.

  • Unreacted Starting Materials:

    • Linoleic acid or its esters (e.g., methyl linoleate)

    • Ethanolamine

  • Side-Products of Synthesis:

    • Difatty acid ester amides

    • Other N-acylethanolamines (if the starting linoleic acid is not pure)

  • Degradation Products:

    • Oxidized forms of LEA (due to the polyunsaturated nature of linoleic acid)

Experimental Protocols

Purity Assessment by LC-MS/MS

This protocol is adapted from methods for the quantification of N-acylethanolamines in biological samples and can be applied to the analysis of commercial LEA standards.[1][2]

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the commercial LEA sample.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a working solution of 1 µg/mL.

  • Further dilute the working solution to fall within the calibration curve range.

b. Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure good separation of LEA from potential impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • LEA: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

    • Potential Impurities: Establish MRM transitions for suspected impurities (e.g., linoleic acid, ethanolamine).

d. Quantification:

  • Construct a calibration curve using a certified reference standard of LEA.

  • The purity of the commercial sample is determined by comparing its measured concentration to the expected concentration based on the weighed amount.

Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a framework for using qNMR for the absolute purity determination of LEA.[7][8][9][10]

a. Sample Preparation:

  • Accurately weigh a specific amount of the commercial LEA sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters:

    • Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]

c. Data Processing and Analysis:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved signal of LEA and a signal of the internal standard.

  • Calculate the purity of the LEA sample using the following formula:

    Purity (%) = (I_LEA / N_LEA) * (N_IS / I_IS) * (MW_LEA / MW_IS) * (m_IS / m_LEA) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts LEA and IS refer to this compound and the Internal Standard, respectively.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context of LEA, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Purity Calculation weigh Weigh Commercial LEA dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute qnmr qNMR dissolve->qnmr lcms LC-MS/MS dilute->lcms gcms GC-MS dilute->gcms hplcuv HPLC-UV dilute->hplcuv integrate Peak Integration / Signal Integration lcms->integrate gcms->integrate hplcuv->integrate qnmr->integrate calibrate Calibration Curve / Internal Standard Calculation integrate->calibrate purity Purity Assessment (%) calibrate->purity

Caption: Experimental workflow for assessing the purity of commercial this compound.

GPR119_signaling_pathway LEA This compound (LEA) GPR119 GPR119 LEA->GPR119 binds & activates Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular Cellular Responses (e.g., Insulin Secretion) PKA->Cellular Gene Gene Transcription (e.g., GLP-1) CREB->Gene

Caption: Simplified signaling pathway of this compound via the GPR119 receptor.

Conclusion

The purity of this compound is a critical factor for the reliability of research in pharmacology and drug development. This guide provides a comparative overview of key analytical methods for purity assessment. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for detecting trace impurities. GC-MS is a robust alternative, particularly with appropriate derivatization. HPLC-UV provides a cost-effective screening method, while qNMR stands out for its ability to provide absolute quantification without a specific LEA reference standard. By selecting the appropriate method and following rigorous experimental protocols, researchers can ensure the quality of their commercial LEA and the integrity of their scientific findings.

References

Navigating the Landscape of Linoleoyl Ethanolamide Quantification: A Guide to Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of linoleoyl ethanolamide (LEA) is critical to understanding its role in various physiological and pathological processes. This guide provides a comparative overview of the current state of LEA quantification, highlighting the prevalent analytical methodologies and the pressing need for inter-laboratory validation to ensure data consistency and reliability across studies.

This compound is a bioactive lipid molecule belonging to the N-acylethanolamine (NAE) family. It plays a significant role in modulating energy balance, inflammation, and cellular signaling. As interest in LEA as a potential therapeutic target and biomarker grows, the necessity for robust and standardized quantification methods becomes increasingly apparent. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective measurement of LEA in biological matrices.

Comparison of Single-Laboratory Validated LC-MS/MS Methods

While a formal inter-laboratory validation study for LEA quantification has yet to be published, numerous single-laboratory validated methods provide a foundation for comparison. These studies demonstrate a general consensus on the analytical approach, though variations in sample preparation, chromatographic conditions, and mass spectrometric parameters exist. The following table summarizes key performance characteristics from published methods, offering a snapshot of the current analytical landscape.

ParameterMethod 1 (Ozer et al., 2009)[]Method 2 (Lin et al., 2012)[2]
Sample Matrix Human PlasmaAnimal and Human Tissues
Sample Volume 50 µLNot specified
Extraction Method Protein Precipitation (96-well plate)Lipid-phase and Solid-phase Extraction
Internal Standard Deuterated anandamide (B1667382) (AEA-d8)Not specified
Chromatography Phenomenex Gemini C6-Phenyl HPLC column (2.1 mm x 50 mm, 5 µm)Not specified
Mobile Phase Acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) (gradient)Gradient elution
Ionization Mode Positive Ion Electrospray (ESI+)Positive Electrospray Ionization
MS Detection Selected Reaction Monitoring (SRM)Tandem Mass Spectrometry (MS/MS)
MRM Transition [M+H]+ → m/z 62Not specified
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL≤0.2 ng/mL
Inter-assay Precision Within 12%<10%
Accuracy Within 12%92.4% - 108.8%

Note: This table is a synthesis of data from different publications and is intended for comparative purposes. For detailed protocols, please refer to the original publications.

Challenges and Considerations in LEA Quantification

The path to standardized LEA quantification is not without its obstacles. Researchers must be cognizant of several potential pitfalls that can impact data accuracy and reproducibility:

  • Lack of Certified Reference Materials: The absence of a commercially available certified reference material for LEA hinders the ability to perform absolute quantification and cross-validate methods between laboratories. The use of well-characterized in-house standards is common, but this can introduce variability.

  • Sample Preparation Artifacts: NAEs are susceptible to degradation and contamination during sample handling and extraction. It has been reported that some brands of chloroform (B151607) and even standard laboratory glassware can be a source of N-acylethanolamine contamination.[3] Therefore, meticulous validation of all sample preparation steps is crucial.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. While deuterated LEA is ideal, some studies have successfully used deuterated analogs of other NAEs, such as anandamide-d8.[]

Experimental Protocols: A Representative LC-MS/MS Method

The following protocol represents a typical workflow for the quantification of LEA in a biological matrix, based on commonly employed techniques.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., LEA-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate LEA from other endogenous compounds.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization in positive mode (ESI+) is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • LEA: The transition of the protonated molecule [M+H]+ to a characteristic product ion (e.g., m/z 62) is monitored.

    • Internal Standard: A specific transition for the stable isotope-labeled internal standard is also monitored.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of LEA in the samples.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of LEA, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS PP Protein Precipitation (Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant

A typical experimental workflow for LEA quantification.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 LEA This compound (LEA) LEA->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFκB_IκB NF-κB-IκB (Inactive) IKK->NFκB_IκB Leads to degradation of IκB IκB->NFκB_IκB Inhibits NFκB NF-κB NFκB->NFκB_IκB NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocates NFκB_IκB->NFκB Releases Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Induces

LEA's inhibitory effect on the NF-κB signaling pathway.

LEA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] As depicted in the diagram, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. LEA can interfere with this cascade by inhibiting the activation of the IKK complex, thereby reducing the inflammatory response.

The Path Forward: A Call for Inter-Laboratory Validation

The establishment of a consensus method for LEA quantification through a formal inter-laboratory validation study is the next logical step to advance research in this field. Such a study would involve multiple laboratories analyzing the same set of samples to assess the reproducibility and comparability of their results. This would not only enhance the confidence in the data generated across different studies but also pave the way for establishing standardized reference ranges for LEA in various biological fluids and tissues. Collaboration between academic, industrial, and regulatory laboratories will be essential to achieve this goal and to fully unlock the potential of LEA as a biomarker and therapeutic target.

References

A Comparative Guide to Linoleoyl Ethanolamide Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of Linoleoyl ethanolamide (LEA), an endogenous fatty acid amide with significant signaling properties, from complex biological matrices is a critical first step for accurate quantification and downstream analysis. The choice of extraction method can profoundly impact the efficiency, purity, and reproducibility of results. This guide provides an objective comparison of two prevalent extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by published experimental data.

Experimental Protocols

Liquid-Liquid Extraction (LLE) using Toluene (B28343)

This method, adapted from protocols for related endocannabinoids, is effective for extracting LEA from biological matrices such as plasma and tissue homogenates.[1]

Procedure:

  • Sample Preparation: Homogenize tissue samples or use plasma directly.

  • Internal Standard Spiking: Spike the sample with a deuterated internal standard for LEA to correct for extraction losses and matrix effects.

  • Extraction: Add toluene to the sample at a specified ratio (e.g., 2:1 v/v).

  • Vortexing: Vortex the mixture vigorously for a set duration (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample (e.g., at 3000 x g for 10 minutes at 4°C) to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer (toluene) containing the extracted lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Solid-Phase Extraction (SPE) using Reversed-Phase Columns

SPE offers a more automated and potentially cleaner extraction by utilizing a solid sorbent to retain the analyte of interest while contaminants are washed away. This protocol is based on methods for N-acylethanolamines, including LEA.[2]

Procedure:

  • Sample Preparation: Resuspend samples (e.g., tissue homogenates or plasma) in a methanol (B129727)/water solution (e.g., 10% v/v).

  • Internal Standard Spiking: Add a deuterated internal standard for LEA to the sample.

  • Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., Strata-X) by washing with methanol followed by water.[2]

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove polar impurities.

  • Elution: Elute the retained LEA and other lipids using a high-organic-content solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the extract in the appropriate mobile phase for LC-MS analysis.

Quantitative Data Comparison

The following table summarizes the key performance metrics for the LLE and SPE methods based on available data for N-acylethanolamines, including LEA.

Performance MetricLiquid-Liquid Extraction (Toluene)Solid-Phase Extraction (Reversed-Phase)Notes
Recovery >85% for related endocannabinoids[1]Ranged from 40% to 100% for LEA in some applications[][4]Recovery can be highly dependent on the specific matrix and optimization of the protocol.
Precision (%RSD) <10% for related compounds[5]Typically within 12%[][4]Both methods can achieve high precision with careful execution.
Lower Limit of Quantification (LLOQ) 0.05 ng/mL for LEA[][4]0.05 ng/mL for LEA[][4]LLOQ is highly dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS).
Processing Time per Sample ~20-30 minutes (manual)~15-25 minutes (can be automated)SPE is generally more amenable to high-throughput automation.
Solvent Consumption Moderate to HighLow to ModerateSPE typically uses smaller volumes of solvent compared to traditional LLE.

Methodological Workflow

Extraction_Workflows cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Sample + Internal Standard LLE_Solvent Add Toluene LLE_Start->LLE_Solvent LLE_Mix Vortex & Centrifuge LLE_Solvent->LLE_Mix LLE_Collect Collect Organic Phase LLE_Mix->LLE_Collect LLE_Dry Evaporate Solvent LLE_Collect->LLE_Dry LLE_End Reconstitute for Analysis LLE_Dry->LLE_End SPE_Start Sample + Internal Standard SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Impurities SPE_Load->SPE_Wash SPE_Elute Elute LEA SPE_Wash->SPE_Elute SPE_Dry Evaporate Eluate SPE_Elute->SPE_Dry SPE_End Reconstitute for Analysis SPE_Dry->SPE_End

Caption: Comparative workflow of LLE and SPE for this compound extraction.

Signaling Pathway of N-Acylethanolamines

NA_Signaling Membrane Cell Membrane Phospholipids NAPE_PLD NAPE-PLD Membrane->NAPE_PLD Synthesis LEA This compound (LEA) NAPE_PLD->LEA FAAH FAAH LEA->FAAH Degradation Receptors Peroxisome Proliferator-Activated Receptors (PPARs) Transient Receptor Potential (TRP) Channels LEA->Receptors Activation Degradation Linoleic Acid + Ethanolamine FAAH->Degradation Cellular_Response Biological Effects (e.g., Anti-inflammatory, Analgesic) Receptors->Cellular_Response

Caption: Simplified signaling pathway of N-acylethanolamines like LEA.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the extraction of this compound from biological samples.

  • LLE with toluene demonstrates high recovery and is a well-established technique.[1] However, it is more labor-intensive and uses larger volumes of organic solvents.

  • SPE offers the advantages of higher throughput, potential for automation, and reduced solvent consumption. While recovery can be variable, optimization of the SPE protocol can yield excellent results.[2][][4]

The optimal choice of extraction method will depend on the specific requirements of the study, including the sample matrix, the number of samples, available resources, and the desired level of automation. For studies requiring high recovery from complex matrices with a smaller number of samples, a well-optimized LLE method may be preferable. For high-throughput screening and routine analysis, SPE is likely the more efficient choice. It is always recommended to validate the chosen extraction method for the specific application to ensure data accuracy and reliability.

References

Linoleoyl Ethanolamide vs. Palmitoylethanolamide in Pain Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Linoleoyl Ethanolamide (LEA) and Palmitoylethanolamide (B50096) (PEA) in the context of pain modulation. This document synthesizes experimental data on their mechanisms of action and efficacy in preclinical pain models, highlighting the current state of research for each compound.

While both LEA and PEA belong to the family of N-acylethanolamines (NAEs), a class of endogenous fatty acid amides, the extent of research into their analgesic properties differs significantly. Palmitoylethanolamide has been the subject of extensive investigation, with a well-documented role in mitigating inflammatory and neuropathic pain. In contrast, the analgesic potential of this compound is a more nascent field of study, with current literature primarily focusing on its anti-inflammatory effects in other pathological contexts.

Mechanisms of Action: A Tale of Two Amides

Palmitoylethanolamide (PEA): A Multi-Target Approach to Analgesia

PEA exerts its analgesic and anti-inflammatory effects through a multi-pronged mechanism, primarily centered around the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2] Activation of this nuclear receptor leads to the downregulation of pro-inflammatory gene expression, thereby reducing the production of inflammatory mediators that contribute to pain sensitization.[1][2]

Beyond PPAR-α, PEA's mechanism of action involves:

  • The Endocannabinoid System (ECS): PEA acts as an "entourage" molecule, enhancing the activity of endogenous cannabinoids like anandamide (B1667382) by inhibiting their enzymatic degradation.[1][2] This indirect potentiation of ECS signaling contributes to its analgesic effects.

  • Modulation of Glial and Mast Cells: PEA can attenuate the activation of microglia and mast cells, key players in neuroinflammation and the maintenance of chronic pain states.[2][3][4]

  • Ion Channel Interaction: Evidence suggests that PEA can modulate the activity of ion channels involved in pain signaling, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[5]

dot graph PEA_Signaling_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PEA [label="Palmitoylethanolamide (PEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPAR-α", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia &\nAnti-inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ECS [label="Endocannabinoid\nSystem (ECS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anandamide [label="Anandamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Glial_Mast_Cells [label="Glial & Mast Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PEA -> PPARa [label="Activates"]; PPARa -> NFkB [label="Inhibits"]; NFkB -> ProInflammatory_Cytokines [label="Promotes Production"]; ProInflammatory_Cytokines -> Analgesia [label="Reduces", dir=back]; PEA -> ECS [label="Enhances (Entourage Effect)"]; ECS -> Anandamide [label="Increases"]; Anandamide -> Analgesia; PEA -> Glial_Mast_Cells [label="Modulates"]; Glial_Mast_Cells -> Neuroinflammation [label="Reduces"]; Neuroinflammation -> Analgesia [label="Reduces", dir=back]; } caption: "Signaling pathway of Palmitoylethanolamide (PEA) in pain modulation."

This compound (LEA): An Emerging Anti-inflammatory Agent with Analgesic Potential

Research on LEA's direct role in pain is limited. However, its established anti-inflammatory properties suggest a potential for analgesic activity. Studies have shown that LEA can suppress the production of pro-inflammatory mediators.[6] For instance, LEA has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced expression of cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[6]

Furthermore, one study has indicated that LEA can activate the TRPV1 receptor, a known transducer of noxious stimuli.[7] The activation and subsequent desensitization of TRPV1 is a mechanism shared by some analgesic compounds. This finding provides a potential direct link between LEA and pain modulation pathways that warrants further investigation.

dot graph LEA_Signaling_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

LEA [label="this compound (LEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammation [label="Anti-inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1", fillcolor="#FBBC05", fontcolor="#202124"]; Potential_Analgesia [label="Potential Analgesia", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

LEA -> NFkB [label="Inhibits"]; NFkB -> ProInflammatory_Cytokines [label="Promotes Production"]; ProInflammatory_Cytokines -> Anti_inflammation [label="Reduces", dir=back]; LEA -> TRPV1 [label="Activates"]; TRPV1 -> Potential_Analgesia; Anti_inflammation -> Potential_Analgesia [style=dashed]; } caption: "Proposed signaling pathway of this compound (LEA)."

Performance in Preclinical Pain Models: A Data-Driven Comparison

Due to the extensive body of research on PEA, a significant amount of quantitative data is available from various animal models of pain. In contrast, there is a notable lack of published studies directly evaluating the analgesic efficacy of LEA in established pain models. Therefore, the following tables summarize the performance of PEA.

Table 1: Efficacy of Palmitoylethanolamide (PEA) in Inflammatory Pain Models

Pain ModelSpeciesAdministration RouteDose RangeOutcomeReference
Carrageenan-induced Paw EdemaRatIntraperitoneal1-30 mg/kgDose-dependent reduction in paw edema and hyperalgesia.[8]
Formalin TestMouseIntraplantar10-100 µ g/paw Reduction in nocifensive behaviors in both early and late phases.[2]
Acetic Acid-induced WrithingMouseIntraperitoneal5-30 mg/kgSignificant reduction in the number of writhes.
Monoiodoacetic Acid-induced OsteoarthritisRatIntra-articular0.1-1 mg/jointAlleviation of mechanical hyperalgesia.[5]

Table 2: Efficacy of Palmitoylethanolamide (PEA) in Neuropathic Pain Models

Pain ModelSpeciesAdministration RouteDose RangeOutcomeReference
Chronic Constriction Injury (CCI) of the Sciatic NerveRatIntraperitoneal30 mg/kg/dayAttenuation of mechanical allodynia and thermal hyperalgesia.[2]
Spinal Nerve Ligation (SNL)RatIntraperitoneal2-10 mg/kgSignificant reduction in mechanical hyperalgesia.[5]
Partial Sciatic Nerve LigationRatIntraperitoneal10-30 mg/kgReversal of mechanical allodynia.

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental workflow for assessing the efficacy of N-acylethanolamines in a preclinical model of inflammatory pain, based on commonly cited methodologies.

Experimental_Workflow cluster_0 Phase 1: Induction of Inflammation cluster_1 Phase 2: Treatment and Assessment cluster_2 Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Baseline_Measurement Baseline Nociceptive Testing (e.g., von Frey filaments) Animal_Acclimatization->Baseline_Measurement Inflammation_Induction Induction of Inflammation (e.g., intraplantar carrageenan injection) Baseline_Measurement->Inflammation_Induction Treatment_Administration Compound Administration (PEA, LEA, or Vehicle) Inflammation_Induction->Treatment_Administration Post_Treatment_Measurement Post-treatment Nociceptive Testing (at various time points) Treatment_Administration->Post_Treatment_Measurement Data_Analysis Data Collection and Statistical Analysis Post_Treatment_Measurement->Data_Analysis Results Evaluation of Analgesic Efficacy Data_Analysis->Results

Detailed Methodologies:

  • Animals: Studies typically utilize male Sprague-Dawley rats or Swiss mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Inflammatory Pain Models:

    • Carrageenan-induced Paw Edema: A subplantar injection of carrageenan (e.g., 1% in saline) into the hind paw induces a localized inflammatory response characterized by edema and hyperalgesia.

    • Formalin Test: A diluted formalin solution is injected into the plantar surface of the hind paw, eliciting a biphasic nocifensive response (licking, biting, and flinching of the injected paw). The early phase is attributed to direct activation of nociceptors, while the late phase involves inflammatory processes.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

    • Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated, resulting in robust and long-lasting neuropathic pain behaviors.

  • Nociceptive Testing:

    • Mechanical Allodynia/Hyperalgesia: Assessed using von Frey filaments of varying bending forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of mechanical sensitivity.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., plantar test) or a cold plate. The latency to paw withdrawal is recorded.

  • Drug Administration: Compounds are typically dissolved in a vehicle (e.g., saline with a small percentage of Tween 80 or DMSO) and administered via intraperitoneal (i.p.), oral (p.o.), or intraplantar (i.pl.) routes at specified times before or after the induction of the pain state.

Conclusion and Future Directions

The current body of scientific literature provides robust evidence for the analgesic and anti-inflammatory properties of Palmitoylethanolamide in a variety of preclinical pain models. Its multi-target mechanism of action, centered on PPAR-α activation, makes it a compelling compound for the development of novel pain therapeutics.

In contrast, the investigation of this compound's analgesic potential is still in its early stages. While its demonstrated anti-inflammatory effects through NF-κB inhibition and its interaction with TRPV1 suggest a promising avenue for research, direct evidence of its efficacy in pain models is currently lacking.

For drug development professionals and researchers, the key takeaways are:

  • PEA is a well-validated compound with a substantial amount of preclinical data supporting its use in pain management.

  • LEA represents an under-explored N-acylethanolamine with a plausible mechanism for analgesia that requires dedicated investigation.

  • Direct comparative studies are crucial to objectively evaluate the relative efficacy and potency of LEA and PEA in standardized pain models. Such studies would be invaluable in determining the therapeutic potential of LEA as a novel analgesic agent.

Future research should prioritize head-to-head comparisons of LEA and PEA in both inflammatory and neuropathic pain models to elucidate their respective pharmacological profiles and analgesic potential.

References

Safety Operating Guide

Proper Disposal of Linoleoyl Ethanolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Linoleoyl ethanolamide, ensuring laboratory safety and environmental protection.

This compound is a bioactive lipid amide that is increasingly utilized in research and drug development. As its use becomes more widespread, it is imperative for laboratory personnel to be knowledgeable about the proper procedures for its disposal. Adherence to these guidelines is crucial not only for maintaining a safe laboratory environment but also for ensuring compliance with local and national regulations.

Hazard Assessment and Regulatory Compliance

According to several safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, it is crucial to note that at least one supplier classifies it as a highly flammable liquid and vapor that causes serious eye irritation.[3] Given this conflicting information, it is recommended to handle this compound with caution and to consult your institution's Environmental Health and Safety (EHS) department for a definitive hazard assessment based on the specific product in use. All disposal methods must comply with national and local regulations.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and potential irritants.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Face Shield Recommended when handling larger quantitiesTo provide an additional layer of protection for the face.[4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand, earth, or a commercial absorbent, to cover the spill.[4]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and wipes, should be placed in the designated waste container and disposed of according to institutional procedures.

Step-by-Step Disposal Procedure

The following workflow provides a systematic approach to the disposal of this compound waste. It is crucial to consult with your institution's EHS department to confirm the specific requirements for your facility.

A Identify this compound Waste B Is the waste mixed with a hazardous substance? A->B C Treat as Hazardous Waste Follow institutional hazardous waste procedures B->C Yes D Segregate Non-Hazardous Waste B->D No E Liquid Waste (Pure or in non-hazardous, water-miscible solvents) D->E F Solid Waste (Contaminated wipes, absorbent materials) D->F G Consult Institutional EHS for drain disposal permissibility E->G K Collect in a labeled, non-leaking container F->K H Drain Disposal Approved? G->H I Dispose down drain with copious amounts of water H->I Yes J Collect in a labeled, sealed container for institutional pickup H->J No L Dispose directly into designated dumpster (as per EHS guidance) K->L

Disposal decision workflow for this compound.

Detailed Methodologies for Waste Handling

Liquid Waste Management:

For pure this compound or solutions in non-hazardous, water-miscible solvents, the primary consideration is whether drain disposal is permissible. Some guidelines suggest that for non-hazardous liquids with a pH between 6 and 9.5, disposal down the drain with a large volume of water may be an option.[5] However, this is strictly subject to approval from your institution's EHS department.[5] If drain disposal is not permitted, or for larger quantities, the liquid waste must be collected in a clearly labeled, sealed container for institutional pickup.[5]

Solid Waste Management:

Solid waste contaminated with this compound, such as absorbent materials from spills or used wipes, should be collected in a disposable, non-leaking container.[5] The container must be clearly labeled with the contents (e.g., "this compound contaminated debris") and marked as "non-hazardous" if applicable.[5] This waste should then be disposed of in a designated dumpster as directed by your institution's waste management plan, not in regular laboratory trash cans.[5]

Empty Container Disposal:

Empty containers that previously held this compound should have their labels defaced or removed to prevent misidentification. Once the label is removed, the container can typically be disposed of in the regular trash.[5] For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6] Although this compound is generally not considered highly toxic, it is good practice to rinse the container thoroughly, collecting the first rinse as chemical waste.

Incompatible Materials

When preparing for disposal, it is crucial to avoid mixing this compound waste with incompatible materials. Incompatible substances include:

  • Bases[4]

  • Strong oxidizing agents[4]

  • Reducing agents[4]

Mixing with these substances could lead to hazardous reactions. Always store waste in separate, compatible containers.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Linoleoyl ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Linoleoyl ethanolamide in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

When handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier, as hazard classifications and required precautions can vary depending on whether the compound is in solid form or in a solvent.[1][2][3] This guide is based on a comprehensive review of available safety information, emphasizing the highest level of protection.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly when in an ethanol (B145695) solution, which presents flammability and eye irritation hazards.[2][3]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).To prevent skin contact.[2] The specific glove material should be resistant to both this compound and the solvent used.[1]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and eye irritation.[2][3]
Face Protection Face shield.Recommended in addition to goggles when there is a significant risk of splashing.[3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator with an appropriate filter (e.g., type ABEK EN14387) may be necessary if ventilation is inadequate or when handling powders.[3]To prevent inhalation of aerosols or dust.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames, especially when in an ethanol solution.[2]

  • Follow the specific storage temperature recommendations from the supplier, which is often -20°C.[3]

Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations.

  • All waste, including contaminated PPE and empty containers, should be sent to an approved waste disposal plant.[2]

First Aid Procedures

In the event of exposure to this compound, follow these first aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][4] If irritation persists, consult a doctor.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek medical attention if eye irritation persists.[2]

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Procedural Guidance: Donning and Doffing PPE

The following diagram outlines the standard procedure for putting on (donning) and taking off (doffing) personal protective equipment to ensure safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles or Safety Glasses Don2->Don3 Don4 4. Face Shield (if required) Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles or Safety Glasses Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Standard Operating Procedure for Donning and Doffing PPE.

References

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Linoleoyl ethanolamide

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